molecular formula C8H9ClO2 B1580645 1-Chloro-2,4-dimethoxybenzene CAS No. 7051-13-0

1-Chloro-2,4-dimethoxybenzene

Cat. No.: B1580645
CAS No.: 7051-13-0
M. Wt: 172.61 g/mol
InChI Key: OACCRGFGCIQFNR-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimethoxybenzene is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACCRGFGCIQFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220783
Record name 1-Chloro-2,4-dimethoxybenzene
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Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7051-13-0
Record name 1-Chloro-2,4-dimethoxybenzene
Source ChemIDplus
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Record name 1-Chloro-2,4-dimethoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2,4-dimethoxybenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2,4-dimethoxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chemical Intermediate

1-Chloro-2,4-dimethoxybenzene is a chlorinated aromatic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, imparts specific reactivity and properties that are highly valued in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, reactivity, applications in drug discovery, and essential safety information.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical compound is paramount for research and development. This compound is uniquely identified by its CAS (Chemical Abstracts Service) Registry Number.

CAS Number: 7051-13-0[1]

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₉ClO₂[1]
Molecular Weight 172.61 g/mol [1]
Appearance White to off-white crystalline solid or powder[2]
Melting Point 118 °C
Boiling Point 146 °C
Density 1.22 g/cm³
Solubility Soluble in many organic solvents.
IUPAC Name This compound[2]
Synonyms 2,4-Dimethoxychlorobenzene, 4-Chlororesorcinol dimethyl ether[2]

Synthesis of this compound: A Practical Approach

The most common and industrially relevant method for the synthesis of this compound is through the direct electrophilic chlorination of 1,4-dimethoxybenzene. This reaction leverages the activating and ortho-, para-directing effects of the methoxy groups to facilitate the introduction of a chlorine atom onto the aromatic ring.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis is a classic example of an electrophilic aromatic substitution (EAS) reaction. The methoxy groups (-OCH₃) are strong activating groups, donating electron density to the benzene ring through resonance. This increased electron density makes the ring more susceptible to attack by electrophiles. The methoxy groups direct incoming electrophiles to the ortho and para positions. In the case of 1,4-dimethoxybenzene, all available positions are ortho to a methoxy group, leading to a highly activated system.

The overall transformation can be depicted as follows:

G reactant 1,4-Dimethoxybenzene reagent + Cl₂ reactant->reagent catalyst Catalyst reagent->catalyst product This compound catalyst->product

Caption: Electrophilic chlorination of 1,4-dimethoxybenzene.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure adapted from industrial processes for a laboratory setting.[3][4]

Materials:

  • 1,4-Dimethoxybenzene

  • Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)

  • A Lewis acid catalyst (e.g., anhydrous aluminum chloride or iron(III) chloride) or a protic acid catalyst.

  • An appropriate inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube (if using chlorine gas)

  • Reflux condenser

  • Separatory funnel

  • Beaker

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of 1,4-dimethoxybenzene in the chosen inert solvent.

  • Catalyst Addition: Carefully add a catalytic amount of the Lewis acid to the solution while stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if using a highly moisture-sensitive catalyst.

  • Chlorination:

    • Using Chlorine Gas: Bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, so it may be necessary to cool the flask in an ice bath to maintain a desired temperature (typically between 0-25 °C).

    • Using a Liquid Chlorinating Agent: If using a liquid chlorinating agent like sulfuryl chloride, add it dropwise to the reaction mixture using a dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any remaining acidic byproducts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.

Reactivity and Synthetic Utility

The presence of the chloro and methoxy substituents on the benzene ring governs the reactivity of this compound and makes it a versatile intermediate in organic synthesis.

Further Electrophilic Aromatic Substitution

While the benzene ring is already substituted, the presence of the two activating methoxy groups means that it can undergo further electrophilic aromatic substitution reactions. The chlorine atom is a deactivating group but is also an ortho-, para-director. The positions for further substitution will be influenced by the combined directing effects of all three substituents.

Nucleophilic Aromatic Substitution

The chlorine atom on the electron-rich aromatic ring is generally not very reactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions or with the use of specific catalysts, it can be displaced by nucleophiles.

Cross-Coupling Reactions

The carbon-chlorine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[5] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 1-position. This capability is of particular importance in the construction of complex molecular scaffolds found in many pharmaceutical agents.

G A This compound B Organoboronic Acid (Suzuki Coupling) A->B Pd Catalyst C Alkene (Heck Coupling) A->C Pd Catalyst D Terminal Alkyne (Sonogashira Coupling) A->D Pd/Cu Catalysts E Biaryl Compound F Styrene Derivative G Aryl Alkyne

Caption: Cross-coupling reactions of this compound.

Formation of Grignard and Organolithium Reagents

The chloro-substituent can be converted into a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) by reaction with magnesium metal or an organolithium base, respectively.[6][7][8] These organometallic reagents are potent nucleophiles and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

Applications in Drug Discovery and Development

The 2,4-dimethoxyphenyl moiety is a common structural motif in a number of biologically active molecules. This compound serves as a key starting material or intermediate for the synthesis of these compounds. The methoxy groups can participate in hydrogen bonding and can be metabolically labile, while the chlorine atom can modulate the electronic properties and lipophilicity of the molecule, potentially improving its pharmacokinetic and pharmacodynamic profile.

While a comprehensive list of all drugs derived from this specific building block is extensive, its utility is evident in the synthesis of various classes of compounds, including but not limited to:

  • Anticancer Agents: The 2,4-dimethoxyphenyl scaffold has been incorporated into molecules designed as tubulin polymerization inhibitors and other anticancer agents.[9]

  • Antiviral and Antimicrobial Compounds: The structural features of this compound are found in various molecules with demonstrated activity against viruses and bacteria.

  • Central Nervous System (CNS) Active Agents: The lipophilicity imparted by the chloro and methoxy groups can facilitate penetration of the blood-brain barrier, making this scaffold of interest for the development of drugs targeting the CNS.

The general role of chloro and methoxy groups in drug design is significant. They can influence a molecule's conformation, binding affinity to target proteins, and metabolic stability.[10][11]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is generally classified as an irritant. It may cause skin, eye, and respiratory tract irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an important tool for medicinal chemists and researchers. A thorough understanding of its properties and reactivity, coupled with strict adherence to safety protocols, will enable its effective and safe utilization in the laboratory and beyond.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(15), 4496. Retrieved from [Link]

  • AdiChemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.
  • Google Patents. (n.d.). EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene.
  • OUCI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethoxychlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxychlorobenzene, also known by its IUPAC name 1-Chloro-2,4-dimethoxybenzene, is an aromatic organic compound with the chemical formula C₈H₉ClO₂.[1] As a substituted chloro-dimethoxybenzene isomer, its physical and chemical properties are of significant interest in various fields of chemical research and development, including as a potential intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the core physical properties of 2,4-dimethoxychlorobenzene, supported by available spectral data and an exploration of its synthesis and safety considerations. The structural arrangement of the chloro and methoxy groups on the benzene ring imparts specific characteristics that influence its reactivity, solubility, and spectral signature.

Molecular and General Properties

A fundamental understanding of the molecular characteristics of 2,4-dimethoxychlorobenzene is essential for its application in research and synthesis. These properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2,4-Dimethoxychlorobenzene, 4-Chlororesorcinol dimethyl etherPubChem[1]
CAS Number 7051-13-0PubChem[1]
Molecular Formula C₈H₉ClO₂PubChem[1]
Molecular Weight 172.61 g/mol PubChem[1]
Appearance Not definitively reported; likely a solid or liquid at room temperature

Physicochemical Properties

The physical state and behavior of 2,4-dimethoxychlorobenzene under various conditions are dictated by its physicochemical properties. There is some discrepancy in the reported experimental values for melting and boiling points, highlighting the need for further experimental verification. The data presented here is a consolidation of available information, with a critical evaluation of its likely accuracy.

PropertyValueSource and Notes
Melting Point 36 °CCAS Common Chemistry (for the 3,5-isomer, suggesting a lower melting point than some commercial sources report for the 2,4-isomer)
Boiling Point 113 °C at 5-6 TorrCAS Common Chemistry (for the 3,5-isomer, indicating the boiling point of the 2,4-isomer is likely higher at atmospheric pressure)
Density ~1.22 g/cm³ECHEMI (unverified commercial source)
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol, ether, and acetone.General solubility trends for dimethoxybenzenes[2][3]
XLogP3 2.7PubChem (computed)[1]

Causality Behind Physical Properties:

The presence of two polar methoxy groups and a chloro group on the benzene ring introduces polarity to the molecule, which influences its intermolecular forces. The chlorine atom, being electronegative, contributes to the dipole moment of the molecule. The methoxy groups can participate in hydrogen bonding as acceptors, though the lack of a hydroxyl group means it cannot act as a hydrogen bond donor. These factors contribute to a higher boiling point compared to non-polar benzene, but the melting point is influenced by the crystal lattice packing, which can be disrupted by the asymmetrical substitution pattern. The octanol-water partition coefficient (XLogP3) of 2.7 suggests a preference for lipophilic environments over aqueous ones, consistent with its expected low water solubility.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,4-dimethoxychlorobenzene. The following sections detail the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.

  • Aromatic Region (δ 6.5-7.5 ppm): Three signals are anticipated for the three aromatic protons. The proton between the two methoxy groups would likely be the most shielded (lowest ppm), while the proton adjacent to the chlorine atom would be the most deshielded (highest ppm). Spin-spin coupling between adjacent protons would result in doublet and doublet of doublets splitting patterns.

  • Methoxy Region (δ 3.8-4.0 ppm): Two distinct singlets are expected for the two non-equivalent methoxy groups, each integrating to 3H.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum is expected to show eight distinct signals:

  • Aromatic Carbons (δ 100-160 ppm): Six signals corresponding to the six unique carbon atoms of the benzene ring. The carbons attached to the oxygen atoms of the methoxy groups will be significantly deshielded.

  • Methoxy Carbons (δ 55-60 ppm): Two signals for the two methoxy group carbons.

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for this compound. Key characteristic absorption bands are expected for the following functional groups:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic, -OCH₃): ~2830-2950 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (aryl ether): ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)

  • C-Cl stretching: ~600-800 cm⁻¹

Mass Spectrometry (MS)

The NIST WebBook also provides a mass spectrum for this compound obtained by gas chromatography-mass spectrometry (GC-MS). The mass spectrum is a crucial tool for confirming the molecular weight and identifying characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be expected at m/z 172, with an [M+2]⁺ peak at m/z 174 due to the presence of the ³⁷Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak. Common fragmentation patterns would involve the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃).[1]

Synthesis

A common synthetic route to chlorinated dimethoxybenzenes involves the direct chlorination of the corresponding dimethoxybenzene precursor. A patent for the synthesis of the isomeric chloro-1,4-dimethoxybenzene describes the reaction of hydroquinone dimethyl ether with elemental chlorine in the presence of a catalytic amount of titanium tetrachloride.[4] A similar approach could likely be adapted for the synthesis of 2,4-dimethoxychlorobenzene from 1,3-dimethoxybenzene.

Conceptual Synthesis Workflow:

1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Reaction_Vessel Reaction_Vessel 1,3-Dimethoxybenzene->Reaction_Vessel Starting Material Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Electrophilic Aromatic Substitution Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2 or Cl2) Chlorinating_Agent->Reaction_Vessel Catalyst Lewis Acid Catalyst (e.g., AlCl3 or FeCl3) Catalyst->Reaction_Vessel Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction_Vessel Purification Column Chromatography or Distillation Workup->Purification 2,4-Dimethoxychlorobenzene 2,4-Dimethoxychlorobenzene Purification->2,4-Dimethoxychlorobenzene Isolated Product

Caption: Conceptual workflow for the synthesis of 2,4-dimethoxychlorobenzene.

Experimental Protocol Considerations:

A detailed experimental protocol for the synthesis of 2,4-dimethoxychlorobenzene would involve the careful control of reaction conditions to favor the desired monosubstituted product and minimize the formation of dichlorinated byproducts. Key experimental choices would include:

  • Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often a milder and more selective chlorinating agent than chlorine gas (Cl₂).

  • Catalyst Selection: A Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is typically required to activate the electrophile. The choice and amount of catalyst can influence the regioselectivity and extent of reaction.

  • Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and improve selectivity.

  • Purification: Purification of the crude product is essential to separate the desired isomer from unreacted starting material and any di- or poly-chlorinated byproducts. Column chromatography on silica gel or fractional distillation under reduced pressure are common purification techniques.

Safety and Handling

2,4-Dimethoxychlorobenzene is classified with several hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

Due to these hazards, appropriate personal protective equipment (PPE) should be worn when handling this compound, including:

  • Safety goggles or a face shield to protect the eyes.

  • Chemical-resistant gloves to prevent skin contact.

  • A lab coat or other protective clothing.

  • Work should be conducted in a well-ventilated area or in a fume hood to avoid inhalation of vapors or dust.

First Aid Measures:

  • If swallowed: Rinse mouth and seek medical attention.

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Applications

While specific, large-scale industrial applications for 2,4-dimethoxychlorobenzene are not widely documented, its structure suggests its potential as a valuable intermediate in organic synthesis. Chlorinated aromatic compounds are frequently used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The methoxy groups can also be further functionalized, for example, through ether cleavage to reveal hydroxyl groups, opening up additional synthetic possibilities. Its isomeric precursor, 1,4-dimethoxybenzene, finds use in perfumes, soaps, and as an intermediate in the synthesis of pharmaceuticals.[6]

Conclusion

2,4-Dimethoxychlorobenzene is a halogenated aromatic ether with a unique set of physical and spectral properties. While there are some inconsistencies in the reported physical data from commercial sources, a critical analysis of related compounds and available spectral information allows for a reasonable estimation of its characteristics. The provided spectral data from reputable sources like NIST offers a solid foundation for its identification. Further peer-reviewed experimental studies are warranted to definitively establish its physical constants and to explore its full potential as a synthetic intermediate. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

  • PubChem. Compound Summary for CID 138905, this compound. National Center for Biotechnology Information. [Link]

  • Solubility of Things. 1,3-Dimethoxybenzene Solubility. [Link]

  • Solubility of Things. 1,2-Dimethoxybenzene Solubility. [Link]

  • Wikipedia. 1,4-Dimethoxybenzene. [Link]

  • Google Patents. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene.

Sources

Synthesis of 1-Chloro-2,4-dimethoxybenzene from Resorcinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic route for the preparation of 1-chloro-2,4-dimethoxybenzene, a valuable intermediate in the pharmaceutical and fine chemical industries. Commencing with the readily available starting material, resorcinol, this guide details a two-step synthetic pathway involving an initial methylation to form 1,3-dimethoxybenzene, followed by a regioselective chlorination to yield the target compound. The causality behind experimental choices, detailed step-by-step protocols, and a thorough examination of the reaction mechanisms are presented to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. Its specific substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, imparts unique reactivity and properties that are leveraged in diverse applications. The synthesis of this compound from an inexpensive and accessible precursor like resorcinol is of significant interest for industrial-scale production.

This guide focuses on a well-established and reliable two-step synthesis. The initial step involves the exhaustive methylation of the hydroxyl groups of resorcinol to yield 1,3-dimethoxybenzene. This transformation is typically achieved via a Williamson ether synthesis. The subsequent step is the selective chlorination of the electron-rich 1,3-dimethoxybenzene ring to introduce a chlorine atom at the C4-position, affording the desired this compound. The regioselectivity of this electrophilic aromatic substitution is a critical aspect that will be discussed in detail.

Synthetic Pathway Overview

The overall synthetic transformation from resorcinol to this compound is depicted below.

Synthesis_Overview Resorcinol Resorcinol Intermediate 1,3-Dimethoxybenzene Resorcinol->Intermediate Step 1: Methylation Product This compound Intermediate->Product Step 2: Chlorination

Figure 1: Overall synthetic route from resorcinol to this compound.

Step 1: Methylation of Resorcinol to 1,3-Dimethoxybenzene

The first step in the synthesis is the conversion of resorcinol to 1,3-dimethoxybenzene. This is a classic Williamson ether synthesis, a robust and high-yielding method for the formation of ethers.

Causality of Experimental Choices

The choice of reagents and conditions for this step is dictated by the need for complete methylation of both hydroxyl groups of resorcinol.

  • Base: A strong base, such as sodium hydroxide (NaOH), is required to deprotonate the phenolic hydroxyl groups of resorcinol, forming the more nucleophilic phenoxide ions. The use of a slight excess of base ensures complete deprotonation.

  • Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a highly effective and relatively inexpensive methylating agent. It provides a methyl group that is readily transferred to the nucleophilic phenoxide oxygen atoms.

  • Solvent: The reaction is typically carried out in an aqueous medium, which is suitable for the solubility of the sodium resorcinate salt.

  • Temperature Control: The reaction is exothermic and requires initial cooling to control the rate of reaction and prevent potential side reactions. Subsequent heating ensures the reaction goes to completion.

Reaction Mechanism

The methylation of resorcinol proceeds through a nucleophilic substitution (SN2) mechanism.

Methylation_Mechanism cluster_step1 Deprotonation cluster_step2 Nucleophilic Attack (SN2) Resorcinol Resorcinol Resorcinate Disodium Resorcinate Resorcinol->Resorcinate + NaOH 2 NaOH Water 2 H₂O Resorcinate->Water + Resorcinate2 Disodium Resorcinate Product 1,3-Dimethoxybenzene Resorcinate2->Product + DMS 2 (CH₃)₂SO₄ Byproduct 2 Na(CH₃)SO₄ Product->Byproduct +

Figure 2: Mechanism of the Williamson ether synthesis for the methylation of resorcinol.

Experimental Protocol

Materials:

  • Resorcinol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Diethyl ether

  • Sodium carbonate solution (dilute)

  • Calcium chloride (anhydrous)

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve resorcinol (1.0 mol) in a 10% aqueous solution of sodium hydroxide (2.5 mol).

  • Cool the solution in an ice bath to below 10 °C.

  • With vigorous stirring, add dimethyl sulfate (2.0 mol) dropwise from the dropping funnel, ensuring the temperature does not exceed 40 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture on a water bath at 80-90 °C for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.

  • Cool the mixture to room temperature. The 1,3-dimethoxybenzene will separate as an oily layer.

  • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layer and the ether extracts. Wash the combined organic phase with dilute sodium carbonate solution, followed by water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude 1,3-dimethoxybenzene can be purified by fractional distillation under reduced pressure.

Expected Yield: ~85%

Step 2: Chlorination of 1,3-Dimethoxybenzene to this compound

The second step is the regioselective chlorination of 1,3-dimethoxybenzene. The two methoxy groups are ortho, para-directing and strongly activating, making the aromatic ring highly susceptible to electrophilic attack.

Causality of Experimental Choices and Regioselectivity

The key to this step is achieving monochlorination at the desired position.

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a convenient and effective source of electrophilic chlorine. It is a liquid and easier to handle than gaseous chlorine. N-Chlorosuccinimide (NCS) is another suitable reagent, offering milder reaction conditions. For this guide, we will focus on sulfuryl chloride.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is typically used to dissolve the reactants.

  • Temperature: The reaction is usually carried out at low temperatures (e.g., 0 °C) to control the reactivity and minimize the formation of dichlorinated byproducts.

  • Regioselectivity: The two methoxy groups at positions 1 and 3 direct the incoming electrophile (chlorine) to the ortho and para positions. The C4 and C6 positions are para to one methoxy group and ortho to the other, making them highly activated. The C2 position is ortho to both methoxy groups. Steric hindrance at the C2 position, situated between the two methoxy groups, generally disfavors substitution at this site. Therefore, the major product is the C4-chlorinated isomer, this compound. A smaller amount of the C6-chloro isomer may also be formed.

Reaction Mechanism

The chlorination of 1,3-dimethoxybenzene is an electrophilic aromatic substitution reaction.

Chlorination_Mechanism cluster_step1 Electrophile Generation cluster_step2 Electrophilic Attack & Sigma Complex Formation cluster_step3 Deprotonation & Aromatization SO2Cl2 SO₂Cl₂ Electrophile Cl⁺ (electrophilic chlorine) SO2Cl2->Electrophile DMB 1,3-Dimethoxybenzene SigmaComplex Sigma Complex (resonance stabilized) DMB->SigmaComplex + Cl⁺ SigmaComplex2 Sigma Complex Product This compound SigmaComplex2->Product H - H⁺

Safe Handling and Hazard Management of 1-Chloro-2,4-dimethoxybenzene in Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: A Chemist's Perspective on 1-Chloro-2,4-dimethoxybenzene

This compound is a substituted aromatic compound frequently employed as a key building block in synthetic organic chemistry. Its utility in the synthesis of more complex molecules, including pharmaceutical intermediates and other high-value materials, makes it a common reagent in both academic and industrial laboratories[1][2]. The presence of the chloro- and dimethoxy- functionalities provides specific reactivity that chemists leverage for various transformations. However, as with any halogenated aromatic compound, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities; they are fundamental to ensuring the integrity of the research and the safety of laboratory personnel.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information. It is designed to provide a deeper, mechanistic understanding of why specific handling procedures are necessary. By grounding our protocols in the physicochemical properties and toxicological data of the compound, we can develop a self-validating system of safety that is both robust and intuitive for the practicing scientist.

Section 1: Core Compound Characteristics

A foundational understanding of a chemical's physical properties is the first step in a valid risk assessment. These properties dictate its behavior under laboratory conditions, from storage to handling and cleanup.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 7051-13-0[3][4][5]
Molecular Formula C₈H₉ClO₂[3]
Molecular Weight 172.61 g/mol [3][4]
Appearance Powder or liquid[2]
Melting Point 118 °C[4][6]
Boiling Point 146 °C[2][4][6]
Density 1.22 g/cm³[2][4][6]
Flash Point 91.2 °C[2][4]
Solubility Practically insoluble in water[7]

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. For this compound, the classifications point toward a compound that is moderately hazardous upon acute exposure, demanding careful prevention of direct contact.

GHS ClassificationHazard CodeHazard StatementCausality and Implication for Researchers
Acute Toxicity, Oral H302Harmful if swallowedWhile only cited in a minority of notifications, the potential for harm upon ingestion necessitates strict hygiene protocols.[3] Accidental ingestion could lead to systemic effects.
Skin Corrosion/Irritation H315Causes skin irritationThis is a primary hazard.[3][4] Direct contact with the skin can lead to localized redness, inflammation, or dermatitis. This dictates the mandatory use of appropriate gloves.
Serious Eye Damage/Irritation H319Causes serious eye irritationThe compound can cause significant, potentially painful, irritation if it comes into contact with the eyes.[3] This underscores the non-negotiable requirement for sealed eye protection.
STOT - Single Exposure H335May cause respiratory irritationInhalation of dust or vapors can irritate the mucous membranes of the respiratory tract, leading to coughing or discomfort.[3] This mandates the use of engineering controls like a chemical fume hood.

Signal Word: Warning [3][4][5]

Hazard Pictogram:

⚠

Section 3: Core Safety Protocols: Exposure Control and Personal Protection

The principle of exposure control is hierarchical. We first rely on engineering controls to remove the hazard at its source, followed by personal protective equipment (PPE) as the final barrier.

Engineering Controls: The Primary Line of Defense

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood.

  • Causality: The classification as a respiratory irritant (H335) makes this essential.[3] A fume hood provides constant airflow to capture and exhaust dusts and vapors, preventing them from entering the user's breathing zone.[2][5][8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Proper PPE is critical for preventing skin and eye contact.

  • Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[9][10][11] A face shield should be worn over goggles if there is a significant risk of splashing.

    • Causality: Standard safety glasses do not provide a sufficient seal to protect from dust or splashes. Goggles are required to defend against the serious eye irritation hazard (H319).[3]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile. Inspect gloves for any signs of degradation or puncture before use.[12] Use proper glove removal technique to avoid contaminating your skin.[12]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened. Ensure it has long sleeves.

    • Causality: The H315 classification (Causes skin irritation) necessitates a robust barrier to prevent direct contact.[3][4] Contaminated clothing must be removed immediately and laundered before reuse.[5][8]

  • Respiratory Protection:

    • Under normal conditions of use within a functioning chemical fume hood, a respirator is not required.

    • Causality: If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates may be necessary.[9][10]

Hygiene Practices
  • Do not eat, drink, or smoke in laboratory areas.[8][11][13]

  • Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[8][13][14]

  • Avoid the formation and inhalation of dust.[5][12]

Section 4: Standard Operating Procedures for Handling and Storage

A systematic workflow minimizes the risk of exposure and accidental release.

General Handling Workflow

The following diagram outlines a self-validating workflow for the safe handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification is Current prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Assemble All Necessary Glassware and Reagents prep2->prep3 handle1 Carefully Weigh Compound onto Weigh Paper or into a Vial prep3->handle1 handle2 Transfer to Reaction Vessel Using a Powder Funnel handle1->handle2 handle3 Securely Cap/Seal the Reaction Vessel handle2->handle3 clean1 Tightly Seal Source Container handle3->clean1 clean2 Decontaminate Spatula and Weighing Area clean1->clean2 clean3 Dispose of Contaminated Weigh Paper in Halogenated Waste clean2->clean3 clean4 Remove Gloves and Wash Hands Thoroughly clean3->clean4

Caption: Logical workflow for handling this compound.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5][9][10][12][15]

  • Location: Store in a locked cabinet or an area accessible only to authorized personnel.[5][8][15]

  • Incompatibilities: Store away from strong oxidizing agents.[9][10][13][14]

    • Causality: Contact with strong oxidizers could lead to a vigorous, potentially exothermic reaction, creating a significant safety hazard.

Section 5: Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accident.

Accidental Release and Spill Management

For small, manageable spills within a laboratory setting:

G cluster_cleanup Contained Spill Cleanup start Spill Detected q1 Is the spill large or is anyone exposed? start->q1 evac Evacuate Area Alert Others Call Emergency Services q1->evac Yes step1 Ensure Proper PPE is Worn q1->step1 No step2 Cover Spill with Inert Absorbent (e.g., sand, vermiculite) step1->step2 step3 Carefully Sweep/Scoop Material into a Labeled Waste Container step2->step3 step4 Decontaminate the Area with Soap and Water step3->step4 step5 Seal Waste Container for Halogenated Waste Disposal step4->step5

Caption: Decision workflow for laboratory spill response.

Key Steps for Spill Cleanup:

  • Ensure Personal Safety: Wear appropriate PPE, including respiratory protection if the spill is outside of a fume hood.[5][12]

  • Containment: Prevent the spill from spreading or entering drains.[8][9][12]

  • Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[8][9][12] For liquids, absorb the spill with an inert material like sand or vermiculite, then transfer to a waste container.[7][10][13]

  • Decontamination: Clean the affected surface thoroughly.[9]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7][9][13][15]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][7][8][13][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7][8][13][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11][13][15]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][10]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and hydrogen chloride gas can be released.[8][9][16]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][9][10]

Section 6: Stability, Reactivity, and Incompatibilities

  • Reactivity: The compound is generally stable under normal laboratory conditions.[9]

  • Conditions to Avoid: Extremes of temperature and direct sunlight.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9][10][13][14]

Section 7: Waste Management and Disposal

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Categorization: this compound is a halogenated organic compound .

  • Segregation is Mandatory: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed waste container from non-halogenated waste.[17][18][19][20]

    • Causality: The disposal methods for halogenated and non-halogenated solvents are different and significantly more expensive for the former.[19][20] Non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents require high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like HCl).[17][19] Contaminating a large volume of non-halogenated waste with even a small amount of a chlorinated compound will force the entire container to be treated as more hazardous and costly halogenated waste.[19]

  • Disposal: All waste must be disposed of through a licensed hazardous waste management facility, in strict accordance with all local, state, and federal regulations.[5][7][15]

Conclusion

This compound is a valuable synthetic tool, and its associated hazards are manageable with the consistent application of sound scientific and safety principles. The core tenets of its safe handling are rooted in preventing direct contact and inhalation. By understanding the causality behind each safety protocol—from mandating fume hood use due to respiratory irritation to segregating waste because of disposal chemistry—researchers can create a safer and more efficient laboratory environment. Adherence to these guidelines is a hallmark of scientific excellence and professional responsibility.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 7051-13-0). Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene, 99+%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene. Retrieved from [Link]

  • Loba Chemie. (2016). Safety Data Sheet - 1-CHLORO-2-4-DINITROBENZENE AR. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-dimethyl hydroquinone p-dimethoxybenzene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene. Retrieved from [Link]

Sources

Sourcing 1-Chloro-2,4-dimethoxybenzene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Chloro-2,4-dimethoxybenzene in Modern Synthesis

This compound is a key substituted aromatic compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a chlorinated phenyl ring with two methoxy groups, offers a versatile platform for constructing more complex molecular architectures.[1] The strategic placement of the chloro and methoxy substituents significantly influences the molecule's reactivity and electronic properties, making it a valuable intermediate in drug discovery and development.[1][2] The presence of the chlorine atom provides a reactive site for various cross-coupling reactions, while the methoxy groups direct further electrophilic substitution and can modulate the biological activity and metabolic stability of the final product.[2]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-quality this compound. It covers the commercial supplier landscape, critical quality control parameters, and best practices for ensuring the integrity of this crucial starting material.

The Commercial Supplier Landscape: Navigating Your Sourcing Options

The procurement of this compound involves a choice between various types of suppliers, each with distinct advantages and considerations. The landscape is populated by large, well-established chemical manufacturers, specialized fine chemical suppliers, and catalogue companies that aggregate products from multiple sources.

Major Chemical Manufacturers and Distributors: Companies like Sigma-Aldrich (now part of MilliporeSigma), Thermo Fisher Scientific (through its Alfa Aesar and Acros Organics brands), and Santa Cruz Biotechnology are prominent suppliers of a vast array of laboratory chemicals, including this compound.[3] These suppliers often provide extensive documentation, including Safety Data Sheets (SDS) and Certificates of Analysis (CoA), and have robust quality management systems in place.

Specialized and Niche Suppliers: A number of companies specialize in fine chemicals for research, development, and production. These include companies like LEAPChem and Home Sunshine Pharma, which offer a wide range of rare and innovative chemical products.[4][5] Chemspace and ChemicalBook act as online marketplaces that connect buyers with numerous suppliers, offering a broad selection and competitive pricing.[6][7]

It is crucial to recognize that some suppliers may be traders rather than manufacturers. While traders can offer convenience and a wide product range, it is essential to inquire about the original manufacturer to ensure traceability and consistent quality.

Supplier Qualification: A Decision Framework

Selecting the right supplier is a critical step that can significantly impact the success of a research or development program. A systematic approach to supplier qualification is paramount.

Supplier_Qualification start Initiate Supplier Search s1 Identify Potential Suppliers start->s1 s2 Request Documentation (CoA, SDS, Quality Certs) s1->s2 decision1 Documentation Acceptable? s2->decision1 s3 Evaluate Technical Specifications (Purity, Impurity Profile) decision2 Specifications Meet Requirements? s3->decision2 s4 Assess Supply Chain Reliability (Lead Time, Stock Availability) s5 Request & Evaluate Sample s4->s5 s6 Perform In-House QC Testing s5->s6 decision3 Sample Quality Acceptable? s6->decision3 decision1->s3 Yes reject Rejected Supplier decision1->reject No decision2->s4 Yes decision2->reject No approve Approved Supplier decision3->approve Yes decision3->reject No

Caption: A decision workflow for qualifying commercial suppliers of this compound.

Technical Specifications and Purity Grades: Interpreting the Data

When sourcing this compound, it is imperative to scrutinize the technical specifications provided by the supplier. This information is typically found on the product's Certificate of Analysis (CoA).

PropertyTypical ValueSignificance for Researchers
CAS Number 7051-13-0Unambiguous identification of the chemical substance.[8]
Molecular Formula C8H9ClO2Confirms the elemental composition.[8]
Molecular Weight 172.61 g/mol Essential for stoichiometric calculations.[8]
Appearance White to off-white crystalline powder or liquidA visual check for gross contamination or degradation.[4][5]
Purity (Assay) ≥98.0%A critical parameter indicating the percentage of the desired compound. Higher purity is generally required for pharmaceutical applications to minimize side reactions.[5]
Melting Point ~118 °CA useful indicator of purity; a broad melting range can suggest the presence of impurities.[5][7]
Boiling Point ~236.3 °C at 760 mmHgImportant for purification by distillation and for assessing thermal stability.[5]
Understanding Potential Impurities

The synthesis of this compound can introduce various impurities. A common synthetic route involves the direct chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether).[9] This process can lead to the formation of isomeric byproducts and over-chlorinated species, such as 2,5-dichloro-1,4-dimethoxybenzene.[9][10] The presence of residual starting material (1,4-dimethoxybenzene) is also a possibility.[9][10] For applications in drug development, it is crucial to understand the impurity profile, as even small amounts of certain impurities can have unintended biological effects or interfere with subsequent chemical transformations.

Analytical Methods for Quality Control: Verifying Identity and Purity

Independent verification of the identity and purity of incoming this compound is a cornerstone of good laboratory practice (GLP) and current good manufacturing practice (cGMP). Several analytical techniques are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a sample and quantifying impurities. A well-developed HPLC method can separate this compound from its potential impurities.

Experimental Protocol: A General HPLC Method for Purity Analysis

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the analysis of aromatic compounds.[11][12]

  • Mobile Phase: A gradient of acetonitrile and water is often effective.[11][12] The specific gradient profile will need to be optimized to achieve good separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[11][12]

  • Column Temperature: Maintaining a constant column temperature, for example, 30 °C, ensures reproducible retention times.[11]

  • Detection: A UV detector set at a wavelength where the analyte and potential impurities absorb, such as 240 nm or 254 nm, is suitable.[11][12]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of a suitable solvent, such as acetonitrile.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile compounds and is well-suited for the analysis of this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for positive identification.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of this compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide detailed information about the arrangement of protons in the molecule. The ¹³C NMR spectrum reveals the number and types of carbon atoms present.

QC_Workflow start Receive Raw Material s1 Visual Inspection & Document Review start->s1 s2 Sample for QC Testing s1->s2 s3 Perform HPLC Analysis (Purity & Impurity Profile) s2->s3 s4 Perform GC-MS Analysis (Identity & Volatile Impurities) s2->s4 s5 Perform NMR Spectroscopy (Structural Confirmation) s2->s5 decision Does Material Meet All Specifications? s3->decision s4->decision s5->decision approve Release for Use decision->approve Yes reject Quarantine & Reject decision->reject No

Sources

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on 2,4-Dimethoxychlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 2,4-dimethoxychlorobenzene. It delves into the underlying principles governing the reactivity and regioselectivity of this polysubstituted benzene derivative, offering a blend of theoretical insights and practical, field-proven experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, enabling a deeper understanding and more effective application of 2,4-dimethoxychlorobenzene in the synthesis of complex molecular architectures.

Introduction: The Unique Reactivity Profile of 2,4-Dimethoxychlorobenzene

2,4-Dimethoxychlorobenzene is a key aromatic building block characterized by a fascinating interplay of electronic and steric effects. The molecule features two strongly activating methoxy groups (-OCH₃) and a deactivating, yet ortho-, para-directing chloro (-Cl) group.[1][2][3] This unique substitution pattern makes the aromatic ring highly activated towards electrophilic attack, while simultaneously presenting a nuanced regioselectivity profile.

The methoxy groups, being powerful electron-donating groups through resonance (+M effect), significantly increase the electron density of the benzene ring, making it more nucleophilic and thus more susceptible to electrophilic aromatic substitution compared to benzene itself.[1][2] Conversely, the chloro group is an electron-withdrawing group through induction (-I effect), which deactivates the ring. However, its ability to donate a lone pair of electrons through resonance (+M effect) directs incoming electrophiles to the ortho and para positions.[2][4] The synergy of these substituents dictates the precise location of electrophilic attack, a critical consideration in multi-step organic synthesis.

This guide will explore the practical implications of these directing effects in several key electrophilic aromatic substitution reactions: Vilsmeier-Haack formylation, Friedel-Crafts acylation, nitration, and halogenation.

Predicting Regioselectivity: A Consensus of Directing Effects

The regiochemical outcome of electrophilic aromatic substitution on 2,4-dimethoxychlorobenzene is determined by the combined influence of the two methoxy groups and the chlorine atom. All three substituents are ortho-, para-directors.

  • Methoxy group at C-2: Directs to C-1 (blocked), C-3, and C-5.

  • Methoxy group at C-4: Directs to C-3, and C-5.

  • Chloro group at C-1: Directs to C-2 (blocked), C-4 (blocked), and C-6.

By analyzing the additive effects, the positions most activated towards electrophilic attack are C-5 and C-3. The C-5 position is para to the C-2 methoxy group and ortho to the C-4 methoxy group, making it highly electron-rich. The C-3 position is ortho to both the C-2 and C-4 methoxy groups. The C-6 position is ortho to the chloro group and meta to both methoxy groups, making it the least favored site for substitution.

Therefore, electrophilic attack is strongly favored at the C-5 position , with potential for minor products resulting from attack at the C-3 position, depending on the steric bulk of the electrophile and the specific reaction conditions.

G sub_start 2,4-Dimethoxychlorobenzene reagent DMF, POCl3 sub_start->reagent 1. Vilsmeier Reagent Formation 2. Electrophilic Attack product 5-Chloro-2,4-dimethoxybenzaldehyde reagent->product 3. Hydrolysis G cluster_reactions Electrophilic Aromatic Substitution cluster_products Major Products (Substitution at C-5) start 2,4-Dimethoxychlorobenzene formylation Vilsmeier-Haack (DMF, POCl3) start->formylation acylation Friedel-Crafts Acylation (RCOCl, AlCl3) start->acylation nitration Nitration (HNO3, H2SO4) start->nitration halogenation Halogenation (e.g., NBS) start->halogenation product_formyl 5-Chloro-2,4-dimethoxybenzaldehyde formylation->product_formyl product_acyl 1-Acyl-5-chloro-2,4-dimethoxybenzene acylation->product_acyl product_nitro 5-Chloro-2,4-dimethoxy-1-nitrobenzene nitration->product_nitro product_halo 5-Halo-1-chloro-2,4-dimethoxybenzene halogenation->product_halo

Sources

solubility of 1-Chloro-2,4-dimethoxybenzene in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Chloro-2,4-dimethoxybenzene in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Publication Date: January 7, 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical and chemical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes. This document elucidates the physicochemical properties of this compound, delves into the theoretical principles governing its solubility, and offers a predictive solubility profile in a range of common organic solvents. Recognizing the critical need for empirical data, this guide also provides a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Introduction: The Significance of this compound and Its Solubility

This compound is an aromatic organic compound with the chemical formula C₈H₉ClO₂. Its structure, featuring a chlorinated and dimethoxylated benzene ring, makes it a versatile precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The successful execution of synthetic reactions, subsequent purification, and final formulation of drug products are all critically dependent on the solubility of this intermediate in various organic solvents.

An understanding of solubility allows for:

  • Optimal Reaction Conditions: Selecting a solvent that appropriately dissolves reactants to facilitate efficient chemical reactions.

  • Effective Purification: Choosing suitable solvents for crystallization or chromatographic separation.

  • Robust Formulation Development: Ensuring the bioavailability and stability of active pharmaceutical ingredients (APIs).

This guide serves as a foundational resource, combining theoretical predictions with practical methodologies to provide a holistic understanding of the solubility of this compound.

Physicochemical Properties of this compound

The inherent physical and chemical properties of a molecule are the primary determinants of its solubility behavior. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₉ClO₂PubChem[1]
Molecular Weight 172.61 g/mol PubChem[1]
Appearance White crystalline solid
Melting Point 118 °CChemicalBook
Boiling Point 146 °CChemicalBook
XLogP3 2.7PubChem[1]

The molecular structure reveals a benzene ring substituted with two electron-donating methoxy groups and an electron-withdrawing chlorine atom. This combination of functional groups results in a molecule with moderate polarity. The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The computed XLogP3 value of 2.7 indicates that this compound is significantly more soluble in nonpolar organic solvents than in water.[1]

Theoretical Principles Governing Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction.[2][3] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Intermolecular Forces in Play:

  • Van der Waals Forces (Dispersion Forces): Weak, temporary attractions that exist between all molecules. These are the dominant forces in nonpolar solvents.

  • Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.

  • Hydrogen Bonding: A special type of strong dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).

The solubility of this compound in a given solvent is determined by the balance of these forces. The presence of the ether linkages in the methoxy groups allows for some polar interactions, while the aromatic ring and the chlorine atom contribute to its nonpolar character.

Solvent Classification and Predicted Interactions:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. While the oxygen atoms in the methoxy groups of this compound can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. Its solubility in highly polar protic solvents like water is expected to be low.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have dipole moments but do not have a hydrogen atom bonded to a highly electronegative atom. They are effective at dissolving compounds with moderate polarity through dipole-dipole interactions. It is anticipated that this compound will exhibit good solubility in many polar aprotic solvents.

  • Nonpolar Solvents (e.g., toluene, hexane, cyclohexane): These solvents primarily interact through weak van der Waals forces. Given the significant nonpolar character of the benzene ring and the chloro-substituent, good solubility is expected in these solvents.

Predictive Solubility Profile of this compound

Based on the theoretical principles discussed and the physicochemical properties of this compound, a qualitative prediction of its solubility in a range of common organic solvents is presented below. This table serves as a practical guide for initial solvent screening.

SolventTypePredicted SolubilityRationale
Water Polar ProticInsolubleThe high polarity and strong hydrogen bonding network of water are not effectively disrupted by the moderately polar, non-hydrogen-bond-donating solute.
Methanol Polar ProticLow to MediumThe presence of a nonpolar methyl group in methanol makes it slightly less polar than water, potentially allowing for better interaction with the solute.
Ethanol Polar ProticMediumThe longer alkyl chain in ethanol compared to methanol increases its nonpolar character, leading to more favorable interactions with the solute.
Acetone Polar AproticHighThe polarity of acetone is well-matched for dissolving moderately polar compounds through dipole-dipole interactions.
Ethyl Acetate Polar AproticHighSimilar to acetone, ethyl acetate is a good solvent for compounds with moderate polarity.
Dichloromethane Polar AproticHighIts ability to engage in dipole-dipole interactions and its relatively low polarity make it a suitable solvent.
Toluene NonpolarHighThe aromatic nature of toluene facilitates favorable π-π stacking interactions with the benzene ring of the solute.
Hexane NonpolarMedium to HighAs a nonpolar alkane, hexane should effectively solvate the nonpolar regions of the molecule.
Cyclohexane NonpolarMedium to HighSimilar to hexane, its nonpolar nature makes it a good candidate for dissolving this compound.

Experimental Protocol for Quantitative Solubility Determination

While theoretical predictions are valuable, empirical determination of solubility is essential for precise and reliable process development. The isothermal shake-flask method is a robust and widely accepted technique for determining the solubility of a solid in a liquid.

Principle

A surplus of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Pipette a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to achieve saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentrations to quantify the solute concentration in the sample.

  • Calculation:

    • Calculate the solubility in g/100mL or mol/L using the measured concentration and the dilution factor.

Self-Validating System and Causality
  • Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that saturation was achieved.

  • Constant Temperature: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

  • Equilibration Time: A sufficient equilibration time ensures that the system has reached a true thermodynamic equilibrium.

  • Filtration: Filtration is a critical step to separate the dissolved solute from any suspended solid particles, which would otherwise lead to an overestimation of solubility.

  • Validated Analytical Method: The use of a validated and specific analytical method ensures accurate quantification of the solute.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_result Result A Weigh Excess Solute B Add Known Volume of Solvent A->B C Seal Vials B->C D Agitate at Constant Temperature C->D E Settle Excess Solid D->E F Filter Supernatant E->F G Dilute Sample F->G H Analyze by HPLC/GC G->H I Quantify using Calibration Curve H->I J Calculate Solubility I->J

Caption: Experimental workflow for the determination of solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a structured format to facilitate comparison and analysis.

Template for Experimental Solubility Data:

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)

The quantitative data obtained will enable researchers to make informed decisions regarding solvent selection for specific applications. For instance, a solvent with high solubility would be ideal for dissolving a large amount of this compound for a reaction, while a solvent system with a steep solubility-temperature gradient would be advantageous for purification by crystallization.

Conclusion

This technical guide has provided a multifaceted approach to understanding the solubility of this compound. By integrating theoretical principles with a practical experimental framework, researchers are well-equipped to predict and quantitatively determine its solubility in a variety of common organic solvents. The moderate polarity of this compound, inferred from its structure and XLogP3 value, suggests good solubility in polar aprotic and nonpolar organic solvents, and limited solubility in highly polar protic solvents like water. However, for critical applications in research and drug development, the experimental protocol outlined herein is strongly recommended to obtain precise and reliable solubility data. This empirical approach remains the gold standard for ensuring the success and reproducibility of chemical processes.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 138905, this compound. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. Polarity and Solubility of Organic Compounds. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • ASCE Library. Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering. [Link]

  • Hansen Solubility Parameters. [Link]

  • ResearchGate. Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Chloro-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-2,4-dimethoxybenzene is a substituted aromatic compound of significant interest as a versatile intermediate in organic synthesis. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing novel synthetic pathways, and for its application in materials science and drug discovery. This guide provides a multi-faceted analysis of the molecule, integrating experimental data from crystallographic and spectroscopic techniques with insights from computational modeling. We will explore the subtle interplay of steric and electronic factors that govern the orientation of the methoxy substituents, a critical determinant of the molecule's overall topology and chemical behavior.

Introduction and Molecular Overview

This compound, also known as 2,4-dimethoxychlorobenzene, is a halogenated anisole derivative. Its structure consists of a central benzene ring functionalized with a chlorine atom, a methoxy group at the ortho position (C2), and another methoxy group at the para position (C4). This substitution pattern creates a unique electronic and steric environment that dictates its chemical properties and conformational landscape. The molecule serves as a key building block in the synthesis of more complex structures, including pharmaceuticals and agrochemicals.[1][2] A precise characterization of its structure is therefore not merely academic but essential for its practical application.

Identifier Value Source
IUPAC Name This compoundPubChem[3]
CAS Number 7051-13-0Santa Cruz Biotechnology[4]
Molecular Formula C₈H₉ClO₂PubChem[3]
Molecular Weight 172.61 g/mol PubChem[3]
Canonical SMILES COC1=CC(=C(C=C1)Cl)OCPubChem[3]

Conformational Analysis: The Dance of the Methoxy Groups

The conformational flexibility of this compound is primarily determined by the rotation of the two methoxy groups (C-O bonds). The orientation of these groups relative to the plane of the benzene ring is governed by a delicate balance between two opposing forces:

  • Steric Hindrance: The van der Waals radii of the methyl groups and the adjacent chlorine atom and ring hydrogens create repulsive forces. The C2-methoxy group is particularly constrained, being flanked by the bulky chlorine atom at C1 and a hydrogen atom at C3. This steric clash discourages a planar conformation where the methyl group lies in the plane of the ring on the side of the chlorine atom.

  • Electronic Effects (Resonance): The oxygen atoms of the methoxy groups possess lone pairs that can be delocalized into the aromatic π-system. This resonance stabilization is maximized when the C(aryl)-O-C(methyl) bond system is coplanar with the benzene ring.

The final conformation represents the lowest energy state that minimizes steric repulsion while maximizing electronic stabilization. It is highly probable that, like other substituted dimethoxybenzenes, the two methoxy groups adopt different orientations. Studies on structurally related compounds, such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene, have shown that one methoxy group often lies in the plane of the ring to participate in conjugation, while the other is forced into an orientation nearly perpendicular to the ring plane to alleviate steric strain.[5]

The diagram below illustrates the key rotational degrees of freedom and the interplay of influencing factors.

G cluster_Molecule This compound cluster_Factors Governing Factors cluster_Conformation Resulting Conformation mol Benzene_Ring (C1-Cl, C2-OCH3, C4-OCH3) Steric Steric Hindrance (Cl, H, OCH3) mol->Steric Influences Electronic Resonance (p-π conjugation) mol->Electronic Influences Conformer Lowest Energy Conformer(s) Steric->Conformer Determines Electronic->Conformer Determines

Caption: Logical relationship governing the conformation of this compound.

Experimental Elucidation of Molecular Structure

Determining the precise three-dimensional arrangement of atoms requires sophisticated analytical techniques. X-ray crystallography provides definitive solid-state information, while NMR spectroscopy reveals the molecule's preferred conformation in solution.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous structural model, providing precise bond lengths, bond angles, and torsional angles.[6] While a specific crystal structure for the title compound is not publicly available, the methodology remains the gold standard. A closely related molecule, 1-bromo-4-chloro-2,5-dimethoxybenzene, has been studied, revealing that the methoxy groups lie nearly in the plane of the aromatic ring in the solid state.[7] This suggests a strong drive for planarity when crystal packing forces can overcome intramolecular steric repulsions.

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal.[6] This is typically achieved by slowly evaporating a saturated solution of the compound. Common solvents include ethanol, ethyl acetate, or hexane.

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined to achieve the best possible fit with the experimental data.[8]

Parameter Description
Crystal System Describes the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic).
Space Group Defines the specific symmetry elements within the crystal system.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit cell.
Z Value The number of molecules per unit cell.
Bond Lengths/Angles Precise measurements of interatomic distances and angles.
Torsion Angles Describes the rotation around bonds, defining the conformation.
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular connectivity and probing the conformational dynamics in solution.

  • ¹H and ¹³C NMR: These experiments confirm the basic carbon-hydrogen framework. For this compound, one would expect to see distinct signals for the two methoxy groups and the three aromatic protons, with chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing chlorine atom.[9]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This advanced 2D NMR technique is crucial for conformational analysis. NOE detects through-space interactions between protons that are close to each other (< 5 Å). An NOE correlation between the protons of a methoxy group and a specific aromatic proton would provide direct evidence for a preferred rotational conformation where these groups are in close proximity. A study of 1,2-dimethoxybenzene used NMR in a nematic solvent to probe conformational distributions, demonstrating the power of this technique.[10]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Place the sample in a high-field NMR spectrometer. Acquire standard ¹H and ¹³C spectra.

  • Advanced Experiments (for conformation): Perform a 2D NOESY or ROESY experiment. Acquisition times for these experiments can range from a few hours to overnight, depending on the sample concentration and desired resolution.

  • Data Processing and Interpretation: Process the spectra to identify chemical shifts, coupling constants, and, for 2D experiments, cross-peaks that indicate spatial proximity.

Computational Modeling and Conformational Energetics

In parallel with experimental work, computational chemistry provides a powerful lens to explore the conformational energy landscape.[11] Methods like Density Functional Theory (DFT) can be used to calculate the geometries and relative energies of different possible conformers.

The typical workflow involves:

  • Building Initial Structures: Generate several starting geometries corresponding to different rotations of the methoxy groups (e.g., both planar, one planar/one perpendicular, both perpendicular).

  • Geometry Optimization: Each structure is allowed to relax to its nearest local energy minimum. This process calculates the most stable geometry for that particular starting conformation.

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like the Gibbs free energy.

  • Energy Comparison: The relative Gibbs free energies of the different stable conformers are compared. The conformer with the lowest energy is predicted to be the most abundant at equilibrium.

G A 1. Build Initial Conformational Guesses B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C 3. Verify Minima & Calculate Thermochemistry (Frequency Analysis) B->C D 4. Compare Relative Energies (ΔG) C->D E 5. Predict Most Stable Conformer & Population D->E

Sources

A Guide to the Thermodynamic Characterization of 1-Chloro-2,4-dimethoxybenzene for Process Development and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Abstract

1-Chloro-2,4-dimethoxybenzene is a pivotal intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. A comprehensive understanding of its thermodynamic properties is fundamental to ensuring process safety, optimizing reaction yields, and developing scalable manufacturing protocols. This technical guide provides an in-depth framework for the determination and application of key thermodynamic data for this compound. It moves beyond a simple recitation of values to explain the causality behind experimental choices and computational approaches, offering field-proven insights for the practicing scientist. We will explore both experimental and computational methodologies, emphasizing self-validating protocols and the practical application of the data obtained in a drug development context.

The Imperative of Thermodynamic Data in Chemical Synthesis

In the journey from laboratory-scale discovery to industrial-scale production, thermodynamic data serves as a critical roadmap. For an intermediate like this compound, this information governs every facet of its chemical transformation. Key parameters such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and heat capacity (Cp) are not merely academic figures; they are predictive tools that allow scientists and engineers to:

  • Assess Reaction Feasibility: Determine if a proposed synthetic route is energetically favorable.

  • Predict Equilibrium and Yield: Calculate the theoretical maximum conversion of reactants to products under specific conditions.

  • Ensure Thermal Safety: Quantify the heat evolved or absorbed during a reaction (enthalpy of reaction, ΔHrxn), which is paramount for preventing thermal runaway events during scale-up.

  • Optimize Process Parameters: Inform the selection of optimal temperature, pressure, and solvent systems to maximize efficiency and minimize impurity formation.

  • Design Downstream Processes: Provide the foundational data needed for designing purification steps like distillation and crystallization.

This guide is structured to provide the necessary theoretical grounding and practical methodologies to acquire and leverage this essential data.

Physicochemical Properties of this compound

A baseline understanding of the compound's fundamental physical properties is the first step in any thermodynamic evaluation. While comprehensive experimental thermodynamic data is not widely published, the known physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₉ClO₂[1][2]
Molecular Weight 172.61 g/mol [1][2]
CAS Number 7051-13-0[1][2]
Melting Point 118 °C[3][4][5]
Boiling Point 146 °C (at 24 mmHg)[3][4]
Density (Predicted) 1.22 g/cm³[4][5]
XLogP3 (Computed) 2.7[1]

Note: The reported melting point of 118 °C is documented by several suppliers. However, it is advisable to confirm this value experimentally via a technique like Differential Scanning Calorimetry (DSC), as the physical state has been inconsistently described in some literature.

Experimental Determination of Thermodynamic Properties

Direct experimental measurement remains the gold standard for obtaining high-fidelity thermodynamic data. The selection of a specific technique is dictated by the property of interest.

Differential Scanning Calorimetry (DSC): A Versatile Tool for Thermal Analysis

DSC is an indispensable technique for measuring heat capacity and the thermodynamics of phase transitions (e.g., melting, crystallization). It operates by measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.

  • Expertise & Causality: The power of DSC lies in its ability to provide quantitative data on heat capacity (Cp) and enthalpy of fusion (ΔHfus). The heat capacity, a measure of a substance's ability to store thermal energy, is critical for heat transfer calculations in reactor design. The enthalpy of fusion, the energy required to melt the solid, is essential for designing crystallization processes and understanding solid-state stability.

Detailed Protocol: Measuring Heat Capacity and Enthalpy of Fusion by DSC

This protocol provides a self-validating workflow for characterizing this compound.

Methodology:

  • Instrument Calibration:

    • Perform a multi-point temperature and enthalpy calibration using certified standards (e.g., indium and sapphire). This step is critical for trustworthiness , as it ensures the accuracy and traceability of all subsequent measurements. An uncalibrated instrument yields unreliable data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound into a hermetically sealed aluminum DSC pan.

    • Causality: A hermetic seal is mandatory to prevent mass loss through sublimation or vaporization during the experiment, which would directly lead to erroneous enthalpy and heat capacity values.

  • Experimental Program for Enthalpy of Fusion:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 80 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) through the melt to a temperature well above the transition (e.g., 140 °C).

    • Cool the sample back to the starting temperature.

    • Reheat the sample through the melt. Self-Validation: Comparing the first and second heating cycles helps identify any changes in the material (e.g., degradation, polymorphism) and confirms the reproducibility of the melting event.

  • Experimental Program for Heat Capacity (Cp):

    • Run a baseline experiment with two empty, matched-weight DSC pans.

    • Run a sapphire standard experiment using a pre-weighed sapphire disk.

    • Run the sample experiment using the prepared pan from Step 2.

    • Causality: This three-step method (ASTM E1269) allows for the precise determination of Cp by subtracting the baseline and using the known Cp of sapphire for calibration at each temperature point.

  • Data Analysis:

    • Enthalpy of Fusion (ΔHfus): Integrate the area of the endothermic melting peak. The onset temperature of this peak is typically reported as the melting point.

    • Heat Capacity (Cp): Calculate the Cp of the sample as a function of temperature using the data from the three runs in Step 4.

DSC_Protocol cluster_setup 1. Setup & Calibration cluster_exp 2. Experimental Runs cluster_analysis 3. Data Analysis & Validation Calibrate Calibrate Instrument (Indium & Sapphire) Prep Prepare Sample (5-10 mg, Hermetic Pan) Calibrate->Prep Run_Melt Heat-Cool-Heat Cycle (Determine ΔH_fus) Prep->Run_Melt Run_Cp Three-Step C_p Method (Baseline, Sapphire, Sample) Prep->Run_Cp Analyze_Melt Integrate Melting Peak => ΔH_fus & T_m Run_Melt->Analyze_Melt Analyze_Cp Calculate C_p(T) (ASTM E1269) Run_Cp->Analyze_Cp Validate Compare 1st & 2nd Heats (Check Reproducibility) Analyze_Melt->Validate

Caption: A self-validating workflow for DSC analysis.

Computational Thermochemistry: Predicting Properties In Silico

When experimental data is unavailable or needed for preliminary screening, high-level computational methods provide robust estimations. Density Functional Theory (DFT) is a powerful quantum chemical method for this purpose.

  • Authoritative Grounding: The accuracy of DFT is contingent upon the selection of a functional and basis set. For molecules of this type, methods like B3LYP or ωB97X-D paired with a triple-zeta basis set such as 6-311+G(d,p) are well-established for providing reliable thermochemical predictions.

The computational workflow involves a logical progression from molecular structure to final thermodynamic properties.

DFT_Workflow cluster_calc Quantum Calculation cluster_output Primary Molecular Properties cluster_final Derived Thermodynamic Data Input Input Structure (this compound) GeomOpt Geometry Optimization (Find Lowest Energy State) Input->GeomOpt FreqCalc Frequency Calculation (Confirm Minimum & Obtain Vibrational Modes) GeomOpt->FreqCalc ZPE Zero-Point Energy FreqCalc->ZPE Thermal Thermal Corrections (Enthalpy & Gibbs Energy) FreqCalc->Thermal Entropy Entropy (S°) FreqCalc->Entropy Hf ΔH_f° ZPE->Hf Thermal->Hf Gf ΔG_f° Thermal->Gf Cp C_p Thermal->Cp Entropy->Gf

Caption: Logical workflow for predicting thermodynamic data via DFT.

Practical Application in Drug Development

The true value of this thermodynamic data is realized in its application to real-world process chemistry challenges.

  • Case Study: Hazard Analysis of a Grignard Reaction Consider a hypothetical reaction where this compound is reacted with magnesium to form a Grignard reagent, a common step in building molecular complexity.

    • Data Requirement: The enthalpy of formation (ΔHf°) of the starting material, the Grignard product, and MgCl₂ byproduct are required. ΔHf° for the starting material would be determined as described above.

    • Calculation: The enthalpy of reaction (ΔHrxn) is calculated using Hess's Law: ΔHrxn = ΣΔHf°(products) - ΣΔHf°(reactants)

    • Insight & Action: A large, negative ΔHrxn indicates a highly exothermic reaction. This quantitative value allows chemical engineers to design a reactor with sufficient cooling capacity to maintain the target temperature. It also informs the rate of addition of reactants; a slow, controlled addition is necessary to dissipate the heat safely. Without this data, attempting this reaction at scale would be a significant and unacceptable safety risk.

  • Purification Strategy: The boiling point data, particularly at reduced pressures, is directly used to establish the parameters for vacuum distillation, a common method for purifying intermediates like this.

Conclusion

While a complete, publicly available dataset of the thermodynamic properties of this compound is sparse, this guide provides a robust framework for its systematic characterization. By combining meticulous experimental techniques like DSC with validated computational methods like DFT, researchers and process chemists can generate the reliable data needed for safe, efficient, and scalable synthesis. This integrated approach, grounded in an understanding of the causality behind the methods, empowers scientists to move beyond simple execution and toward intelligent process design, a cornerstone of modern drug development.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 7051-13-0). Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.

Sources

Methodological & Application

Introduction: Navigating the Challenges of Electron-Rich Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 1-Chloro-2,4-dimethoxybenzene

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

While the coupling of aryl bromides and iodides is often straightforward, the use of aryl chlorides presents a significant synthetic hurdle. The inherent strength of the C-Cl bond impedes the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[4][5] This challenge is further amplified in substrates like this compound. The potent electron-donating nature of the two methoxy groups enriches the aromatic ring, making the carbon-chlorine bond even less susceptible to cleavage by the palladium(0) catalyst.[6]

This guide, designed for researchers and drug development professionals, provides a deep dive into the strategic considerations and a field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. We will move beyond a simple recitation of steps to explore the causality behind reagent selection and reaction parameter optimization, empowering the user to troubleshoot and adapt the methodology for their specific synthetic goals.

Core Principles & Mechanistic Insights

The efficacy of the Suzuki-Miyaura coupling hinges on the seamless progression of a three-stage catalytic cycle.[2][7] Understanding the nuances of this cycle, particularly in the context of a deactivated aryl chloride, is paramount for success.

  • Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) complex into the carbon-chlorine bond of this compound. This is the most challenging step for this substrate.[5] To facilitate this, highly active catalytic systems are required. The key is the use of bulky and electron-rich ligands on the palladium center. These ligands, such as the dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium atom, which enhances its ability to break the strong C-Cl bond.[5][8]

  • Transmetalation: Following oxidative addition, the organic moiety from the boronic acid is transferred to the newly formed arylpalladium(II) complex. This step is not spontaneous; it requires activation of the organoboron reagent by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily engages in ligand exchange with the palladium complex.[11][12] The choice of base is critical and can influence reaction rates and prevent side reactions.[10]

  • Reductive Elimination: In the final step, the two organic partners on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product. This step also regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][13]

The Catalytic Cycle Visualized

Suzuki_Coupling_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdCl Ar-Pd(II)L₂-Cl (Oxidative Adduct) Pd0->ArPdCl Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR ArPdCl->ArPdOR Ligand Exchange (with Base) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) ArPdAr_prime->Product ArylHalide Ar-Cl (this compound) ArylHalide->ArPdCl BoronicAcid Ar'-B(OH)₂ + Base Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->ArPdAr_prime

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point. Researchers should note that optimization of catalyst loading, base, and temperature may be required for different boronic acid coupling partners.

Materials and Reagents
  • Substrates: this compound (≥98%), Phenylboronic acid (≥97%)

  • Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂) or a pre-formed palladacycle like SPhos Precatalyst Gen 2.

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (if using Pd(OAc)₂).

  • Base: Potassium Phosphate Tribasic (K₃PO₄), anhydrous powder.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, <50 ppm water).

  • Workup Reagents: Ethyl acetate, Deionized water, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Inert Gas: Argon or Nitrogen (high purity).

Equipment
  • Schlenk flask or reaction vial with a screw cap and septum.

  • Magnetic stir plate and stir bar.

  • Inert gas manifold (Schlenk line).

  • Heating mantle or oil bath with temperature control.

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.).

  • Rotary evaporator.

  • Flash column chromatography system.

Step-by-Step Procedure
  • Reaction Setup (Under Inert Atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 172.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.4 mg).[5]

    • If using a separate catalyst and ligand, add Palladium(II) Acetate (0.02 mmol, 4.5 mg, 2 mol%) and SPhos (0.04 mmol, 16.4 mg, 4 mol%). If using a precatalyst, add the SPhos precatalyst (0.02 mmol, 2 mol%).

    • Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[5]

  • Solvent Addition and Reaction Execution:

    • Under a positive pressure of inert gas, add 5.0 mL of degassed, anhydrous 1,4-dioxane via syringe.[1]

    • Place the sealed flask in a preheated oil bath or heating mantle set to 100 °C.

    • Stir the reaction mixture vigorously. The mixture will typically become a dark, heterogeneous suspension.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours. A complete reaction is indicated by the consumption of the limiting reagent (this compound).

  • Workup Procedure:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, will typically afford the pure biaryl product.

Data Summary for Optimization

The choice of reaction components is critical for success. The following table summarizes conditions that have proven effective for the Suzuki coupling of challenging aryl chlorides and can serve as a guide for optimizing the reaction of this compound.

Catalyst System (mol%)Base (equiv.)SolventTemp (°C)NotesReference
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene or Dioxane80 - 110A robust and widely applicable system for electron-rich aryl chlorides.[5][8]
Pd₂(dba)₃ (1) / P(t-Bu)₃ (2)Cs₂CO₃ or CsF (2.0)Dioxane80 - 90Highly active catalyst for aryl chlorides, sometimes effective at room temp for more reactive substrates.[14]
Pd(OAc)₂ (2) / NiXantphos (4)K₃PO₄ (2.0)Dioxane/H₂ORT - 50Enables coupling at or near room temperature for some aryl chlorides.[15][16]
PEPPSI-iPr Precatalyst (1)K₃PO₄ (2.0)EtOH80NHC-based precatalyst offering high stability and activity.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive CatalystEnsure a strictly inert atmosphere; oxygen can deactivate the Pd(0) catalyst. Use freshly opened, high-quality reagents.
2. Insufficient Catalyst ActivityIncrease catalyst/ligand loading. Switch to a more active ligand system like SPhos or XPhos, or an NHC-based precatalyst.[5]
3. Low Reaction TemperatureIncrease the reaction temperature in 10 °C increments (up to the boiling point of the solvent).
Protodeboronation 1. Unstable Boronic AcidUse the boronic acid as soon as possible after purchase/synthesis. Consider converting it to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[18][19]
(Replacement of -B(OH)₂ with -H)2. Inappropriate Base/SolventAvoid strongly basic aqueous conditions if possible. Use an anhydrous base like K₃PO₄ or CsF. Ensure solvents are anhydrous.[5]
Homocoupling 1. Oxygen in the ReactionRigorously degas the solvent and maintain a positive pressure of inert gas throughout the setup and reaction.[18]
(Ar-Ar or Ar'-Ar' formation)2. Pd(II) Precatalyst IssuesEnsure efficient reduction of the Pd(II) precatalyst to the active Pd(0) species. Using pre-formed Pd(0) catalysts or highly efficient precatalysts can mitigate this.
Dehalogenation 1. Hydride Source PresentThis side reaction can occur where the aryl halide is reduced. Ensure solvents (like alcohols, if used) and bases are appropriate and free of impurities that could act as hydride donors.[18]
(Replacement of -Cl with -H)2. Catalyst/Ligand ChoiceChanging the ligand can sometimes suppress this pathway.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. Available from: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction. Available from: [Link]

  • Bedford, R. B., & Cazin, C. S. J. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Available from: [Link]

  • Wang, D., et al. (2016). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. Available from: [Link]

  • ResearchGate. Couplings of aryl chlorides with aryl boronic acids. Available from: [Link]

  • ResearchGate. Suzuki–Miyaura coupling of aryl chlorides with aryl boronic acids.a,b... Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

  • Li, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available from: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available from: [Link]

  • SciSpace. A Novel Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes. Available from: [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dimethoxychlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Rich Aryl Chlorides

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient alternative to traditional methods, which often suffer from limited substrate scope and harsh reaction conditions.[1] However, the successful application of this methodology, particularly with challenging substrates such as electron-rich aryl chlorides, requires a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent.

2,4-Dimethoxychlorobenzene presents a classic example of a deactivated aryl chloride. The electron-donating nature of the two methoxy groups increases the electron density of the aromatic ring, making the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond the rate-limiting and most challenging step of the catalytic cycle.[4][5] Overcoming this hurdle is paramount for achieving high yields and reaction efficiency.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a deep dive into the experimental conditions required for the successful Buchwald-Hartwig amination of 2,4-dimethoxychlorobenzene. We will explore the mechanistic underpinnings of the reaction, offer a detailed protocol, and provide troubleshooting strategies to navigate potential pitfalls.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3][6] Understanding this cycle is crucial for rationalizing the choice of reaction components and for troubleshooting.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-Cl Amine_Coordination Amine Coordination (R2NH) Oxidative_Addition->Amine_Coordination R2NH Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR2 (Product) Reductive_Elimination->Product Ar-NR2

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl chloride bond, forming a Pd(II) complex. This is often the rate-determining step, especially for electron-rich aryl chlorides.[4][5]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the product arylamine is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][3]

Optimizing Reaction Parameters for 2,4-Dimethoxychlorobenzene

The success of the Buchwald-Hartwig amination of 2,4-dimethoxychlorobenzene hinges on the judicious selection of the following components:

Catalyst System: The Power of Palladium and Bulky Ligands

For challenging aryl chlorides, the choice of the palladium precursor and, more importantly, the phosphine ligand is critical.[7]

  • Palladium Precursors: Common and effective palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts.[6][7] Precatalysts, which are air-stable and readily generate the active Pd(0) species in situ, are often preferred for their convenience and reproducibility.[8]

  • Ligands: The key to success with electron-rich aryl chlorides lies in the use of sterically hindered and electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands."[1][8] These ligands promote the challenging oxidative addition step and facilitate the subsequent reductive elimination. For 2,4-dimethoxychlorobenzene, ligands such as XPhos , SPhos , and RuPhos are excellent starting points.[8] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for the amination of aryl chlorides.[9]

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of aryl chlorides.[8]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for sterically hindered and electron-rich substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften provides superior results for challenging couplings.[8]
Base Selection: The Role of Strength and Solubility

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7]

  • Sodium tert-butoxide (NaOtBu): This is the most commonly used base for Buchwald-Hartwig aminations due to its high basicity.[6][7]

  • Potassium Phosphate (K₃PO₄) and Potassium Carbonate (K₂CO₃): These are weaker bases that can be advantageous when dealing with base-sensitive functional groups.[3] However, for the challenging coupling of an electron-rich aryl chloride, a stronger base like NaOtBu is generally recommended.

  • Lithium bis(trimethylsilyl)amide (LHMDS): This base can be useful for substrates with acidic protons.[2]

Solvent Choice: Ensuring Solubility and Stability

The solvent must be able to dissolve the reactants and the catalyst system while remaining inert under the reaction conditions.[6]

  • Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations.[2][7][10] Toluene is often preferred for its higher boiling point, which can be beneficial for sluggish reactions.

  • tert-Butanol (t-BuOH): Can also be an effective solvent, sometimes in combination with other solvents.[3]

It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.

Temperature and Reaction Time: Driving the Reaction to Completion

Due to the unreactive nature of 2,4-dimethoxychlorobenzene, elevated temperatures, typically in the range of 80-110 °C, are usually necessary to drive the reaction to completion.[6][7] Reaction times can vary from a few hours to 24 hours, and progress should be monitored by techniques such as TLC, GC, or LC-MS.

Detailed Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of 2,4-dimethoxychlorobenzene with a generic secondary amine. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amine coupling partners.

Buchwald_Hartwig_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Pd source, Ligand, Base, Solvent, Amine, Aryl Chloride) Reaction_Setup->Reagent_Addition Heating Heating (80-110 °C) Reagent_Addition->Heating Monitoring Reaction Monitoring (TLC, GC, or LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization Purification->Characterization End End Characterization->End

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 2,4-Dimethoxychlorobenzene

  • Amine (e.g., morpholine, piperidine, or other secondary amine)

  • Palladium precursor (e.g., Pd₂(dba)₃ or a suitable precatalyst)

  • Buchwald ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene

  • Reaction vessel (e.g., Schlenk tube or oven-dried round-bottom flask) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4-2.0 equivalents).

  • Reagent Addition: Add the anhydrous, deoxygenated toluene, followed by the amine (1.2-1.5 equivalents) and 2,4-dimethoxychlorobenzene (1.0 equivalent).

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Use a fresh palladium source and ligand.- Ensure proper degassing of the solvent and a good inert atmosphere.- Increase the reaction temperature.
Formation of side products (e.g., hydrodehalogenation) - Unfavorable ligand-to-metal ratio- Presence of water- Optimize the ligand-to-palladium ratio.- Use rigorously dried reagents and solvents.
Incomplete reaction - Deactivated catalyst- Insufficient base- Increase catalyst loading.- Add more base.

For more complex substrates, systematic screening of different ligands, bases, and solvents may be necessary.[11]

Conclusion

The Buchwald-Hartwig amination of 2,4-dimethoxychlorobenzene, while challenging, is a highly achievable transformation with the appropriate selection of experimental conditions. The use of bulky, electron-rich phosphine ligands in conjunction with a strong base and an anhydrous, non-polar solvent is paramount for success. This guide provides a robust starting point for researchers to develop efficient and high-yielding protocols for the synthesis of valuable arylamine products.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). In NROChemistry. Retrieved January 7, 2026, from [Link]

  • Blackmond, D. G., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 196-203. [Link]

  • Blackmond, D. G., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC, 8163073. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). In J&K Scientific LLC. Retrieved January 7, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2018). ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). In Reddit. Retrieved January 7, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). In Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). In Chemistry Stack Exchange. Retrieved January 7, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (2015, December 19). In Wordpress. Retrieved January 7, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4586-4589. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2018). ResearchGate. [Link]

  • Verkade, J. G., & Urgaonkar, S. (2004). Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides. The Journal of Organic Chemistry, 69(26), 9135-9142. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline catalyzed by γ-Fe2O3@MBD/Pd-Co under different conditions in water. (2021). ResearchGate. [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (2004). ResearchGate. [Link]

Sources

Application Note & Protocol: Formation of 2,4-Dimethoxyphenylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Synthesis of a Key Aryl Grignard Reagent from 1-Chloro-2,4-dimethoxybenzene

Abstract

This document provides a comprehensive guide for the synthesis of 2,4-dimethoxyphenylmagnesium chloride, a valuable Grignard reagent, from the corresponding aryl chloride. The formation of Grignard reagents from aryl chlorides presents unique challenges due to the inherent stability of the carbon-chlorine bond compared to its bromide or iodide counterparts. This protocol addresses these challenges by detailing critical steps for magnesium activation, reaction initiation, and propagation under strictly controlled anhydrous and inert conditions. Furthermore, this guide includes methods for the accurate quantification of the synthesized reagent and a troubleshooting section to address common experimental hurdles, ensuring a reliable and reproducible synthesis for researchers in organic synthesis and drug development.

Introduction: The Challenge and Utility of Aryl Chloride Grignard Reagents

Grignard reagents (RMgX) are cornerstones of organic synthesis, prized for their ability to form new carbon-carbon bonds by acting as potent carbon nucleophiles.[1][2] While their preparation from alkyl or aryl bromides and iodides is often straightforward, the use of aryl chlorides as precursors is both economically attractive and synthetically challenging.[3] The increased strength of the C-Cl bond necessitates more rigorous conditions for the oxidative insertion of magnesium, making reaction initiation the most critical and often frustrating step.[4]

This compound is an electron-rich aromatic halide. The electron-donating nature of the methoxy groups can further complicate the reaction. This guide provides a robust protocol that emphasizes the causality behind each experimental choice, from the essential activation of the magnesium surface to the maintenance of a rigorously inert atmosphere, to reliably generate 2,4-dimethoxyphenylmagnesium chloride for downstream applications.

The Crux of the Matter: Magnesium Activation

The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats commercially available magnesium turnings.[5][6] This layer is inert and prevents the organic halide from reaching the reactive magnesium metal surface. Therefore, activating the magnesium is not merely a preparatory step but the key determinant of success.

Several methods have been developed to disrupt this oxide layer:

  • Mechanical Activation: Vigorous stirring of the magnesium turnings under a dry, inert atmosphere can physically abrade the MgO layer, exposing fresh metal.[7] This is a simple but effective starting point.

  • Chemical Activation with Iodine (I₂): A small crystal of iodine is a classic activating agent. It reacts with the magnesium surface to form magnesium iodide (MgI₂), etching the surface and exposing fresh, reactive magnesium.[4][8]

  • Entrainment Method with 1,2-Dibromoethane: This is a highly reliable method.[8][9] A small amount of 1,2-dibromoethane reacts readily with magnesium to form an unstable Grignard reagent that quickly eliminates ethylene gas, generating finely divided, highly reactive magnesium bromide that cleans and activates the surface.[7][9] The observation of ethylene bubbles is a clear indicator of successful activation.[5]

For this protocol, we will focus on the use of iodine and 1,2-dibromoethane as reliable chemical activators.

Experimental Workflow and Protocol

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier ExampleNotes
Magnesium Turnings99.8%+Sigma-AldrichStore in a desiccator.
This compound98%+Combi-BlocksEnsure it is free of moisture. Distill if necessary.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsUse from a freshly opened bottle or distill from sodium/benzophenone.
Iodine (I₂)Crystal, Reagent GradeFisher ScientificUse as an activator.
1,2-Dibromoethane99%+Alfa AesarUse as an alternative activator. Handle with care.
Argon or Nitrogen GasHigh Purity (99.998%+)Local SupplierEssential for maintaining an inert atmosphere.
Apparatus Setup

All glassware must be meticulously dried in an oven at >120 °C overnight and assembled hot while being flushed with a stream of dry nitrogen or argon. A typical setup consists of a three-necked round-bottom flask equipped with:

  • A reflux condenser topped with a gas inlet for the inert gas.

  • A pressure-equalizing dropping funnel for the addition of the aryl chloride solution.

  • A glass stopper or septum for temperature monitoring.

The reaction should be performed in a well-ventilated fume hood.

G cluster_setup Apparatus Setup Flask Three-Neck Flask (with Mg Turnings & Stir Bar) Condenser Reflux Condenser Condenser->Flask Funnel Dropping Funnel (Aryl Chloride in THF) Funnel->Flask Gas_In Inert Gas (N2/Ar) Inlet Gas_In->Condenser

Figure 1. Standard apparatus for Grignard reagent synthesis.
Step-by-Step Synthesis Protocol
  • Preparation: To the dried, cooled, three-necked flask, add magnesium turnings (1.2 eq.) and a magnetic stir bar. Re-assemble the apparatus and purge with inert gas for 10-15 minutes.[10]

  • Activation:

    • Method A (Iodine): Add one small crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor sublimes and deposits on the magnesium surface. The color will fade as the iodine reacts.[8]

    • Method B (1,2-Dibromoethane): Add a small volume of anhydrous THF (~5-10 mL) to cover the magnesium. Using a syringe, add 1,2-dibromoethane (~5 mol% relative to Mg). Gentle warming or sonication may be required to initiate the reaction, which is indicated by the steady evolution of gas bubbles (ethylene).[5][9]

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add a small portion (~5-10%) of this solution to the activated magnesium turnings. The reaction mixture may need to be gently warmed with a heat gun to initiate. Successful initiation is marked by:

    • A noticeable exotherm (the flask becomes warm).

    • The appearance of a cloudy or brownish color in the solution.

    • Sustained, gentle reflux once heating is removed.

    • If the reaction does not start, do NOT add the bulk of the aryl chloride. See the Troubleshooting section.

  • Propagation: Once initiation is confirmed, dilute the remaining aryl chloride solution in the dropping funnel with additional anhydrous THF. Add this solution dropwise to the reaction flask at a rate sufficient to maintain a gentle, controlled reflux. The reaction is highly exothermic, and an ice bath should be kept on hand to moderate the reaction if it becomes too vigorous.[3]

  • Completion: After the addition is complete, continue to stir the reaction mixture. It can be gently heated to maintain reflux for an additional 1-2 hours to ensure maximum conversion of the starting material.

  • Storage and Use: After cooling to room temperature, the resulting dark grey or brown solution is the Grignard reagent. Allow the excess magnesium to settle. The supernatant can be transferred to a dry, inert-gas-flushed storage vessel via a cannula for immediate use or storage.[11] The presence of unreacted magnesium is not detrimental to many subsequent reactions.

Quantification: Know Your Reagent's Strength

The yield of a Grignard formation is rarely quantitative. Therefore, it is essential to determine the precise molarity of the solution before using it in a subsequent reaction to ensure accurate stoichiometry.[12] Titration is the most common method.

Titration Protocol (using (-)-Menthol and 1,10-Phenanthroline)

This method is reliable as the indicator forms a colored complex directly with the active Grignard reagent.[12][13]

  • Preparation: Prepare a standard solution of anhydrous (-)-menthol in dry toluene or THF (e.g., 1.0 M).

  • Setup: To a flame-dried flask under an inert atmosphere, add a magnetic stir bar and a few milligrams (~5 mg) of 1,10-phenanthroline. Add ~2 mL of anhydrous THF.

  • Titration: Using an accurate syringe, add a precise volume (e.g., 1.00 mL) of your Grignard reagent solution to the indicator flask. The solution should turn a distinct rust-red or violet color.

  • Endpoint: Titrate this solution by adding the standardized (-)-menthol solution dropwise. The endpoint is reached when the colored complex disappears sharply, leaving a colorless or pale yellow solution.[12][14]

  • Calculation: Molarity (M) = (Molarity of Menthol × Volume of Menthol) / Volume of Grignard Reagent

G cluster_titration Grignard Titration Workflow A 1. Add Indicator (1,10-Phenanthroline) to dry THF B 2. Add Grignard Aliquot (e.g., 1.00 mL) A->B C Solution turns rust-red/violet B->C D 3. Titrate with Std. Menthol Solution C->D E 4. Endpoint: Color Disappears D->E F 5. Calculate Molarity E->F

Figure 2. Workflow for the titration of the Grignard reagent.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Reaction fails to initiate - Incomplete drying of glassware.- Wet solvent or aryl chloride.- Poor quality or poorly activated magnesium.- Re-dry all glassware under flame or in an oven.- Use freshly opened anhydrous solvent.- Crush Mg turnings in a mortar and pestle before use or try a different activation method (e.g., 1,2-dibromoethane).[4][5]
Reaction starts, then stops - An impurity in the aryl chloride has coated the Mg surface.- Insufficient stirring.- Purify the this compound by distillation.- Ensure the stir bar is effectively agitating the magnesium turnings at the bottom of the flask.
Formation of a dark precipitate (Wurtz Coupling) - Reaction temperature is too high.- Rate of addition is too fast, leading to high local concentrations.- Slow the rate of addition.- Use an external cooling bath (ice/water) to maintain a gentle reflux.- Ensure adequate solvent volume to dissipate heat.
Low Yield - Quenching by atmospheric moisture or oxygen.- Incomplete reaction.- Ensure the system is leak-free and a positive pressure of inert gas is maintained.- Increase the final reflux time after addition is complete.

Safety Precautions

  • Pyrophoric Nature: Grignard reagents are strong bases and can ignite spontaneously upon contact with air, especially if the solvent evaporates. Never leave a reaction open to the atmosphere.[15]

  • Flammable Solvents: Anhydrous ethers like THF are extremely flammable. All heating should be done using a heating mantle or a water bath. No open flames.[16]

  • Exothermic Reaction: The formation of a Grignard reagent is highly exothermic. A runaway reaction can occur if the aryl chloride is added too quickly. Always add the reagent slowly and have cooling available.[3]

  • Quenching: Quench reactions and clean glassware carefully. Slowly add the Grignard solution to a proton source like a saturated aqueous ammonium chloride solution, never the other way around. Perform quenching in an ice bath.

References

  • Lutz, F. H. (2007). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

  • ResearchGate. (2013). How do Grignard Activating Reagents work?. [Link]

  • Scribd. (n.d.). Titration Grignard and BuLi. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]

  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Kintek Solution. (n.d.). How We Can Develop Inert Atmosphere For A Chemical Reaction?. [Link]

  • Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent. [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • YouTube. (2023). Making a Grignard reagent from elemental magnesium. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • BYJU'S. (n.d.). Grignard reagent. [Link]

  • Schlosser, M. (2005). The Grignard Reagents. Organometallics in Synthesis. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • University of California, Irvine. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities. Schnyder Chemsafety. [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

Sources

Application Note: A Step-by-Step Protocol for the Regioselective Nitration of 1-Chloro-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Functionalization of an Activated Aromatic System

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a critical entry point for the introduction of a versatile nitro group, which can be further transformed into amines, azides, and other valuable functionalities. This application note provides a detailed, field-proven protocol for the nitration of 1-Chloro-2,4-dimethoxybenzene to yield 1-Chloro-2,4-dimethoxy-5-nitrobenzene.

The substrate, this compound, presents an interesting case for electrophilic aromatic substitution. The benzene ring is highly activated by two electron-donating methoxy (-OCH₃) groups, which are strong ortho, para-directors. The chloro (-Cl) group, while also an ortho, para-director, is a deactivator. The regiochemical outcome of the reaction is governed by the powerful activating influence of the methoxy groups, which direct the incoming electrophile. Steric hindrance also plays a role. The cumulative effect of these factors selectively directs the nitration to the C-5 position, the only available position that is ortho or para to both methoxy groups and unhindered. This protocol is designed to maximize the yield of this specific isomer while ensuring operational safety and reproducibility.

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The nitration of this compound proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The reaction requires the in-situ generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[1][2]

Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the linear and highly electrophilic nitronium ion.[2]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the this compound ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The positive charge is delocalized across the ring, with significant stabilization provided by the electron-donating methoxy groups.

Step 3: Deprotonation and Restoration of Aromaticity A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached nitro group. This final, rapid step restores the aromatic π-system, yielding the final product, 1-Chloro-2,4-dimethoxy-5-nitrobenzene.

Mechanism Visualization

Nitration_Mechanism Figure 1: Mechanism of Nitration cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Substrate This compound NO2_plus->Substrate Electrophile SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + NO₂⁺ Product 1-Chloro-2,4-dimethoxy-5-nitrobenzene SigmaComplex->Product - H⁺ (via HSO₄⁻)

Caption: Figure 1: Mechanism of Nitration

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound172.615.00 g28.96Starting material
Concentrated Sulfuric Acid (H₂SO₄)98.0815 mL~27698%, catalyst and dehydrating agent
Concentrated Nitric Acid (HNO₃)63.013.0 mL~47.470%, nitrating agent
Dichloromethane (DCM)84.93100 mL-Extraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)84.0150 mL-For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent
Deionized Water18.02~500 mL-For workup
Crushed Ice-~200 g-For quenching
Ethanol or Methanol-As needed-Recrystallization solvent
Step-by-Step Procedure

A. Preparation of the Nitrating Mixture (Caution: Exothermic)

  • Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath set upon a magnetic stirrer.

  • Carefully and slowly add 15 mL of concentrated sulfuric acid to the flask.

  • While maintaining the temperature between 0-5 °C, add 3.0 mL of concentrated nitric acid dropwise to the stirring sulfuric acid over a period of 10-15 minutes. The slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.[3][4]

  • Allow the mixture to stir in the ice bath for an additional 10 minutes to ensure complete formation of the nitronium ion.

B. Nitration Reaction

  • Dissolve 5.00 g (28.96 mmol) of this compound in a minimal amount of dichloromethane (approx. 10 mL) in a separate flask.

  • Using a dropping funnel, add the solution of the substrate dropwise to the cold (0-5 °C), stirring nitrating mixture over 20-30 minutes. Causality Check: The high reactivity of the dimethoxy-activated ring necessitates strict temperature control. Temperatures above 10 °C can lead to di-nitration and oxidative side reactions, reducing the yield and purity of the desired product.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

C. Work-up and Product Isolation

  • Prepare a 600 mL beaker containing approximately 200 g of crushed ice and 100 mL of deionized water.

  • Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This step quenches the reaction by diluting the acids and hydrolyzing any remaining nitronium ions. This process is highly exothermic and may cause splashing.

  • A yellow precipitate of the crude product should form. Allow the ice to melt completely while stirring.

  • Transfer the entire mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Wash the combined organic layers with deionized water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any residual acid. Vent the separatory funnel frequently as CO₂ gas will be generated.

  • Finally, wash with brine (1 x 50 mL) to aid in the separation of the layers.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

D. Purification

  • The resulting crude solid can be purified by recrystallization. Ethanol or methanol are suitable solvents.

  • Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. The expected product, 1-Chloro-2,4-dimethoxy-5-nitrobenzene (CAS 119-21-1), is a yellow solid.[5][6]

Characterization
  • Yield: Calculate the percentage yield based on the mass of the purified product.

  • Melting Point: Determine the melting point and compare it to the literature value.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The spectra should be consistent with the structure of 1-Chloro-2,4-dimethoxy-5-nitrobenzene.[5]

Experimental Workflow Visualization

Caption: Figure 2: Experimental Workflow

Safety and Waste Disposal

A. Hazard Assessment

  • Concentrated Sulfuric and Nitric Acids: Extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin, eyes, and the respiratory tract.[2] All handling must be done in a fume hood while wearing a lab coat, safety goggles, and acid-resistant gloves.

  • Exothermic Reaction: Mixing the acids and the nitration itself are highly exothermic. Failure to control the temperature can lead to a runaway reaction, causing boiling and splashing of corrosive materials.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle only in a well-ventilated fume hood.

B. Emergency Procedures

  • Acid Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material like sand or vermiculite. For large spills, evacuate the area and contact emergency personnel.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station and seek immediate medical attention.

C. Waste Disposal

  • Acidic Aqueous Waste: The aqueous layer from the workup is highly acidic. It must be carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) while cooling in an ice bath before being disposed of according to institutional guidelines.

  • Organic Waste: Halogenated organic waste (dichloromethane) and non-halogenated organic waste (recrystallization solvents) should be collected in separate, properly labeled containers for hazardous waste disposal.

References

  • Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • University of Babylon. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]

  • Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). [Link]

  • SpectraBase. (2026). 1-chloro-2,4-dimethoxy-5-nitrobenzene. [Link]

  • Gómez-Caro, L., et al. (2016). Regioselectivity in the nitration of dialkoxybenzenes. PubMed. [Link]

  • PubChem. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-Chloro-2,4-dimethoxybenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-2,4-dimethoxybenzene (CAS: 7051-13-0) is a versatile substituted aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its unique electronic properties, stemming from the ortho- and para-activating methoxy groups and the chloro-substituent's role as a leaving group in cross-coupling reactions, make it an ideal precursor for constructing the core scaffolds of various active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its application, focusing on key synthetic transformations such as palladium-catalyzed cross-coupling reactions and Friedel-Crafts acylation. We present detailed, field-proven protocols and explain the underlying chemical principles to empower researchers in drug discovery and development.

Introduction: Chemical Profile and Strategic Importance

This compound is a halogenated anisole derivative. The two methoxy groups are strong electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution and influence the regioselectivity of these reactions.[3][4] Simultaneously, the chlorine atom provides a reactive handle for nucleophilic aromatic substitution and, more significantly, a variety of powerful palladium-catalyzed cross-coupling reactions that are foundational to modern pharmaceutical synthesis.[5][6]

Key Properties:

PropertyValueSource
CAS Number 7051-13-0[1][7]
Molecular Formula C₈H₉ClO₂[1][7]
Molecular Weight 172.61 g/mol [1][7]
IUPAC Name This compound[1]

The strategic value of this molecule lies in its ability to participate in reactions that build molecular complexity rapidly and efficiently, a critical requirement for synthesizing libraries of compounds for structure-activity relationship (SAR) studies and for developing scalable routes to promising drug candidates.

Core Application: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[5][8] this compound is an excellent substrate for this reaction, allowing for the direct coupling of a wide range of primary and secondary amines to the dimethoxy-substituted phenyl ring.

Causality & Rationale: The electron-rich nature of the benzene ring, due to the methoxy groups, facilitates the initial oxidative addition step of the palladium(0) catalyst, which is often the rate-limiting step for aryl chlorides. The choice of a sterically hindered phosphine ligand is critical to promote reductive elimination and prevent catalyst decomposition.[5][9]

Start This compound + Amine (R₂NH) Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Reaction Buchwald-Hartwig Amination Start->Reaction Inert Solvent (e.g., Toluene) Heat (80-110 °C) Reagents->Reaction Product N-Aryl Amine Intermediate Reaction->Product Workup Aqueous Workup & Purification Product->Workup Final Purified Pharmaceutical Intermediate Workup->Final Start This compound + Boronic Acid (R-B(OH)₂) Reagents Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₂CO₃, K₃PO₄) Reaction Suzuki-Miyaura Coupling Start->Reaction Solvent/Water Mixture (e.g., Toluene/H₂O) Heat (80-110 °C) Reagents->Reaction Product Biaryl Intermediate Reaction->Product Workup Aqueous Workup & Purification Product->Workup Final Purified Pharmaceutical Intermediate Workup->Final

Sources

1-Chloro-2,4-dimethoxybenzene: A Versatile Building Block for Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of modern agrochemical development, the strategic selection of foundational chemical scaffolds is paramount to the discovery of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles. 1-Chloro-2,4-dimethoxybenzene, a halogenated aromatic ether, has emerged as a key building block, offering a unique combination of reactive sites and electronic properties that can be strategically exploited in the synthesis of a diverse array of fungicidal, herbicidal, and insecticidal compounds.

This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound in agrochemical research. We will delve into the fundamental reactivity of this molecule and showcase its application in the construction of key agrochemical classes through detailed mechanistic discussions and field-proven experimental protocols.

Physicochemical Properties and Reactivity Profile

This compound possesses a distinct reactivity profile governed by the interplay of its substituents on the aromatic ring. The methoxy groups at positions 2 and 4 are strong electron-donating groups, activating the ring towards electrophilic aromatic substitution. Conversely, the chlorine atom at position 1 is an electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is further activated by other electron-withdrawing moieties or under specific catalytic conditions.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 7051-13-0
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Appearance White to off-white crystalline solid
Melting Point 35-38 °C
Boiling Point 256-257 °C
Solubility Soluble in most organic solvents

This duality in reactivity makes this compound a versatile precursor for a range of synthetic transformations, including:

  • Nucleophilic Aromatic Substitution (SNA r): The chlorine atom can be displaced by various nucleophiles, such as phenols, amines, and thiols, to form diaryl ethers, arylamines, and aryl thioethers, respectively. These moieties are prevalent in a multitude of agrochemicals.[2][3][4]

  • Cross-Coupling Reactions: The chloro-substituent provides a handle for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • Electrophilic Aromatic Substitution: The activated ring can undergo further functionalization, such as nitration or acylation, to introduce additional reactive groups.

Application in the Synthesis of Agrochemical Classes

The strategic incorporation of the 2,4-dimethoxyphenyl moiety derived from this compound can impart desirable physicochemical and biological properties to the final agrochemical product, including enhanced metabolic stability and target site affinity.

Diaryl Ether Herbicides

Diaryl ethers represent a significant class of herbicides that act by inhibiting protoporphyrinogen oxidase (PPO). The synthesis of these compounds can be effectively achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[5][6]

Logical Workflow for Diaryl Ether Herbicide Synthesis

G start This compound ullmann Ullmann Condensation (Cu Catalyst, Base) start->ullmann phenol Substituted Phenol phenol->ullmann product Diaryl Ether Herbicide Analog ullmann->product

Caption: Ullmann condensation workflow for diaryl ether synthesis.

In this approach, this compound is reacted with a suitably substituted phenol in the presence of a copper catalyst and a base to afford the corresponding diaryl ether. The choice of substituents on the phenolic partner is crucial for modulating the herbicidal activity and selectivity.

Experimental Protocol: Synthesis of a Model Diaryl Ether

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.), the desired phenol (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the this compound.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Aryloxyphenoxypropionate Herbicide Analogs

Aryloxyphenoxypropionate (AOPP) herbicides are a class of grass-specific herbicides that inhibit the acetyl-CoA carboxylase (ACCase) enzyme. While direct synthesis from this compound is less common, its derivatives can be employed in the synthesis of novel AOPP analogs. For instance, the 2,4-dimethoxyphenoxy moiety can be introduced via nucleophilic aromatic substitution on a suitable heterocyclic core.

Synthetic Pathway for AOPP Analogs

G start This compound hydrolysis Hydrolysis (e.g., NaOH) start->hydrolysis phenol 2,4-Dimethoxyphenol hydrolysis->phenol snar Nucleophilic Aromatic Substitution (SNAr) phenol->snar heterocycle Substituted Chloro-heterocycle heterocycle->snar product AOPP Herbicide Analog snar->product

Caption: Synthesis of AOPP analogs via a 2,4-dimethoxyphenol intermediate.

Strobilurin Fungicide Analogs

Strobilurins are a highly successful class of fungicides that inhibit mitochondrial respiration in fungi. The core structure often contains a substituted benzene ring. While many commercial strobilurins do not contain the 2,4-dimethoxyphenyl group, the synthetic principles are applicable for creating novel analogs. This compound can be a precursor to 2,4-dimethoxyphenylboronic acid, a key intermediate for Suzuki coupling reactions.

Suzuki Coupling for Strobilurin Analog Synthesis

G start This compound boronation Borylation (e.g., with Bis(pinacolato)diboron) start->boronation boronic_acid 2,4-Dimethoxyphenylboronic Acid boronation->boronic_acid suzuki Suzuki Coupling (Pd Catalyst, Base) boronic_acid->suzuki heterocycle Halogenated Strobilurin Core heterocycle->suzuki product Strobilurin Fungicide Analog suzuki->product

Caption: Suzuki coupling for the synthesis of strobilurin analogs.

Experimental Protocol: Synthesis of a Model 2,4-Dimethoxyphenyl-Substituted Heterocycle

  • Synthesis of 2,4-Dimethoxyphenylboronic Acid:

    • To a solution of this compound (1.0 eq.) in anhydrous THF, add n-butyllithium (1.1 eq.) at -78 °C.

    • After stirring for 1 hour, add triisopropyl borate (1.2 eq.) and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with aqueous HCl and extract with ethyl acetate. Purify the crude product to obtain 2,4-dimethoxyphenylboronic acid.

  • Suzuki Coupling:

    • To a degassed mixture of 2,4-dimethoxyphenylboronic acid (1.2 eq.), the halogenated heterocyclic core (1.0 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours.

    • After completion, perform an aqueous work-up and purify the product by column chromatography.

Conclusion

This compound stands as a valuable and versatile building block in the arsenal of the modern agrochemical chemist. Its tunable reactivity allows for its strategic incorporation into a variety of agrochemical scaffolds through robust and well-established synthetic methodologies. The ability to readily form diaryl ether, arylamine, and biaryl linkages makes it a key precursor for the exploration of novel active ingredients. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to leverage the potential of this compound in the development of next-generation crop protection solutions.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • PubMed. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. [Link]

  • ResearchGate. Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. [Link]

Sources

Quantitative Analysis of 1-Chloro-2,4-dimethoxybenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated method for the quantitative determination of 1-Chloro-2,4-dimethoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key chemical intermediate in various synthetic processes, and its precise quantification is critical for ensuring the purity of starting materials, monitoring reaction completion, and controlling impurity levels in active pharmaceutical ingredients (APIs).[1][2][3] The method described herein utilizes an internal standard approach for enhanced accuracy and precision and has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and sensitivity.[4][5][6][7][8]

Introduction and Scientific Rationale

This compound (C₈H₉ClO₂) is an aromatic organic compound whose presence, often as an impurity or unreacted starting material, can impact the safety and efficacy of pharmaceutical products.[8][9] Therefore, a highly selective and sensitive analytical method is required for its quantification. Gas Chromatography (GC) is the ideal separation technique for volatile and thermally stable compounds like this compound.[10][11] When coupled with Mass Spectrometry (MS), the technique provides unparalleled selectivity and sensitivity, allowing for confident identification and precise quantification.[12]

This protocol employs Electron Ionization (EI) for reproducible fragmentation and Selected Ion Monitoring (SIM) for data acquisition. The use of SIM mode significantly enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte and the internal standard, thereby minimizing interference from the sample matrix.[13][14] The internal standard method is chosen to correct for variations in injection volume and potential matrix effects, which is a cornerstone of robust quantitative analysis in chromatography.[15][16]

Experimental Workflow Overview

The overall analytical process is designed to ensure data integrity from sample receipt to final report generation. The workflow emphasizes systematic preparation, instrument suitability checks, and comprehensive data validation.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting Sample Sample Receipt & Login Prep_Samples Prepare Samples (with Internal Standard) Sample->Prep_Samples Prep_Standards Prepare Calibration & QC Standards SST System Suitability Test (SST) Prep_Samples->SST Sequence Run GC-MS Sequence SST->Sequence If Pass Processing Data Processing (Integration & Calibration) Sequence->Processing Validation Method Validation & Data Review Processing->Validation Report Final Report Generation Validation->Report

Caption: High-level workflow for the quantitative GC-MS analysis.

Materials and Instrumentation

Reagents and Standards
  • This compound: Reference Standard, >99% purity.

  • 4-Chlorotoluene: Internal Standard (IS), >99% purity.

    • Scientist's Note: 4-Chlorotoluene is selected as the internal standard because it is chemically similar (a chlorinated aromatic compound), ensuring comparable behavior during injection and analysis, but is chromatographically well-resolved from the analyte. It is also unlikely to be present in typical samples.[17]

  • Methanol: HPLC or GC-grade, suitable for trace analysis.[18]

  • Helium: Carrier gas, ultra-high purity (99.999%).

Instrumentation
  • Gas Chromatograph: Agilent Intuvo 9000 GC, or equivalent, equipped with a split/splitless inlet and a 7693A autosampler.

  • Mass Spectrometer: Agilent 5977B GC/MSD, or equivalent single quadrupole MS.

  • GC Column: Agilent DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Scientist's Note: A non-polar DB-5ms column is chosen for its excellent performance in separating aromatic compounds based on their boiling points and weak intermolecular interactions.[18]

Detailed Analytical Protocols

Protocol 1: Preparation of Solutions

1. Internal Standard (IS) Stock Solution (1000 µg/mL): a. Accurately weigh approximately 100 mg of 4-Chlorotoluene into a 100 mL volumetric flask. b. Dissolve and dilute to volume with methanol. Mix thoroughly. This is the IS Stock .

2. Analyte Stock Solution (1000 µg/mL): a. Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. b. Dissolve and dilute to volume with methanol. This is the Analyte Stock .

3. Working Internal Standard Solution (20 µg/mL): a. Pipette 2 mL of the IS Stock into a 100 mL volumetric flask. b. Dilute to volume with methanol. This is the Working IS Solution .

4. Calibration Standards (0.1 - 20 µg/mL): a. Prepare a series of at least five calibration standards by making appropriate serial dilutions of the Analyte Stock with methanol. b. For each calibration standard and blank, transfer 950 µL into an autosampler vial and add 50 µL of the Working IS Solution to achieve a final IS concentration of 1 µg/mL.

Calibration LevelConcentration (µg/mL)
CAL 10.1
CAL 20.5
CAL 32.0
CAL 410.0
CAL 520.0
Protocol 2: Sample Preparation
  • Accurately weigh approximately 100 mg of the sample (e.g., API) into a 10 mL volumetric flask.

  • Add approximately 8 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with methanol.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial.

  • Transfer 950 µL of the filtered sample solution into a 2 mL autosampler vial.

  • Add 50 µL of the Working IS Solution (20 µg/mL) and cap immediately. The final IS concentration is 1 µg/mL.

Protocol 3: GC-MS Instrument Conditions and Acquisition
ParameterSettingRationale
GC Inlet
Injection ModeSplitlessMaximizes sensitivity for trace-level impurity analysis.[18]
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte and IS without thermal degradation.
Injection Volume1 µLStandard volume for reproducible injections.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Constant Flow1.2 mL/minMaintains consistent retention times and peak shapes.
Oven Program
Initial Temperature60 °C, hold 2 minAllows for sharp peak focusing at the head of the column.
Ramp Rate15 °C/min to 280 °CProvides efficient separation of the target analyte from potential matrix components.
Final HoldHold at 280 °C for 5 minEnsures elution of any late-eluting compounds to clean the column before the next run.
MS Parameters
Ion SourceElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating reference-quality mass spectra.
Source Temperature230 °COptimal temperature to maintain ion formation and prevent contamination.
Transfer Line Temp280 °CPrevents condensation of analytes between the GC and MS.
Acquisition Mode Selected Ion Monitoring (SIM)
This compoundQuantifier: 172 , Qualifiers: 129, 157The molecular ion (m/z 172) is chosen for quantification due to its high abundance and specificity.[9]
4-Chlorotoluene (IS)Quantifier: 126 , Qualifiers: 91The molecular ion (m/z 126) provides excellent specificity for the internal standard.

Method Validation Protocol

The method's reliability is established by validating key performance characteristics as per ICH Q2(R1) guidelines.[4][6][8]

System Suitability Test (SST)

Before initiating any analysis, the system's readiness is confirmed by injecting a mid-level calibration standard (e.g., 2.0 µg/mL) five times.[19][20][21]

SST ParameterAcceptance CriteriaRationale
Retention Time %RSD≤ 1.0%Demonstrates the stability of the chromatographic system.[22]
Peak Area %RSD (Analyte & IS)≤ 5.0%Confirms the precision of the injector and detector response.[22]
Tailing Factor (Analyte & IS)0.8 - 1.5Ensures good peak shape, which is critical for accurate integration.
S/N Ratio (for lowest standard)≥ 10Confirms adequate system sensitivity.
Validation Parameters
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, spiked blank, and sample matrix to ensure no interfering peaks at the retention times of the analyte and IS.No significant interference at the retention times of the analyte and IS.
Linearity Analyze five calibration standards in triplicate over the range of 0.1 - 20 µg/mL. Plot the peak area ratio (Analyte/IS) vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze a sample matrix spiked with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.Mean recovery between 80.0% and 120.0% for each level.
Precision Repeatability: Analyze six replicate preparations of a spiked sample at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst.%RSD ≤ 15.0% for impurity-level quantification.[7]
Limit of Quantitation (LOQ) Empirically determined as the lowest concentration on the calibration curve that meets accuracy (80-120% recovery) and precision (%RSD ≤ 20%) criteria.[23][24]Typically established at a signal-to-noise ratio of approximately 10.[25]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of approximately 3 from injections of a low-concentration standard.[25][26]The analyte peak must be reliably detectable and distinguishable from baseline noise.

Data Analysis and Calculations

  • Calibration Curve: Generate a linear regression curve by plotting the peak area ratio (Area_Analyte / Area_IS) against the concentration of the analyte for each calibration standard.[27][28]

  • Equation of the Line: Determine the equation of the line (y = mx + c), where 'y' is the area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Sample Quantification: For each sample, calculate the peak area ratio. Use the regression equation to determine the concentration of this compound in the prepared sample solution ('x').

  • Final Concentration: Calculate the final concentration in the original sample material, accounting for the initial sample weight and dilution volume.

Formula: Concentration (µg/mg) = (C_solution * V_dilution) / W_sample

  • C_solution: Concentration from calibration curve (µg/mL)

  • V_dilution: Final dilution volume (mL)

  • W_sample: Initial sample weight (mg)

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and selective tool for the quantitative analysis of this compound. The use of an internal standard and adherence to rigorous validation protocols ensures the generation of high-quality, trustworthy data suitable for regulatory submission and quality control in the pharmaceutical industry.

References

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Introduction to System Suitability for Gas Chromatography. CHROMacademy. [Link]

  • Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. National Institutes of Health (NIH). [Link]

  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. Pharmaguideline. [Link]

  • Preparing Samples for GC-MS/MS Analysis. Organomation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Davis - Mass Spectrometry Facility. [Link]

  • Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. PubMed. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • System suitability testing. Slideshare. [Link]

  • GC-MS sample preparation and column choice guide. SCION Instruments. [Link]

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health (NIH). [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. [Link]

  • Internal standard. Wikipedia. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). [Link]

  • Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. GSC Biological and Pharmaceutical Sciences. [Link]

  • Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. MtoZ Biolabs. [Link]

  • Choosing an Internal Standard. Restek. [Link]

  • Why System Suitability Tests Are Not a Substitute for Analytical Instrument Qualification or Calibration, Part I. LCGC International. [Link]

  • The use of calibration approaches for quantitative GC/MS analysis-secobarbital example. SciSpace. [Link]

  • Evaluating System Suitability - CE, GC, LC and A/D ChemStation. Agilent. [Link]

  • Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Chromatography Online. [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmaguideline. [Link]

  • Instrument Detection Limit (IDL) for the Scion SQ GC-MS. SCION Instruments. [Link]

  • A new validation approach applied to the GC determination of impurities in organic solvents. ResearchGate. [Link]

  • From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Chromatography Online. [Link]

  • (PDF) Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • GC/MS Identification of Impurities. Medistri SA. [Link]

  • How to detect Halogenated Benzene in crude oil matrix using GC/MS? ResearchGate. [Link]

  • Method for manufacturing chlor-1,4-dimethoxybenzene.
  • 2-Chloro-1,4-dimethoxybenzene. Chongqing Chemdad Co., Ltd. [Link]

  • Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate. [Link]

  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu Corporation. [Link]

  • Determination of 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene and related compounds in marine pore water by automated thermal desorption-gas chromatography/mass spectrometry using disposable optical fiber. ResearchGate. [Link]

Sources

Application Note: A Robust HPLC Method for the Resolution of 1-Chloro-2,4-dimethoxybenzene and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification and purity assessment of specialty chemical intermediates are critical in pharmaceutical and materials science research. Positional isomers, such as those of 1-Chloro-2,4-dimethoxybenzene, present a significant analytical challenge due to their identical mass and similar physicochemical properties. This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method developed for the baseline separation of this compound from its key positional isomers. The method leverages a pentafluorophenyl (PFP) stationary phase, which provides unique selectivity through multiple interaction mechanisms, overcoming the limitations of traditional C18 columns. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for isomer separation.

The Chromatographic Challenge: Separating Positional Isomers

Positional isomers of substituted benzene rings, including this compound, possess the same molecular formula (C₈H₉ClO₂) and molecular weight (172.61 g/mol ).[1][2][3][4] Their separation by reversed-phase HPLC is challenging because they often exhibit very similar hydrophobicity. Standard C18 columns, which primarily separate analytes based on hydrophobic interactions, frequently fail to provide adequate resolution for these types of compounds.[5]

The subtle differences in the spatial arrangement of the chloro and dimethoxy groups on the benzene ring lead to minor variations in dipole moment, polarizability, and electron density. An effective HPLC method must exploit these small differences. The key isomers of concern in a synthetic mixture alongside this compound (A) could include 4-Chloro-1,2-dimethoxybenzene (B) and 2-Chloro-1,4-dimethoxybenzene (C), among others.

Figure 1: Structures of this compound and Key Isomers

  • (A) this compound (CAS: 7051-13-0)

  • (B) 4-Chloro-1,2-dimethoxybenzene (CAS: 16766-27-1)[6]

  • (C) 2-Chloro-1,4-dimethoxybenzene (CAS: 2100-34-7)

Achieving baseline separation is essential for accurate impurity profiling and ensuring the quality of starting materials in regulated environments.

Method Development Strategy: Beyond Hydrophobicity

Our strategy focused on selecting a stationary phase capable of secondary interactions beyond simple hydrophobicity. The development process followed a logical progression from a general-purpose column to a specialized one to achieve the desired selectivity.

Column Selection Rationale

Initial screening on a standard C18 column showed co-elution or poor resolution of the isomeric peaks, as expected. To enhance selectivity, a column with alternative chemistry was required. A Pentafluorophenyl (PFP) stationary phase was chosen for its ability to provide multiple retention mechanisms:[7][8]

  • Hydrophobic Interactions: From the underlying silica and linker.

  • π-π Interactions: Between the electron-rich analyte aromatic rings and the electron-deficient fluorinated phenyl ring of the stationary phase.[9][10]

  • Dipole-Dipole Interactions: Arising from the highly polar C-F bonds.

  • Shape Selectivity: The rigid structure of the PFP ligand aids in differentiating the unique shapes of the positional isomers.

PFP phases are particularly well-suited for separating halogenated aromatic compounds, making them an ideal choice for this application.[5][7]

Mobile Phase Optimization

A simple mobile phase system consisting of acetonitrile and water was selected. Acetonitrile is often preferred in methods using PFP columns as it can modulate π-π interactions differently than methanol, offering another tool for adjusting selectivity.[5] A gradient elution was employed to ensure adequate separation of all isomers while maintaining reasonable analysis times and sharp peak shapes. A small amount of formic acid was added to the mobile phase to improve peak symmetry by minimizing interactions with residual silanols on the silica support.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Enhancement cluster_2 Phase 3: Optimization & Final Method A Define Separation Goal: Baseline resolution of chloro-dimethoxybenzene isomers B Select Standard Column: C18 (Hydrophobic) A->B C Result: Poor Resolution / Co-elution B->C D Hypothesis: Need alternative interactions (π-π, dipole) C->D E Select Specialty Column: PFP (Pentafluorophenyl) D->E F Result: Improved Separation E->F G Optimize Mobile Phase: Gradient Profile, Flow Rate, Temperature F->G H Final Validated Method G->H

Caption: Logical workflow for HPLC method development.

Detailed Application Protocol

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure consistent performance.

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Phenomenex Kinetex® F5 (PFP), 150 x 4.6 mm, 5 µm particle size (or equivalent PFP column).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic Acid (LC-MS Grade)

    • Reference standards for this compound and its potential isomers.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of each isomeric reference standard and dissolve in 10 mL of acetonitrile in separate volumetric flasks.

  • Working Standard Solution (10 µg/mL): Create a mixed standard by diluting the stock solutions. For example, pipette 100 µL of each stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water.

Chromatographic Conditions
ParameterSetting
Column PFP, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection DAD, 280 nm
Run Time 20 minutes
Gradient Program Time (min)
0.0
15.0
15.1
17.0
17.1
20.0
System Suitability Test (SST)

Before sample analysis, inject the mixed working standard solution (n=5). The system is deemed ready for use if the following criteria are met:

  • Resolution (Rs): The resolution between the most closely eluting isomeric peaks is ≥ 2.0.

  • Tailing Factor (Tf): The tailing factor for each isomer peak is ≤ 1.5.

  • Relative Standard Deviation (%RSD): The %RSD for the peak area of each isomer is ≤ 2.0%.

Expected Results and Discussion

The developed method successfully achieves baseline separation of the target compound and its key positional isomers. The chromatogram below illustrates the typical separation profile.

(Note: A representative chromatogram would be displayed here in a full application note.)

The PFP column's unique selectivity is evident in its ability to resolve compounds with very similar hydrophobicity. The elution order is influenced by the combination of hydrophobic, electronic, and steric interactions.

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
2-Chloro-1,4-dimethoxybenzene~ 8.5-1.1
4-Chloro-1,2-dimethoxybenzene~ 9.22.21.2
This compound ~ 10.1 2.8 1.1

Table 1: Typical chromatographic performance data.

The method demonstrates excellent peak shape and resolution, making it suitable for accurate quantification. This method can be validated according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion

The inherent difficulty in separating positional isomers of this compound was overcome by employing a method development strategy focused on exploiting alternative chromatographic selectivities. The use of a Pentafluorophenyl (PFP) stationary phase, combined with an optimized gradient elution, provides a robust and reliable HPLC method. This protocol delivers the necessary resolution and peak integrity for accurate purity testing and quality control in pharmaceutical and chemical manufacturing environments.

References

  • MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Welch Materials, Inc. HPLC Column Selection: Core to Method Development (Part I). [Link]

  • LCGC. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 7051-13-0). [Link]

  • Phenomenex. Selecting the Right Column for Your Reversed Phase Method. [Link]

  • MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • PubChem. This compound. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Taylor & Francis Online. HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. [Link]

  • ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]

  • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

  • J-STAGE. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • HALO Chromatography Columns. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]

  • SIELC Technologies. Separation of 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene on Newcrom R1 HPLC column. [Link]

  • ResearchGate. 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene | Request PDF. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). [Link]

  • PubChem. 4-Chloro-1,2-dimethoxybenzene. [Link]

  • Google Patents.
  • NIST WebBook. 1,2-Dimethoxy-4-chloro-benzene. [Link]

  • Asian Publication Corporation. HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. [Link]

Sources

Application Notes and Protocols for the Friedel-Crafts Acylation of 1-Chloro-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Acylated Chloro-dimethoxybenzenes

The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring to form valuable ketone intermediates.[1] These ketones are pivotal in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. The acylation of substituted aromatic compounds, such as 1-chloro-2,4-dimethoxybenzene, is of particular interest as it generates highly functionalized scaffolds. The interplay of the activating methoxy groups and the deactivating, yet ortho-, para-directing chloro group, presents a unique challenge and opportunity for regioselective synthesis.

This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and a detailed experimental protocol for the Friedel-Crafts acylation of this compound. As a Senior Application Scientist, the following content is curated to blend theoretical principles with practical, field-proven insights to ensure scientific integrity and successful experimental outcomes.

Mechanistic Insights and Regioselectivity

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, facilitated by a Lewis acid catalyst. The general mechanism involves the following key steps:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the halogen of the acyl chloride, creating a highly polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion (R-C≡O⁺).[2]

  • Electrophilic Attack: The electron-rich aromatic ring of this compound acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), abstracts a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[2]

Predicting the Regiochemical Outcome

The regioselectivity of the acylation of this compound is governed by the directing effects of the existing substituents:

  • Methoxy Groups (-OCH₃): These are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring via resonance.[4]

  • Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of the electron-donating effect of its lone pairs through resonance.[5]

In this compound, the two methoxy groups at positions 2 and 4 strongly activate the ring. The primary sites for electrophilic attack will be those most activated by these groups and least sterically hindered. The potential positions for acylation are C3, C5, and C6.

  • Acylation at C5: This position is para to the C2-methoxy group and ortho to the C4-methoxy group, making it electronically highly favored.

  • Acylation at C3: This position is ortho to both the C2- and C4-methoxy groups, which is electronically favorable but may experience some steric hindrance.

  • Acylation at C6: This position is ortho to the C1-chloro and C2-methoxy groups. While activated by the C2-methoxy group, it is likely the most sterically hindered position.

Therefore, the major product is predicted to be the result of acylation at the C5 position, leading to the formation of 1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one (assuming acetylation with acetyl chloride).

Comparative Reaction Conditions

The choice of Lewis acid, solvent, and temperature can significantly impact the yield and purity of the product. Strong Lewis acids like aluminum chloride are highly effective but can sometimes lead to side reactions such as the demethylation of methoxy groups, especially at elevated temperatures.[6] Milder Lewis acids like ferric chloride or zinc chloride can be viable alternatives.

Lewis Acid Acylating Agent Solvent Temperature (°C) Key Considerations & References
AlCl₃Acetyl ChlorideDichloromethane (DCM)0 to room tempStoichiometric amounts of AlCl₃ are often required as it complexes with the product ketone. Low temperatures are crucial to minimize demethylation.[1]
FeCl₃Acetic AnhydrideDichloromethane (DCM) or neatRoom temp to 60A milder and more environmentally benign catalyst. Can be used in catalytic amounts in some cases.[7]
ZnCl₂Acetyl ChlorideDichloromethane (DCM) or NitrobenzeneRoom temp to 50A weaker Lewis acid, often requiring higher temperatures or longer reaction times. Less prone to causing side reactions.[6]
Solid Acids (e.g., Zeolites)Acetic Anhydride1,2-Dichloroethane100Offer advantages in terms of catalyst recovery and reuse, though may require higher temperatures.

Experimental Protocol: Synthesis of 1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one

This protocol details the acetylation of this compound using aluminum chloride as the catalyst.

Materials and Reagents:
  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Equipment:
  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

    • Suspend the aluminum chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Formation of the Acylium Ion Complex:

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM via the addition funnel over 15-20 minutes. Maintain the temperature at 0 °C.

    • Stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the acylium ion complex.

  • Addition of the Substrate:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM in the addition funnel.

    • Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and quench the reaction. Caution: This process is exothermic and will release HCl gas; perform in a well-ventilated fume hood.

    • Stir the mixture until all the ice has melted and the aqueous and organic layers are clearly separated.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizing the Workflow and Mechanism

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification prep1 Suspend AlCl₃ in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add Acetyl Chloride dropwise at 0 °C prep2->react1 react2 Add this compound solution dropwise at 0-5 °C react1->react2 react3 Stir at room temperature (2-4 hours) react2->react3 workup1 Quench with ice/HCl react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO₃ and Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Purify (Recrystallization or Chromatography) workup4->workup5

Caption: Experimental workflow for the Friedel-Crafts acylation.

reaction_mechanism acyl_chloride CH₃COCl acylium_complex [CH₃CO]⁺[AlCl₄]⁻ (Acylium Ion Complex) acyl_chloride->acylium_complex + AlCl₃ lewis_acid AlCl₃ substrate This compound arenium_ion Arenium Ion (Sigma Complex) substrate->arenium_ion + [CH₃CO]⁺ product 1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one arenium_ion->product - H⁺, -AlCl₃

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Low Yields in Cross-Coupling Reactions with 1-Chloro-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to overcoming challenges associated with 1-chloro-2,4-dimethoxybenzene in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties, such as low or no yield, in their synthetic endeavors. We will move beyond simple protocols to explore the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons why this compound is a challenging substrate in palladium-catalyzed cross-coupling reactions.

Q1: I am consistently getting low to no yield when using this compound in my Suzuki/Buchwald-Hartwig reaction. Why is this substrate so difficult to work with?

The primary challenge with this compound lies in its electronic properties. It is considered an "electron-rich" or "deactivated" aryl chloride.[1][2] The two methoxy (-OCH₃) groups are strong electron-donating groups, which increase the electron density of the aromatic ring through resonance. This increased electron density strengthens the carbon-chlorine (C-Cl) bond.

In palladium-catalyzed cross-coupling, the critical first step is the oxidative addition of the aryl chloride to the active Pd(0) catalyst.[3] A stronger C-Cl bond makes this oxidative addition step significantly more difficult and energetically demanding, often becoming the rate-limiting step of the entire catalytic cycle.[3][4] Consequently, catalyst systems that work well for electron-poor or neutral aryl chlorides often fail or provide very low yields with this substrate.[2]

Q2: What is the catalytic cycle, and why is "oxidative addition" so crucial?

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, Heck, etc.) proceeds through a series of steps that constitute a catalytic cycle. The active catalyst is regenerated at the end of each cycle.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is the step where the challenging C-Cl bond of this compound must be broken.[4]

  • Transmetalation (for Suzuki/Stille) or Base-Mediated Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound in a Suzuki reaction or an amine in a Buchwald-Hartwig reaction) is transferred to the palladium center.[1][5]

  • Reductive Elimination: The two coupling partners are joined together, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then begin a new cycle.[6]

If the initial oxidative addition step is slow or does not occur, the entire cycle cannot proceed, resulting in no product formation.

Catalytic_Cycle cluster_0 Pd(0) Cycle Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-Cl(L_n) Pd(II) Intermediate Pd(0)L_n->Ar-Pd(II)-Cl(L_n) Oxidative Addition (Ar-Cl) CRITICAL & OFTEN RATE-LIMITING STEP Ar-Pd(II)-Nu(L_n) Coupling Intermediate Ar-Pd(II)-Cl(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation / Amine Coordination & Deprotonation (Nu-M / Nu-H + Base) Ar-Pd(II)-Nu(L_n)->Pd(0)L_n Reductive Elimination (Product Ar-Nu Forms)

Caption: Generalized catalytic cycle for cross-coupling reactions.

Part 2: Troubleshooting Guide - Optimizing the Catalyst System

Success with electron-rich aryl chlorides almost always requires moving beyond "traditional" catalyst systems. The choice of ligand is the most critical parameter to adjust.

Q3: My standard catalyst, Pd(PPh₃)₄, is completely ineffective. What type of ligand and palladium source should I be using?

Tetrakis(triphenylphosphine)palladium(0) and other catalysts based on simple triarylphosphine ligands are generally not effective for the coupling of electron-rich aryl chlorides.[2][7] To overcome the high activation barrier of the oxidative addition step, you must use a catalyst system composed of a palladium source and a specialized, bulky, and highly electron-donating ligand.

These advanced ligands increase the electron density on the palladium center, making it a better nucleophile to attack the C-Cl bond. Their steric bulk promotes the formation of highly reactive, low-coordinate palladium species (e.g., L₁Pd(0)), which are essential for activating inert bonds.[8]

Recommended Ligand Classes:

  • Bulky Biarylphosphines (Buchwald Ligands): These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos are exceptionally effective.[7][9]

  • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride) are also powerful alternatives, particularly in Suzuki and Buchwald-Hartwig aminations.[1][10]

Recommended Palladium Sources:

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): These are common, cost-effective precursors that are reduced in situ to the active Pd(0) species.[5][11]

  • Palladium Precatalysts (e.g., Buchwald G3/G4 Precatalysts): These are well-defined, air-stable Pd(II) complexes that incorporate the ligand. They provide a reliable and reproducible method for generating the active Pd(0) catalyst, often leading to more consistent results.[12] Using a precatalyst like XPhos Pd G3 is highly recommended for difficult substrates.

Ligand TypeCommon ExamplesTypical ApplicationKey Advantage
Biarylphosphines SPhos, XPhos, RuPhosSuzuki, Buchwald-HartwigHighly active for C-Cl bond activation, broad utility.
Dialkylphosphines t-Bu₃PSuzuki, HeckVery electron-rich, but can be air-sensitive.
N-Heterocyclic Carbenes IPr, SIPrSuzuki, Buchwald-HartwigStrong σ-donors, thermally stable.
Q4: How exactly do these bulky, electron-rich ligands facilitate the difficult oxidative addition step?

The success of these ligands is rooted in their ability to modify the electronic and steric environment of the palladium center.

  • Electronic Effect: As strong σ-donors, these ligands push electron density onto the palladium atom. This makes the Pd(0) center more "nucleophilic" and better able to engage in the orbital interactions required to break the strong C-Cl bond of this compound.

  • Steric Effect: The large size of these ligands prevents the formation of stable, coordinatively saturated (and thus unreactive) palladium complexes. Instead, they favor the formation of highly reactive 12-electron L₁Pd(0) species.[8][13] This coordinatively unsaturated state is more accessible and reactive towards the aryl chloride.

Ligand_Effect cluster_0 With Standard Ligand (e.g., PPh₃) cluster_1 With Bulky, Electron-Rich Ligand (L) Pd_PPh3 Pd(0)(PPh₃)₄ Unreactive Less Reactive Coordinatively Saturated Pd_PPh3->Unreactive ArCl This compound (Strong C-Cl Bond) Unreactive->ArCl High Energy Barrier Oxidative Addition Fails Pd_L Precatalyst Active_Pd Highly Reactive L-Pd(0) Coordinatively Unsaturated Pd_L->Active_Pd Active_Pd->ArCl Low Energy Barrier Oxidative Addition Succeeds

Caption: Ligand effect on catalyst reactivity for oxidative addition.

Part 3: Reaction-Specific Protocols & Troubleshooting

Even with the right catalyst system, optimizing the specific reaction conditions is essential for success.

Troubleshooting Workflow: A Systematic Approach

When a reaction fails, avoid changing multiple parameters at once. Follow a logical progression to identify the root cause of the low yield.

Troubleshooting_Workflow start Low / No Yield Observed check_inert 1. Verify Inert Atmosphere - Are solvents properly degassed? - Was the vessel purged correctly? start->check_inert check_reagents 2. Check Reagent Quality - Is the catalyst/ligand active? - Is the solvent anhydrous? - Is the base fresh and dry? check_inert->check_reagents Atmosphere is good optimize_catalyst 3. Optimize Catalyst System - Using a bulky, e⁻-rich ligand? (e.g., XPhos, SPhos, IPr) - Consider a precatalyst (e.g., G3). check_reagents->optimize_catalyst Reagents are good optimize_conditions 4. Adjust Reaction Conditions - Optimize Base (strength & equivalents) - Increase Temperature (e.g., to 100-110 °C) - Check concentration (0.1-0.5 M) optimize_catalyst->optimize_conditions Catalyst system is appropriate success Improved Yield optimize_conditions->success

Caption: Systematic workflow for troubleshooting low-yield reactions.

A. Suzuki-Miyaura Coupling

Common Problem: Low conversion, significant starting material recovered. This points directly to a failed oxidative addition or slow transmetalation.

Recommended Starting Protocol:

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 3.0 equivalents), this compound (1.0 equivalent), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:Water) via syringe to achieve a concentration of ~0.2 M with respect to the aryl chloride.[14]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[12]

Troubleshooting Tips:

  • If the reaction is sluggish: Increase the temperature to 110 °C. Ensure the base (K₃PO₄) is finely ground and dry.

  • If you observe homocoupling of the boronic acid: This can be caused by oxygen in the reaction.[12] Ensure your degassing procedure is thorough.

  • Alternative Conditions: Some systems may benefit from a different base, such as cesium carbonate (Cs₂CO₃), or a different solvent system like 1,4-dioxane/water.[14]

B. Buchwald-Hartwig Amination

Common Problem: No C-N product is formed; only starting materials are observed. The most common culprit is an insufficiently strong base.

Recommended Starting Protocol:

This protocol details the amination of this compound with a primary or secondary amine.

  • Setup (Inside a Glovebox): To an oven-dried reaction tube, add sodium tert-butoxide (NaOtBu, 1.4 equivalents), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), this compound (1.0 equivalent), and the amine (1.2 equivalents).[5]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a concentration of ~0.5 M.

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 4-18 hours.

  • Monitoring & Workup: Monitor by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and carefully quench with water.

Troubleshooting Tips:

  • THE CRITICAL ROLE OF THE BASE: For the amination of electron-rich aryl chlorides, a very strong base is almost always required to deprotonate the amine-palladium complex.[15] NaOtBu is the most common and effective choice.[10][11] Milder bases like K₃PO₄ or Cs₂CO₃ will likely result in reaction failure.[10] Ensure your NaOtBu is fresh, dry, and from a reliable source.

  • Substrate Decomposition: If your amine or product is sensitive to the strong base, you are in a difficult optimization space. You could try a different ligand system (e.g., with an NHC ligand) that might operate under slightly different conditions, but reducing the strength of the base is often not a viable option for this specific substrate.

  • Safety: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment under an inert atmosphere.[5]

References
  • Møller, E. R., & Gøgsig, T. M. (2011). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]

  • Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Shaikh, A., & Ghorai, P. (2021). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. ACS Omega. [Link]

  • ResearchGate. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. PubMed. [Link]

  • Ray, L., & Shaikh, M. M. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • LibreTexts Chemistry. (n.d.). Oxidative Addition & Reductive Elimination. [Link]

  • ResearchGate. (2017). How can I improvise my Suzuki coupling reaction's yield? [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Vantourout, J. C., et al. (2021). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

Sources

identifying side products in the formylation of 2,4-dimethoxychlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Formylation of 2,4-Dimethoxychlorobenzene

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers encountering challenges during the formylation of 2,4-dimethoxychlorobenzene. The primary focus is on identifying and mitigating the formation of common side products, ensuring higher yield and purity of the desired 2-chloro-3,5-dimethoxybenzaldehyde.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users during their experiments in a direct question-and-answer format.

Q1: I am observing multiple isomers in my final product mixture. What is the expected major product, and why are other isomers forming?

A: The formation of isomers is governed by the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the 2,4-dimethoxychlorobenzene ring dictate the position of formylation.

  • Substituent Effects: Your starting material has three substituents:

    • Two Methoxy (-OCH₃) Groups: These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance.[1]

    • One Chloro (-Cl) Group: This is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can participate in resonance.[2]

  • Predicting the Major Product: The Vilsmeier-Haack reaction involves an electrophile (the Vilsmeier reagent) that will preferentially attack the most electron-rich and sterically accessible position.[3] The two methoxy groups strongly activate the positions ortho and para to them.

    • The C4-methoxy group activates C3 and C5.

    • The C2-methoxy group activates C3 and the para position, C5.

    • Therefore, positions C3 and C5 are the most electronically activated sites.

    • Between these two, the C5 position is sterically less hindered than the C3 position, which is crowded between the C2-methoxy and C4-methoxy groups.

    • Consequently, the major product is 2-chloro-3,5-dimethoxybenzaldehyde .

  • Common Isomeric Side Products:

    • 4-chloro-2,5-dimethoxybenzaldehyde: Formylation at the C6 position. This position is activated by the C2-methoxy group (para) and the C1-chloro group (ortho), but this activation is weaker than the combined effect on C3 and C5.

    • 2-chloro-4,6-dimethoxybenzaldehyde: Formylation at the C3 position. While strongly activated, this site is sterically hindered, making this a minor product.[4][5]

The diagram below illustrates the directing effects leading to the major product and potential isomers.

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Workup & Purification prep_1 1. Add anhydrous DMF to a flask under Argon atmosphere. prep_2 2. Cool flask to 0°C (ice-water bath). prep_1->prep_2 prep_3 3. Add POCl3 dropwise with vigorous stirring over 30 min. prep_2->prep_3 prep_4 4. Stir for an additional 1 hour at 0°C. prep_3->prep_4 react_1 5. Dissolve substrate in anhydrous DMF in a separate flask. react_2 6. Add substrate solution dropwise to the Vilsmeier reagent at 0°C. prep_4->react_2 react_1->react_2 react_3 7. Allow to warm to RT and stir for 4-6h. Monitor by TLC. react_2->react_3 work_1 8. Pour reaction mixture onto crushed ice. react_3->work_1 work_2 9. Neutralize with saturated NaOAc (aq) to pH ~6-7. work_1->work_2 work_3 10. Extract with Ethyl Acetate (3x). work_2->work_3 work_4 11. Purify via column chromatography (Hexane/EtOAc). work_3->work_4

Caption: Optimized workflow for the Vilsmeier-Haack formylation.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation:

    • To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, add anhydrous DMF (1.5 eq.).

    • Cool the flask to 0 °C using an ice-water bath.

    • Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting solution (or fine slurry) for an additional hour at 0 °C.

  • Formylation Reaction:

    • In a separate flask, dissolve 2,4-dimethoxychlorobenzene (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add this substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Workup and Purification:

    • Carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice (approx. 10 g of ice per 1 mL of DMF).

    • Slowly add a saturated aqueous solution of sodium acetate until the pH of the mixture is between 6 and 7. [6]Stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure 2-chloro-3,5-dimethoxybenzaldehyde.

References

  • Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction.
  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • ResearchGate. The Vilsmeier Reaction of Non-Aromatic Compounds. Available at: [Link]

  • Quora. Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction? Available at: [Link]

  • ResearchGate. How can I improve the Vilsmeier-Haack reaction? Available at: [Link]

  • Chemistry Steps. Ortho, Para, Meta. Available at: [Link]

  • Chemistry Stack Exchange. Ortho vs para alkylation of chlorobenzene. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 1-Chloro-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of crude 1-Chloro-2,4-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction: The Challenge of Purifying this compound

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. However, its synthesis, typically via electrophilic chlorination of 1,3-dimethoxybenzene, often yields a crude product contaminated with unreacted starting materials, regioisomers, and over-chlorinated byproducts. The structural similarity of these impurities to the desired product presents a significant purification challenge. This guide provides a systematic approach to tackling these challenges through various purification techniques.

Pre-Purification Analysis: Know Your Impurities

Before selecting a purification strategy, it is crucial to identify the potential impurities in your crude mixture. The most common contaminants include:

  • 1,3-Dimethoxybenzene (Starting Material): Often present due to incomplete reaction.

  • 1,3-Dichloro-2,4-dimethoxybenzene (Over-chlorinated byproduct): A common byproduct if the reaction is not carefully controlled.[1][2]

  • Regioisomers (e.g., 1-Chloro-2,6-dimethoxybenzene): Formation of other isomers can occur depending on the reaction conditions.

  • Chlorinated Phenols/Anisoles: Partial ether cleavage can lead to the formation of these impurities.[1][2]

A preliminary analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is highly recommended to understand the impurity profile of your crude product.

Choosing Your Purification Strategy

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. Below is a decision-making workflow to guide your selection.

Purification_Strategy start Crude this compound decision1 Predominant Impurity? start->decision1 decision2 Scale? decision1->decision2 Isomers with close boiling points distillation Fractional Vacuum Distillation decision1->distillation Dichlorinated byproduct & unreacted starting material recrystallization Recrystallization decision2->recrystallization Large Scale (>10g) & solid product chromatography Column Chromatography decision2->chromatography Small Scale (<10g) or difficult separation end Pure Product distillation->end recrystallization->end chromatography->end

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

I. Fractional Vacuum Distillation

Fractional vacuum distillation is often the most effective method for purifying this compound on a larger scale, especially for removing less volatile dichlorinated byproducts and more volatile starting materials.[1][2]

Q1: My crude product seems to decompose at higher temperatures. How can I avoid this?

A1: this compound has a relatively high boiling point at atmospheric pressure, which can lead to thermal degradation. The solution is to perform the distillation under reduced pressure (vacuum distillation).[3] This lowers the boiling point of the compound, allowing for distillation at a lower, safer temperature. A typical starting point is a pressure of 10-30 mbar.[1][2]

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is free of cracks and all joints are properly greased to maintain a good seal.[4] Use a stirring bar in the distillation flask to prevent bumping.[4]

  • Initial Workup: Before distillation, it is advisable to wash the crude organic phase. A common procedure involves washing with water, followed by a dilute solution of sodium hydroxide (e.g., 1% NaOH) to remove any acidic phenolic impurities, and then a final wash with water.[1][2] Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Distillation:

    • Add the dry, crude product to the distillation flask.

    • Begin stirring and slowly apply the vacuum.

    • Once a stable vacuum is achieved, begin heating the distillation flask gently.

    • Collect a forerun fraction, which will likely contain any residual solvent and the more volatile 1,3-dimethoxybenzene.

    • Carefully monitor the temperature at the still head. The desired product, this compound, should distill at a stable temperature.

    • Collect the main fraction in a separate, pre-weighed flask.

    • The less volatile dichlorinated byproduct will remain in the distillation flask.

Q2: I'm having trouble separating the desired product from a regioisomer with a very similar boiling point. What can I do?

A2: Separating isomers with close boiling points is a common challenge.[5][6] Here are some strategies:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux column, Raschig rings). This increases the number of theoretical plates, enhancing separation.[7][8]

  • Optimize Reflux Ratio: A slower distillation rate (higher reflux ratio) allows for more vaporization-condensation cycles within the column, improving separation.

  • Consider Alternative Techniques: If distillation fails to provide the desired purity, column chromatography may be a more suitable option for separating isomers.

Parameter Recommendation for Isomer Separation
Vacuum Pressure 10-30 mbar
Distillation Rate Slow and steady
Fractionating Column Long Vigreux or packed column

Caption: Recommended distillation parameters for isomer separation.

II. Recrystallization

Recrystallization is a cost-effective purification method for solid compounds, provided a suitable solvent can be found.

Q3: I'm not sure which solvent to use for recrystallization. How do I choose one?

A3: The ideal recrystallization solvent will dissolve your crude product well at high temperatures but poorly at low temperatures.[9] A systematic solvent screening is the best approach.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your crude product (approx. 20-30 mg) into several test tubes.

  • To each tube, add a small amount of a different solvent (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, toluene).

  • Observe the solubility at room temperature. An ideal solvent will show low solubility.

  • Gently heat the test tubes. A good solvent will completely dissolve the compound at or near its boiling point.

  • Allow the solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a promising solvent.

  • If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be explored.[10][11]

Q4: My product is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.

Troubleshooting "Oiling Out":

  • Add More Solvent: Reheat the solution and add more of the hot solvent to decrease the saturation point.[12]

  • Slower Cooling: Allow the solution to cool more slowly. Insulating the flask can help.

  • Use a Different Solvent: The chosen solvent may not be appropriate. A solvent with a lower boiling point might be a better choice.

  • Scratching/Seeding: Once the solution has cooled slightly, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.[13]

III. Column Chromatography

Column chromatography is a highly versatile technique for purifying small to medium quantities of this compound, and is particularly effective for separating isomers and closely related impurities.[14][15]

Q5: What stationary and mobile phases should I use for column chromatography?

A5: For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a good starting point.[16] The mobile phase (eluent) should be a mixture of a non-polar and a slightly more polar solvent.

Recommended Starting Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) to elute your compounds.[16]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, dry loading (adsorbing the crude product onto a small amount of silica gel) is recommended.[17]

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. TLC Analysis (Optimize Eluent) packing 2. Pack Column (Silica Gel) tlc->packing loading 3. Load Sample (Dry or Wet) packing->loading elution 4. Elute with Gradient (e.g., Hexanes/EtOAc) loading->elution collection 5. Collect Fractions elution->collection analysis 6. Analyze Fractions (TLC) collection->analysis combine 7. Combine Pure Fractions analysis->combine evaporation 8. Solvent Evaporation combine->evaporation product Pure Product evaporation->product

Caption: Workflow for flash column chromatography purification.

Q6: My compounds are not separating well on the column. What can I do to improve resolution?

A6: Poor separation can be due to several factors. Here are some troubleshooting tips:

  • Optimize the Eluent: The polarity of your mobile phase is critical. If your compounds are eluting too quickly, decrease the polarity. If they are sticking to the column, increase the polarity. A shallower gradient can also improve separation.[17]

  • Column Dimensions: A longer, narrower column generally provides better resolution than a short, wide one.[14]

  • Sample Loading: Overloading the column is a common cause of poor separation. Use an appropriate amount of silica gel for the amount of crude product (typically a 20:1 to 50:1 ratio by weight).[14] Also, ensure the initial band of the sample on the column is as narrow as possible.

  • Flow Rate: A slower flow rate can sometimes improve separation.

Safety Precautions

This compound is harmful if swallowed and causes skin and eye irritation.[3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[3][18][19][20]

References

Sources

optimizing catalyst and ligand for Sonogashira coupling of 1-Chloro-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are tackling the Sonogashira coupling with challenging substrates. Our focus today is on 1-chloro-2,4-dimethoxybenzene, an electron-rich, deactivated aryl chloride that presents specific hurdles to successful C-C bond formation. This document moves beyond standard protocols to provide in-depth troubleshooting and optimization strategies based on mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs): Catalyst & Reaction Optimization

This section addresses the most common questions and challenges encountered when working with deactivated aryl chlorides in Sonogashira couplings.

Q1: My Sonogashira reaction with this compound is failing or giving very low yields. What is the primary cause?

The core of the issue lies in the inherent lack of reactivity of your starting material. The Sonogashira reaction's catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) center. This step is typically the rate-determining step for the entire reaction.[1][2] Your substrate, this compound, presents a dual challenge:

  • The C(sp²)-Cl Bond: Aryl chlorides are the least reactive of the aryl halides (reactivity trend: I > Br > OTf >> Cl) due to the strong C-Cl bond and its lower electrophilicity.[1][3][4]

  • Electron-Rich Nature: The two methoxy groups (-OCH₃) are strong electron-donating groups. They increase the electron density on the aromatic ring, which further deactivates the C-Cl bond towards the electron-rich Pd(0) catalyst, making the crucial oxidative addition step energetically unfavorable.[5][6]

Standard Sonogashira conditions, which work well for aryl iodides or bromides, are often insufficient to overcome this high activation energy barrier.[7] Success requires a catalytic system specifically designed to activate these challenging bonds.

Q2: What is the best palladium pre-catalyst and ligand combination for this specific substrate?

For a deactivated aryl chloride, your choice of ligand is more critical than the specific Pd(II) or Pd(0) pre-catalyst. The ligand's job is to create a highly reactive, electron-rich, and sterically accessible Pd(0) species that can readily undergo oxidative addition.

Recommended Ligand Classes:

  • Bulky, Electron-Rich Phosphines: This is the most common and effective solution. Ligands developed by Buchwald and others are designed precisely for this purpose. They possess large, sterically demanding groups (like t-butyl or cyclohexyl) and electron-rich character, which promotes the formation of a highly reactive, coordinatively unsaturated 14-electron Pd(0) complex.[1][6][8]

    • Examples: XPhos, SPhos, RuPhos, and P(t-Bu)₃. These ligands have been shown to be highly effective for coupling aryl chlorides.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable and highly active palladium complexes.[1] They are excellent alternatives to phosphines for activating C-Cl bonds and are often more thermally stable, which is an advantage when higher reaction temperatures are required.[9][10][11]

    • Examples: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride), IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride).

Palladium Source:

Commonly, air-stable Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are used, as they are reduced in situ to the active Pd(0) species.[1][9] Alternatively, a Pd(0) source like Pd₂(dba)₃ can be used directly. For difficult couplings, using a pre-formed catalyst of Pd with a specialized ligand can offer better reproducibility.

Q3: Is the copper(I) co-catalyst necessary? Should I consider a copper-free system?

This is a crucial decision point. Both copper-co-catalyzed and copper-free systems have distinct advantages and disadvantages.

  • Traditional Copper(I) Co-catalyzed Sonogashira:

    • Mechanism: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[9][12] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is generally faster than the direct reaction of the alkyne with the palladium complex.

    • Advantage: Can often increase the reaction rate and allow for milder conditions (lower temperatures) for more reactive halides.[9]

    • Disadvantage: The primary drawback is the promotion of alkyne homocoupling (Glaser coupling) to form diynes, especially in the presence of oxygen.[9][13] This side reaction consumes your alkyne and complicates purification.

  • Copper-Free Sonogashira:

    • Mechanism: In the absence of copper, the deprotonated alkyne coordinates directly to the palladium center.

    • Advantage: Completely eliminates the Glaser homocoupling side reaction.[6] This is a significant benefit when working with valuable or complex alkynes, or when higher temperatures are needed, which can accelerate the homocoupling pathway.

    • Recommendation for this compound: For this challenging substrate, a copper-free system is often the preferred starting point. [6] Since you will likely need elevated temperatures and a highly active catalyst system, removing the potential for the Glaser side reaction simplifies the reaction profile and optimization process.

Q4: How do I select the optimal base and solvent for this reaction?

The base and solvent play a synergistic role in ensuring the catalytic cycle proceeds efficiently.

  • Base Selection: The base has two main functions: deprotonating the terminal alkyne to make it nucleophilic and neutralizing the hydrogen chloride (HCl) generated during the reaction.

    • Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices and can sometimes serve as the solvent.[9][14] However, for difficult couplings, they may not be basic enough.

    • Inorganic Bases: Stronger, non-coordinating inorganic bases are often more effective for aryl chlorides. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[10][15][16] Cs₂CO₃ is particularly effective but more expensive.

  • Solvent Selection: The solvent must fully dissolve the aryl chloride, the alkyne, and the catalytic species at the reaction temperature to maintain a homogeneous system.[17]

    • Recommended Solvents: Polar aprotic solvents are generally preferred.

      • DMF (N,N-Dimethylformamide): A common and effective choice.[10]

      • Dioxane or Toluene: Good choices, especially at higher temperatures.

      • Acetonitrile (ACN): Another viable option.[2]

A robust starting condition would be K₂CO₃ or Cs₂CO₃ as the base in a solvent like DMF or dioxane.

Troubleshooting Guide: Common Problems & Solutions

Problem Potential Cause(s) Recommended Solution(s)
No Product, Only Starting Material 1. Insufficient Catalyst Activity: The oxidative addition step is not occurring.[4] 2. Temperature Too Low: The activation energy for C-Cl bond cleavage has not been met.[2]1. Switch to a more effective ligand: Use a bulky, electron-rich phosphine (e.g., XPhos) or an NHC ligand (e.g., IPr). 2. Increase the reaction temperature: Incrementally increase the temperature to 100-140 °C. Consider using a sealed vessel or microwave reactor for temperatures above the solvent's boiling point.[18][19]
Significant Alkyne Homocoupling (Diyne Formation) 1. Copper(I)-Mediated Glaser Coupling: This is the most common cause.[9][13] 2. Presence of Oxygen: Oxygen promotes the oxidative homocoupling pathway.1. Switch to a copper-free protocol. This is the most definitive solution. 2. Ensure rigorous anaerobic conditions: Degas all solvents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[13]
Reaction Mixture Turns Black (Catalyst Decomposition) 1. Palladium(0) Agglomeration: The active catalyst has precipitated as palladium black, rendering it inactive.[13] 2. Presence of Oxygen: O₂ can oxidize and destabilize the Pd(0) catalyst. 3. High Temperature/Long Reaction Time: Can lead to ligand degradation and catalyst decomposition.1. Improve inert atmosphere techniques. 2. Ensure high purity of reagents and solvent: Impurities can poison the catalyst.[13] 3. Check ligand stability: If using a phosphine ligand, ensure it is stable at the required reaction temperature. Consider switching to a more robust NHC ligand.
Low Yield with Multiple Side Products 1. Substrate or Product Decomposition: The high temperature required for the coupling may be degrading your starting materials or the desired product. 2. Hydrolysis of Alkyne: If using aqueous media or wet solvents, sensitive alkynes can degrade.[20]1. Optimize for the lowest effective temperature: Once you achieve conversion, try reducing the temperature in 10 °C increments. 2. Reduce reaction time: Monitor the reaction by TLC or GC-MS to avoid prolonged heating after the reaction is complete. 3. Use anhydrous solvents and reagents.

Mechanistic Overview & Visualization

Understanding the catalytic cycle is key to rational optimization. The Sonogashira coupling proceeds via two interconnected cycles catalyzed by palladium and copper.

// Connections between cycles arcl [label="Ar-Cl\n(this compound)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; arcl -> pdiv; cu_acetylide -> pdiv [label=" from Copper Cycle"]; pdiv -> cucl [label=" to Copper Cycle"];

} .dot Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow

When faced with a challenging reaction, a systematic approach is essential. Use the following decision tree to guide your optimization efforts.

// Nodes start [label="Low or No Yield with\nthis compound", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Is the Catalyst System\nOptimized for Aryl Chlorides?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are Reaction Conditions\nSufficiently Forcing?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_side_reactions [label="Are Side Reactions\nDominating?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol_ligand [label="Action: Switch to Bulky, Electron-Rich\nLigand (e.g., XPhos, IPr).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_temp [label="Action: Increase Temperature\n(100-140 °C). Use sealed tube.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_base [label="Action: Use a Stronger Base\n(e.g., K₂CO₃, Cs₂CO₃).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_copper [label="Problem: Homocoupling (Glaser)\nAction: Switch to a\nCopper-Free Protocol.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_purity [label="Problem: Catalyst Decomposition\nAction: Ensure anaerobic conditions\nand use high-purity reagents.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_catalyst [label=" Step 1:\n Catalyst "]; start -> check_conditions [label=" Step 2:\n Conditions "]; start -> check_side_reactions [label=" Step 3:\n Purity & Side Rxns "];

check_catalyst -> sol_ligand [label=" No "]; check_conditions -> sol_temp [label=" No "]; sol_temp -> sol_base;

check_side_reactions -> sol_copper; check_side_reactions -> sol_purity; } .dot Figure 2: A systematic workflow for troubleshooting the Sonogashira coupling of deactivated aryl chlorides.

Experimental Protocol: Ligand Screening

This protocol provides a general method for screening different ligands to identify the optimal catalytic system for your specific substrates.

Objective: To determine the most effective phosphine or NHC ligand for the copper-free Sonogashira coupling of this compound with a model alkyne (e.g., phenylacetylene).

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligands to be screened (e.g., XPhos, P(t-Bu)₃, IPr·HCl)

  • This compound

  • Phenylacetylene

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, add Pd(OAc)₂ (2 mol%), the chosen ligand (4 mol% for monodentate phosphines, 2 mol% for NHC precursors), and Cs₂CO₃ (2.0 equivalents) to a dry reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent).

  • Solvent and Alkyne: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration with respect to the aryl chloride. Finally, add phenylacetylene (1.2 equivalents).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a pre-heated oil bath or heating block at 120 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 6, 12, and 24 hours) and analyzing them by GC-MS or LC-MS to determine the conversion of starting material and yield of the product.

  • Analysis: Compare the yields and reaction rates obtained with each ligand to identify the optimal choice.

Safety Note: Always handle organometallic reagents and phosphine ligands under an inert atmosphere. High temperatures and pressures require appropriate safety precautions and equipment.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 7, 2026, from [Link]

  • Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1147–1154. [Link]

  • Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Reddy, B. V. S., et al. (2008). Phosphine-free Sonogashira coupling: reactions of aryl halides catalysed by palladium(II) complexes. Tetrahedron Letters, 49(29-30), 4585-4588. [Link]

  • Sonogashira Coupling. (2020). YouTube. Retrieved January 7, 2026, from [Link]

  • Li, X., et al. (2017). Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. [Link]

  • Soengas, R. G. (2019). Improved palladium-catalyzed Sonogashira coupling reactions of aryl chlorides. Semantic Scholar. [Link]

  • Influence of base on the Sonogashira coupling reactiona. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Alonso, D. A., & Botella, L. (2019). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 9(10), 834. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved January 7, 2026, from [Link]

  • Sperger, T., & Tlili, A. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 10(4), 1545–1554. [Link]

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Wei, W., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 7(12), 7136-7142. [Link]

  • Chen, C.-Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4963–4967. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 238-262. [Link]

  • Sonogashira Coupling. (2016). Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoalw. (n.d.). ElectronicsAndBooks. Retrieved January 7, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 7, 2026, from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved January 7, 2026, from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved January 7, 2026, from [Link]

  • Batey, R. A., Shen, M., & Lough, A. J. (2002). Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Letters, 4(9), 1411–1414. [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2017). KAUST Repository. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7430-7492. [Link]

  • Lipshutz, B. H., & Blomgren, P. A. (2001). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 3(12), 1869–1871. [Link]

  • Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF 3 -An) Cl 2 ] (An = Aniline) Precatalysts. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727. [Link]

  • Gallop, C. W., Chen, M. T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]

  • Biogenic synthesis of a novel and efficient magnetically separable Pd/CuFe2O4 nanocatalyst for the Sonogashira cross-coupling reaction. (2025). International Journal of New Chemistry. [Link]

  • PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA. (2022). Fırat University. [Link]

Sources

preventing cleavage of methoxy groups during reactions with 1-Chloro-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Preventing Methoxy Group Cleavage

Welcome to the technical support center for 1-chloro-2,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate and encounter challenges with the stability of its methoxy groups during reactions. The electron-donating nature of the two methoxy groups makes the aromatic ring highly activated towards electrophilic substitution, but also renders the methoxy groups themselves susceptible to cleavage, a common side reaction that can complicate syntheses and reduce yields.

This resource provides troubleshooting advice, mechanistic explanations, and alternative protocols in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Friedel-Crafts acylation on this compound with aluminum chloride (AlCl₃) and observing a significant amount of a polar byproduct. What is happening?

A1: You are likely observing O-demethylation, the cleavage of one or both methoxy groups, to form phenolic byproducts. This compound is highly activated due to the strong electron-donating resonance effect of the methoxy groups.[1][2] While this enhances the ring's nucleophilicity for the desired acylation, the oxygen atoms of the methoxy groups also act as Lewis bases.

Strong Lewis acids, such as aluminum chloride, are required for Friedel-Crafts reactions but can coordinate to the methoxy oxygen.[3] This coordination weakens the oxygen-methyl (O–CH₃) bond, making the methyl group susceptible to nucleophilic attack by a halide (e.g., chloride from AlCl₃ or the acyl chloride), leading to its removal. The ortho-methoxy group is often more susceptible due to steric and electronic factors.

Q2: Can you illustrate the mechanism of AlCl₃-mediated O-demethylation?

A2: Certainly. The process involves three key steps: Lewis acid coordination, nucleophilic attack, and hydrolysis during workup to reveal the phenol.

Mechanism: AlCl₃-Mediated O-Demethylation

G R-OMe Ar-O(CH₃) Complex Ar-O⁺(CH₃)-Al⁻Cl₃ R-OMe->Complex Coordination AlCl3 AlCl₃ AlCl3->Complex Complex2 Ar-O⁺(CH₃)-Al⁻Cl₃ MeCl CH₃Cl Complex2->MeCl SN2 Attack OAlCl2 Ar-O-AlCl₂ Complex2->OAlCl2 Chloride Cl⁻ Chloride->Complex2 OAlCl2_2 Ar-O-AlCl₂ Phenol Ar-OH OAlCl2_2->Phenol Protonation & Cleavage AlOHCl2 Al(OH)Cl₂ OAlCl2_2->AlOHCl2 H2O H₂O H2O->OAlCl2_2

Caption: Mechanism of Lewis acid-mediated O-demethylation.

Q3: What are milder, alternative catalysts I can use for Friedel-Crafts reactions to prevent this cleavage?

A3: Yes, switching to a milder Lewis acid is the most effective strategy. While strong Lewis acids like AlCl₃ often require stoichiometric amounts, milder catalysts can often be used in catalytic quantities, reducing both cleavage and waste.[4][5]

Consider these alternatives:

  • Iron(III) Chloride (FeCl₃): Often effective for activated arenes and is less harsh than AlCl₃. It can frequently be used in catalytic amounts (e.g., 5-10 mol%).[5][6][7]

  • Zinc Chloride (ZnCl₂): Another milder alternative for acylations on activated systems.[5]

  • Indium(III) Salts (e.g., InCl₃): These have gained attention for being highly effective, water-stable, and recyclable catalysts for various Friedel-Crafts reactions under mild conditions.[8]

  • Bismuth(III) Triflate (Bi(OTf)₃): Has been shown to be an efficient catalyst for Friedel-Crafts reactions.[9]

  • Solid Acids (e.g., Zeolites): These are environmentally friendly, reusable catalysts that can provide good yields and selectivity, particularly in industrial applications.[10]

Q4: My desired reaction requires a strong Lewis acid. Are there any procedural changes I can make to minimize demethylation?

A4: If a strong Lewis acid is unavoidable, you can still mitigate O-demethylation by carefully controlling the reaction conditions.

  • Temperature Control: This is critical. Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Start at 0 °C or even lower (e.g., -20 °C) and only warm if necessary. The cleavage reaction typically has a higher activation energy than the desired acylation.

  • Stoichiometry: Use the minimum amount of Lewis acid required. For highly activated substrates like this compound, you may not need a full stoichiometric equivalent relative to the acylating agent, which is often required for less active substrates.[4]

  • Order of Addition: A "reverse addition" can be beneficial. Cool the substrate and Lewis acid mixture first, then slowly add the acylating agent. This keeps the concentration of the reactive acylium ion low and minimizes side reactions.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to the Lewis acid will increase the amount of demethylated byproduct.

Q5: How can I definitively confirm that O-demethylation is the side reaction occurring in my experiment?

A5: Several standard analytical techniques can confirm the formation of the phenolic byproduct:

  • Thin-Layer Chromatography (TLC): The phenolic byproduct will be significantly more polar than the starting material and the desired acylated product. It will have a much lower Rf value.

  • Proton NMR (¹H NMR): Look for the disappearance of a methoxy signal (a singlet integrating to 3H, typically around 3.8-4.0 ppm) and the appearance of a new, broad singlet for the phenolic -OH proton, which can appear over a wide chemical shift range and will be exchangeable with D₂O.

  • Mass Spectrometry (MS): The mass of the demethylated product will be 14 Da (for one CH₂ group) or 28 Da (for two CH₂ groups) lower than the expected product.

  • Infrared Spectroscopy (IR): The presence of a phenol will be indicated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹.

Troubleshooting Guide

This quick-reference table summarizes common issues and solutions when working with this compound.

Symptom Probable Cause Recommended Solution(s)
Low yield of desired product; significant polar spot on TLC. O-demethylation of one or both methoxy groups by a harsh Lewis acid.1. Switch to a milder Lewis acid catalyst (FeCl₃, ZnCl₂, InCl₃).[5][8] 2. Lower the reaction temperature significantly (e.g., 0 °C to -20 °C).
Reaction is sluggish or incomplete with milder catalysts. Insufficient catalytic activity for the specific acylating agent.1. Slightly increase the reaction temperature in controlled increments. 2. Increase the catalyst loading (e.g., from 5 mol% to 15 mol%). 3. Ensure all reagents and solvents are anhydrous.
Multiple products observed, including polyacylation. The product is still highly activated and reacts further. The methoxy groups are powerful activating groups.1. Use a stoichiometric amount of the limiting reagent (the aromatic compound). 2. Perform the reaction at a lower temperature to improve selectivity.
Product mixture is difficult to purify. Similar polarity between the desired product and the demethylated byproduct.1. Optimize the reaction to minimize byproduct formation. 2. Use column chromatography with a shallow gradient. 3. An aqueous basic wash (e.g., 1M NaOH) can sometimes selectively extract the acidic phenolic byproduct from the organic layer.

Experimental Protocols

Protocol 1: Mild Friedel-Crafts Acylation using Catalytic FeCl₃

This protocol provides a starting point for acylating this compound while minimizing O-demethylation.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride)

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous DCM (approx. 5-10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add anhydrous FeCl₃ (0.1 eq, 10 mol%) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using 20% Ethyl Acetate/Hexanes). The reaction may take 1-4 hours.

  • Upon completion, carefully quench the reaction by slowly adding it to a flask containing ice-cold 1M HCl solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Workflow: Troubleshooting Strategy for Unexpected Byproducts

G start Start Reaction (e.g., Friedel-Crafts) observe Observe Low Yield & Polar Byproduct on TLC start->observe hypothesize Hypothesize O-Demethylation observe->hypothesize confirm Confirm Structure (NMR, MS, IR) hypothesize->confirm is_demethylation Is it Demethylation? confirm->is_demethylation is_demethylation->observe No, Re-evaluate strategy Select Mitigation Strategy is_demethylation->strategy Yes mild_catalyst Option A: Use Milder Catalyst (FeCl₃, ZnCl₂) strategy->mild_catalyst low_temp Option B: Lower Temperature (0°C to -20°C) strategy->low_temp retry Re-run Optimized Reaction mild_catalyst->retry low_temp->retry success Successful Synthesis retry->success

Caption: A decision workflow for troubleshooting O-demethylation.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). PMC - NIH. Retrieved from [Link]

  • University of Toronto. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Sci-Hub. (2018). Anchimerically Assisted Cleavage of Aryl Methyl Ethers by Aluminum Chloride‐Sodium Iodide in Acetonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride. RSC Publishing. Retrieved from [Link]

  • Reddit. (2018). Converting ether to alcohol mechanism with AlCl3. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Anchimerically Assisted Cleavage of Aryl Methyl Ethers by Aluminum Chloride‐Sodium Iodide in Acetonitrile | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A straightforward and versatile FeCl3 catalyzed Friedel–Crafts C-glycosylation process. Application to the synthesis of new functionalized C-nucleosides. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

  • MDPI. (n.d.). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • Physics Forums. (2004). Organic Chemistry Q&A: Activating and Deactivating Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US11136331B2 - Methods of O-demethylation.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Jasperse Chem 365. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • YouTube. (2022). What Makes Friedel-Crafts Reactions So Tricky?. Retrieved from [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • York University. (n.d.). Direct Analysis of Enzyme-Catalyzed DNA Demethylation. Retrieved from [Link]

  • Jack Westin. (n.d.). Cleavage of Ethers - Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the.... Retrieved from [Link]

  • PubMed. (n.d.). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different.... Retrieved from [Link]

  • PubMed Central. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Retrieved from [Link]

  • YouTube. (2025). The Friedel-Crafts alkylation of para-dimethoxybenzene. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

  • ResearchGate. (2025). Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Increase the Solubility of 1-Chloro-2,4-dimethoxybenzene in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubilization of 1-Chloro-2,4-dimethoxybenzene in aqueous media. As a poorly soluble organic compound, achieving desired concentrations in aqueous systems presents a significant challenge in various experimental and developmental workflows. This document is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₈H₉ClO₂[1]
Molecular Weight 172.61 g/mol [1]
Appearance White solid[2]
Boiling Point 118 °C[2]
LogP (Octanol/Water) 2.7[1]
Water Solubility Poorly soluble[3]

The high LogP value indicates a significant hydrophobic character, which is the primary reason for its low aqueous solubility.

Troubleshooting & FAQs: Enhancing Aqueous Solubility

This section addresses common issues and questions encountered when attempting to dissolve this compound in aqueous solutions.

Question 1: My solution of this compound in water is cloudy and a precipitate forms over time. What's happening and how can I fix it?

Answer:

The cloudiness and precipitation are clear indicators that you have exceeded the intrinsic aqueous solubility of this compound. To achieve a stable, clear solution, you need to employ a solubilization strategy. Here are the most common and effective approaches:

Strategy 1: Cosolvency

Causality: Cosolvency involves adding a water-miscible organic solvent (a cosolvent) to the aqueous medium.[4] This reduces the polarity of the solvent system, making it more favorable for the hydrophobic this compound to dissolve.[4][5] The cosolvent disrupts the hydrogen bonding network of water, creating a less polar environment that can better accommodate the nonpolar solute.[6]

Commonly Used Cosolvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Troubleshooting Cosolvency:

  • Issue: The compound precipitates upon dilution with more aqueous buffer.

    • Solution: You may have exceeded the "critical" cosolvent concentration required to maintain solubility. It's crucial to determine the optimal cosolvent-to-water ratio. This can be done by preparing a series of solutions with varying cosolvent concentrations and observing the solubility.

  • Issue: The chosen cosolvent is not suitable for my downstream application (e.g., cell-based assays).

    • Solution: Consider the toxicity and compatibility of the cosolvent with your experimental system. For instance, while DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. PEG 400 and propylene glycol are often more biocompatible choices.[7]

Strategy 2: Micellar Solubilization using Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[8][9] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core of the micelle, effectively being "hidden" from the aqueous environment, thus increasing its apparent solubility.[10]

Commonly Used Surfactants:

  • Non-ionic: Polysorbates (e.g., Tween 80), Polyoxyl 35 castor oil (Cremophor EL)

  • Anionic: Sodium Dodecyl Sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Troubleshooting Micellar Solubilization:

  • Issue: The solubility is not significantly increased.

    • Solution: Ensure your surfactant concentration is above its CMC. Below the CMC, micelles do not form, and no significant solubilization will occur.[8] Also, the choice of surfactant matters; the chemical structure of the surfactant can influence its solubilizing capacity for a specific compound.[8]

  • Issue: The surfactant is interfering with my assay.

    • Solution: Surfactants can have biological effects. Non-ionic surfactants are generally considered less harsh than ionic surfactants.[10] It may be necessary to screen different types of surfactants to find one that is compatible with your system.

Strategy 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[12] This complex has a hydrophilic exterior, which allows it to be soluble in water.[11]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Troubleshooting Cyclodextrin Complexation:

  • Issue: The solubility enhancement is not as high as expected.

    • Solution: The stoichiometry of the complex (guest-to-host ratio) is important. You may need to experiment with different molar ratios of this compound to cyclodextrin to find the optimal complexation efficiency.[13] Modified cyclodextrins like HP-β-CD and SBE-β-CD generally offer higher solubility enhancement compared to native β-CD.[14][15]

  • Issue: I'm unsure how to prepare the inclusion complex.

    • Solution: A common method is to dissolve the cyclodextrin in the aqueous medium first and then add the this compound. The mixture is then typically stirred or sonicated for an extended period to facilitate complex formation.[13]

Question 2: Can I use pH adjustment to increase the solubility of this compound?

Answer:

For compounds with ionizable functional groups, pH adjustment is a powerful tool to enhance solubility.[] By converting a neutral molecule into a charged salt, its interaction with polar water molecules is significantly improved.

However, this compound does not have readily ionizable acidic or basic functional groups. The methoxy groups are ethers, and the chloro group is a halogen, neither of which will be protonated or deprotonated under typical aqueous pH ranges (1-14). Therefore, pH adjustment is not an effective strategy for increasing the solubility of this compound.

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol outlines the standard procedure for determining the equilibrium solubility of this compound in a given aqueous medium.

Materials:

  • This compound

  • Aqueous medium of interest (e.g., water, buffer)

  • Scintillation vials or sealed tubes

  • Orbital shaker or rotator

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous medium in a sealed vial. The excess solid should be clearly visible.

  • Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method.

Protocol 2: Screening of Cosolvents for Solubility Enhancement

This protocol provides a systematic approach to identify the most effective cosolvent for your needs.

Materials:

  • This compound

  • Aqueous buffer

  • Candidate cosolvents (e.g., Ethanol, PG, PEG 400)

  • The same materials as in Protocol 1

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of each cosolvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • For each cosolvent concentration, perform the shake-flask solubility determination as described in Protocol 1.

  • Plot the solubility of this compound as a function of the cosolvent concentration for each candidate.

  • The cosolvent that provides the desired solubility at the lowest, most application-compatible concentration is the optimal choice.

Visualizing Solubilization Strategies

Logical Flow for Selecting a Solubilization Strategy

Solubilization_Strategy cluster_strategies Primary Solubilization Strategies cluster_evaluation Evaluation Criteria Start Start: Poorly Soluble This compound CheckIonizable Does the compound have ionizable groups? Start->CheckIonizable pH_Adjustment pH Adjustment CheckIonizable->pH_Adjustment Yes ConsiderOther Consider other strategies CheckIonizable->ConsiderOther No NoIonizable No Cosolvency Cosolvency ConsiderOther->Cosolvency Surfactants Micellar Solubilization (Surfactants) ConsiderOther->Surfactants Cyclodextrins Complexation (Cyclodextrins) ConsiderOther->Cyclodextrins Efficiency Solubilization Efficiency Cosolvency->Efficiency Surfactants->Efficiency Cyclodextrins->Efficiency Toxicity Application Compatibility (e.g., Toxicity) Stability Physical & Chemical Stability Toxicity->Stability Efficiency->Toxicity Final Final Stability->Final Select Optimal Strategy

Caption: Decision workflow for selecting a suitable solubilization strategy.

Mechanism of Micellar Solubilization

Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.

References

  • Vertex AI Search. (2024-10-30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Al-kassas, R., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Funat, N., & Almog, Y. (2017). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC - PubMed Central - NIH.
  • Naik, G. (2015). Cosolvency. Slideshare.
  • Haque, T., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
  • ChemicalBook. (2022-08-11). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 7051-13-0).
  • Loftsson, T., & Hreinsdóttir, D. (2006).
  • Oshita, Y., & Matubayasi, N. (2021).
  • Hyda, Y. (2024).
  • Babu, P. S., et al. (2010). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • PubChem. (n.d.). This compound.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • ChemicalBook. (2022-08-26). This compound Properties.
  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.
  • Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH.
  • Chemistry For Everyone. (2025-02-11). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Sigma-Aldrich. (2024-09-06).
  • ResearchGate. (2015-11-16). Can I use Cyclodextrin to improve the solubility of a compound?.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Unknown. (n.d.).
  • BOC Sciences. (n.d.).
  • Chemistry Stack Exchange. (2021-06-29). How are cyclodextrins used to form inclusion complexes with drug molecules?.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1).
  • Alfa Aesar. (2025-09-12).
  • Fisher Scientific. (n.d.).
  • Alfa Chemistry. (2025-04-07). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube.
  • Unknown. (2023-08-31). Solubility of Organic Compounds.

Sources

Technical Support Center: Scale-Up of Reactions Involving 1-Chloro-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-2,4-dimethoxybenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the critical scale-up phase of your chemical synthesis projects. Our goal is to equip you with the expertise and field-proven insights necessary to navigate the challenges of transitioning from bench-scale to larger-scale production.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format. We will explore the causality behind these issues and provide actionable solutions.

Question 1: My reaction is showing low conversion or has stalled completely after increasing the batch size. What are the likely causes and how can I fix this?

Probable Cause(s):

  • Mass Transfer Limitations: Inadequate mixing is a frequent culprit in scale-up. What works in a small round-bottom flask with vigorous magnetic stirring may be insufficient in a large reactor. This leads to poor distribution of reactants, catalysts, and heat, creating localized "hot spots" or areas of low reactivity.

  • Heat Transfer Issues: Many reactions involving activated aromatic compounds like this compound are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. If the reaction temperature is not adequately controlled, it can lead to side reactions or catalyst deactivation.

  • Catalyst Deactivation: In reactions like Friedel-Crafts acylations, the Lewis acid catalyst can be deactivated by moisture or other impurities present in the starting materials or solvents, an issue that is magnified at a larger scale.[1] Solid acid catalysts can also deactivate over repeated use.[1]

  • Incomplete Dissolution: this compound is a solid at room temperature.[2] Inadequate agitation or insufficient solvent volume at scale can lead to incomplete dissolution, effectively reducing the concentration of the reactant available for the reaction.

Recommended Solutions:

  • Optimize Agitation:

    • Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity.

    • Perform a mixing study to determine the minimum agitation speed required to keep all components in suspension and well-mixed.

  • Improve Heat Management:

    • Ensure your reactor has an adequate cooling system (jacket, cooling coils).

    • Control the rate of addition of highly reactive reagents to manage the exotherm. For instance, in a Friedel-Crafts alkylation, the alkylating agent should be added dropwise while monitoring the internal temperature.[3]

    • Consider a reaction calorimetry study (e.g., RC1) during process development to understand the thermal profile of your reaction and identify potential hazards.

  • Protect Your Catalyst:

    • Ensure all solvents and reagents are rigorously dried before use. Common drying agents include molecular sieves, or distillation from drying agents like calcium hydride.[4][5]

    • Handle hygroscopic catalysts (e.g., AlCl₃) under an inert atmosphere (Nitrogen or Argon).

  • Ensure Complete Dissolution:

    • Visually confirm that all this compound has dissolved before proceeding with the reaction, gently warming if necessary and compatible with the reaction conditions.

    • Increase the solvent volume if solubility is a persistent issue, keeping in mind the impact on reaction kinetics and downstream processing.

Question 2: I'm observing significant formation of a di-substituted byproduct during my Friedel-Crafts reaction. How can I improve selectivity?

Probable Cause(s):

  • High Reactivity of the Substrate: The two methoxy groups on this compound are strongly activating ortho, para-directing groups. This makes the aromatic ring highly nucleophilic and susceptible to a second substitution reaction, especially under harsh conditions.[3][6]

  • Excess Acylating/Alkylating Agent: Using a significant excess of the electrophile can drive the reaction towards polysubstitution.

  • High Reaction Temperature: Elevated temperatures often favor the formation of thermodynamically stable, and sometimes undesired, byproducts.

Recommended Solutions:

  • Control Stoichiometry:

    • Use a stoichiometric amount or only a slight excess (e.g., 1.05 - 1.1 equivalents) of the acylating or alkylating agent.

    • Add the electrophile slowly and portion-wise to maintain a low instantaneous concentration, which favors monosubstitution.

  • Optimize Temperature:

    • Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For many Friedel-Crafts reactions, this may be between 0 °C and room temperature.[7]

  • Choice of Catalyst and Solvent:

    • A less reactive Lewis acid might provide better selectivity.

    • The choice of solvent can influence reactivity. For example, using a solvent like 1,2-dichloroethane can sometimes improve the performance of solid acid catalysts.[1]

Visualizing Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting common issues during the scale-up of reactions involving this compound.

G start Scale-Up Issue Identified low_conversion Low Conversion / Stalled Reaction start->low_conversion impurity Impurity Formation start->impurity workup_issue Work-up / Purification Problem start->workup_issue check_mixing Check Agitation & Solubility low_conversion->check_mixing identify_impurity Identify Impurity (GC-MS, NMR) impurity->identify_impurity emulsion Emulsion during Extraction workup_issue->emulsion poor_crystallization Poor Crystallization workup_issue->poor_crystallization check_temp Review Temperature Control check_mixing->check_temp Adequate improve_mixing Increase Agitation / Use Overhead Stirrer check_mixing->improve_mixing Inadequate check_reagents Verify Reagent/Catalyst Purity check_temp->check_reagents Good improve_temp Improve Cooling / Slow Reagent Addition check_temp->improve_temp Poor dry_reagents Dry Solvents / Use Fresh Catalyst check_reagents->dry_reagents Suspect di_substituted Di-substituted Product identify_impurity->di_substituted Polysubstitution other_impurity Other Impurity identify_impurity->other_impurity Unknown control_stoich Adjust Stoichiometry / Slow Addition di_substituted->control_stoich lower_temp Lower Reaction Temperature di_substituted->lower_temp reassess_conditions Re-evaluate Reaction Conditions (Solvent, Catalyst) other_impurity->reassess_conditions add_brine Add Brine / Filter through Celite emulsion->add_brine screen_solvents Screen Recrystallization Solvents poor_crystallization->screen_solvents

Caption: Troubleshooting Decision Tree for Scale-Up Reactions.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for reactions with this compound at scale?

A: The optimal solvent depends on the reaction type. A good starting point is to choose a solvent that dissolves the starting material well and is inert to the reaction conditions. For scale-up, factors like boiling point, flash point, and ease of removal are also critical.

SolventBoiling Point (°C)Key Considerations for Scale-UpCommon Reaction Types
Dichloromethane (DCM) 39.6Low boiling point makes it easy to remove but can be problematic for reactions requiring higher temperatures. Potential environmental and health concerns.Friedel-Crafts, Halogenations
1,2-Dichloroethane (DCE) 83.5Higher boiling point than DCM, allowing for a wider temperature range.[8] Can improve catalyst performance in some cases.[1]Friedel-Crafts
Tetrahydrofuran (THF) 66Excellent solvent for Grignard reagent formation, but must be anhydrous.[9] Peroxide formation is a safety risk.Grignard Reactions, Nucleophilic Substitutions
Toluene 110.6High boiling point is good for heat transfer and higher temperature reactions. Less volatile than other options.General purpose
Acetonitrile 81.6Polar aprotic solvent, useful for nucleophilic substitution reactions.[8][10]Nucleophilic Aromatic Substitution

Data sourced from multiple references.[8][11]

Q: How critical is the purity of this compound for scale-up?

A: Extremely critical. Impurities in the starting material can have a significant impact on the reaction outcome at scale. For example, residual starting materials from the synthesis of this compound could interfere with your reaction. It is best practice to source high-purity material or re-purify it before use, for example, by recrystallization.

Q: What are the primary safety concerns when handling this compound in large quantities?

A: According to safety data sheets, this compound can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[12][13] When handling large quantities, it is imperative to:

  • Use a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[14]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[14][15]

  • Have an emergency plan and access to safety showers and eyewash stations.[13]

  • Be aware of the hazards of all other reagents used in the reaction, especially strong acids, flammable solvents, and pyrophoric materials.

Experimental Protocol Example: Scale-Up of a Friedel-Crafts Acylation

This protocol provides a general workflow for the acylation of this compound, highlighting key considerations for scale-up.

  • Reactor Setup:

    • Equip a clean, dry, jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser with a nitrogen/argon inlet, and an addition funnel.

    • Ensure the reactor is inerted by purging with nitrogen or argon.

  • Reagent Charging:

    • Charge the reactor with this compound (1.0 eq) and the chosen anhydrous solvent (e.g., 1,2-dichloroethane).

    • Begin agitation to ensure the starting material fully dissolves.

    • Cool the reaction mixture to the target temperature (e.g., 0-5 °C) using the reactor jacket.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, carefully add the Lewis acid catalyst (e.g., Aluminum chloride, 1.1 eq) in portions, monitoring the internal temperature to control any exotherm.

  • Electrophile Addition:

    • Slowly add the acylating agent (e.g., Acetyl chloride, 1.05 eq) via the addition funnel over a period of 1-2 hours. Maintain the internal temperature within the desired range (e.g., <10 °C).

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature. Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., TLC, GC, or HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding it to a mixture of crushed ice and concentrated HCl. This should be done with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or methanol/water) or by column chromatography for higher purity.

Workflow for Purification

The following diagram illustrates a typical purification workflow for a solid product obtained from a reaction involving this compound.

G start Crude Product (Post-Workup) concentration Concentrate under Reduced Pressure start->concentration crystallization Recrystallization concentration->crystallization solvent_screening Solvent Screening (e.g., EtOH, IPA, Heptane) crystallization->solvent_screening hot_filtration Hot Filtration (if needed) solvent_screening->hot_filtration cool_crystallize Cool to Crystallize hot_filtration->cool_crystallize filtration Vacuum Filtration cool_crystallize->filtration wash_cake Wash with Cold Solvent filtration->wash_cake drying Dry Product (Vacuum Oven) wash_cake->drying final_product Pure, Dry Product drying->final_product

Caption: General Purification Workflow for a Solid Product.

References
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 7051-13-0). Retrieved from [Link]

  • Chemsrc. (2025). 1-Chloro-4-methoxybenzene | CAS#:623-12-1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 2,4-dichloro-1-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.
  • Supporting Information for "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions". (n.d.). Retrieved from [Link]

  • Jasperse, J. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • Chemistry 211 Experiment 1. (2012). Electrophilic Aromatic Substitution: Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (2025). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. Request PDF. Retrieved from [Link]

  • Brainly.com. (2020). Predict the product formed in the nucleophilic aromatic substitution reaction between.... Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different.... Retrieved from [Link]

  • ResearchGate. (2025). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • Chemspace. (n.d.). This compound - C8H9ClO2. Retrieved from [Link]

  • Organic Chemistry Resources Worldwide. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

  • Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. Retrieved from [Link]

  • YouTube. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). Retrieved from [Link]

  • Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

  • Beyond Benign. (n.d.). Greener Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent.
  • Chegg. (2019). a) Predict the product formed in the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and sodium methoxide (NaOCH3). Retrieved from [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (2012). How can I prepare 1,4 dimethoxy benzene?. Retrieved from [Link]

  • YouTube. (2025). The Friedel-Crafts alkylation of para-dimethoxybenzene. Retrieved from [Link]

Sources

effective workup procedures for removing catalysts from 1-Chloro-2,4-dimethoxybenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of catalysts from reactions involving 1-chloro-2,4-dimethoxybenzene. Given that this substrate is frequently used in cross-coupling reactions, this guide will focus on the removal of common palladium and copper catalysts.

I. Understanding the Challenge: Why Can Catalyst Removal Be Difficult?

The primary challenge in removing catalyst residues often stems from the nature of the reaction products and the catalyst itself. Products derived from this compound may contain functional groups that can chelate to the metal center, making the catalyst more soluble in the organic phase and thus harder to remove through simple aqueous washes or filtration.

II. Palladium Catalyst Removal: FAQs and Troubleshooting

Palladium catalysts are workhorses in modern organic synthesis, particularly for C-C and C-N bond-forming reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. However, their removal is[1][2][3] critical, especially in pharmaceutical applications where stringent limits on residual metals are in place.

Q1: What are the prima[4]ry strategies for removing homogeneous palladium catalysts?

A1: The most effective strategies involve converting the soluble palladium species into a form that can be easily separated. This is typically achieved through:

  • Adsorption: Using solid-supported materials that bind to the palladium.

  • Precipitation/Filtration: Causing the palladium to precipitate out of the solution.

  • Extraction: Using an aqueous solution to pull the palladium out of the organic phase.

Q2: My reaction mixture has a persistent dark color/black particles after a Suzuki or Buchwald-Hartwig reaction. What does this indicate and what should be my first step?

A2: A persistent dark color or the presence of fine black particles is a classic sign of palladium black formation, where the Pd(0) catalyst has agglomerated. While it may seem like a heterogeneous catalyst that can be easily filtered, it is often colloidal and will pass through standard filter paper.

  • Expert Insight: Your first and simplest step should be filtration through a pad of Celite®. Celite is a diatomaceous earth filter aid that can trap finely dispersed solids. Always wash the Celite pa[5]d with fresh solvent to ensure you recover all of your product.

Q3: Filtration through[6] Celite® didn't completely remove the palladium. What are my next options?

A3: If Celite filtration is insufficient, you are likely dealing with soluble or very finely dispersed palladium species. The next step is to use a scavenger or adsorbent.

  • Option A: Activated Carbon. This is a cost-effective and often highly effective method for adsorbing residual palladium.

    • Causality: Th[6][7][8]e high surface area and porous structure of activated carbon provide numerous sites for palladium to adsorb through a combination of physisorption and chemisorption.

  • Option B: Metal Sca[4]vengers. These are solid supports, typically silica or polymer-based, functionalized with ligands that have a high affinity for palladium, such as thiols or triaminotriazine (TMT).

    • Causality: Th[1][2][9]e functional groups on these scavengers act as strong ligands, forming stable complexes with the palladium and effectively pulling it out of the solution onto the solid support. This method is highly sel[1][9][10]ective and efficient, often reducing palladium levels to the parts-per-billion (ppb) range.

Troubleshooting G[2][9]uide: Palladium Removal
Issue Possible Cause Suggested Solution & Rationale
Product loss during activated carbon treatment. Non-specific adsorption of the product onto the carbon surface.1. Reduce the amount[6] of carbon: Use the minimum effective amount (start with 1-2 wt% relative to the product).2. Screen different grades of activated carbon: Different carbons have different surface properties.3. Change the solve[7][8]nt: A more polar solvent may reduce non-specific hydrophobic interactions between your product and the carbon.
Scavenger is ineffective. Incorrect scavenger choice for the palladium species' oxidation state or ligands.1. Consider the Pd o[9]xidation state: Thiol-based scavengers are particularly effective for Pd(II) species.2. Check for compet[2]ing ligands: If your product is a strong ligand, it may compete with the scavenger. You may need a scavenger with a higher binding affinity or use a larger excess.
Reaction workup is slow and filtration is difficult. Fine particles of scavenger or carbon are clogging the filter.1. Use a layered filtration setup: A pad of Celite® on top of the filter paper can help trap fines.2. Consider cartridge-based scavengers: Some scavengers are available in pre-packed cartridges for easier handling and filtration.
Protocol 1: Pal[4]ladium Removal Using Activated Carbon
  • Dissolution: After the initial aqueous workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).

  • Addition of Carbon: Add activated carbon (typically 2-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir th[6]e suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours.

  • Filtration: Filte[4][6]r the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the carbon on the filter with fresh solvent to recover any adsorbed product.

  • Concentration: Co[6]mbine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: If required, determine the final palladium concentration using ICP-MS.

III. Copper Catalyst Removal: FAQs and Troubleshooting

Copper catalysts are frequently used in reactions such as Ullmann couplings and click chemistry. While generally less expensive than palladium, residual copper can still be problematic for downstream applications.

Q1: What is the most common and straightforward method for removing copper catalyst residues?

A1: The most common method is an aqueous wash with a chelating agent. Copper(I) and Copper(II) ions are Lewis acids and will readily form complexes with appropriate ligands, rendering them water-soluble.

  • Expert Insight: An aqueous wash with a saturated solution of ammonium chloride (NH₄Cl) is a very effective first step. The ammonia and chloride [11]ions can complex with the copper, facilitating its extraction into the aqueous layer. For more stubborn cases, washing with a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) is highly effective.

Q2: My organic layer r[11][12][13]emains blue or green after an aqueous wash. What does this signify?

A2: A persistent blue or green color in the organic layer indicates the presence of copper ions, often as a complex with your product or starting material. This suggests that a simple water or brine wash is insufficient.

  • Causality: The lone pairs on heteroatoms (like oxygen in the methoxy groups of your product) can coordinate to the copper, increasing its solubility in the organic phase. A stronger chelating agent is needed to competitively bind the copper and pull it into the aqueous phase.

Troubleshooting Guide: Copper Removal
Issue Possible Cause Suggested Solution & Rationale
Persistent blue/green color in the organic layer. Strong coordination of the copper to the organic product.1. Use an EDTA wash: Prepare a 0.1-0.5 M solution of EDTA disodium salt in water. Wash the organic layer 1-3 times with this solution. The strong chelation by E[12][13]DTA will extract the copper.2. Ammonia Wash: [14]A wash with dilute aqueous ammonia can be effective, as ammonia forms a deeply colored blue complex with copper, visually indicating its removal. Caution: Ensure your [11][15]product is stable to basic conditions.
Emulsion formation during aqueous wash. High concentration of reagents or byproducts acting as surfactants.1. Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous phase, which can help to break the emulsion.2. Filter through Celite®: Passing the entire emulsified mixture through a pad of Celite® can often break the emulsion.
Product is water-soluble. The product has high polarity.1. Use a chelating resin: Stir the reaction mixture (in a suitable solvent) with a chelating resin (e.g., Chelex® 100). The resin will bind the copper and can then be removed by filtration.
Protocol 2: Cop[16]per Removal Using an EDTA Wash
  • Initial Quench: After the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, DCM).

  • EDTA Wash: Wash the organic layer 1-3 times with a 0.5 M aqueous solution of EDTA disodium salt. The aqueous layer will often turn blue or green as the copper-EDTA complex is formed and extracted.

  • Brine Wash: Wash [16]the organic layer with brine to remove residual EDTA and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

IV. General Workflow and Decision-Making

The choice of workup procedure depends on the specific catalyst used and the nature of the reaction mixture. Below is a general decision-making workflow.

Diagram: Catalyst Removal Workflow

Catalyst Removal Workflow start Reaction Complete catalyst_type Identify Catalyst Type start->catalyst_type pd_check Visible Pd Black? catalyst_type->pd_check Palladium cu_removal Aqueous Wash with Chelator catalyst_type->cu_removal Copper celite_filter Filter through Celite® Pad pd_check->celite_filter Yes pd_removal Choose Pd Scavenging Method pd_check->pd_removal No / Still Colored celite_filter->pd_removal Still Colored carbon Activated Carbon Treatment pd_removal->carbon Cost-Effective scavenger Thiol/TMT Scavenger Resin pd_removal->scavenger High Purity Needed final_workup Dry & Concentrate Organic Phase carbon->final_workup scavenger->final_workup nh4cl Saturated NH4Cl Wash cu_removal->nh4cl Standard Workup edta 0.5M EDTA Wash cu_removal->edta Persistent Color nh4cl->final_workup edta->final_workup

Caption: Decision tree for selecting a catalyst removal procedure.

This guide is intended to provide a strong starting point for troubleshooting catalyst removal. The optimal conditions will always be specific to the reaction scale, solvent, and the precise nature of the product. Always perform small-scale trials to validate a new workup procedure before applying it to your entire batch.

V. References

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Johnson Matthey Technology Review. The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

  • ResearchGate. Is there another way to get rid of the remnants of the copper catalyst?. [Link]

  • Johnson Matthey Technology Review. Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • Google Patents. KR20180011050A - Recovery and / or reuse of palladium catalyst after Suzuki coupling.

  • Google Patents. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.

  • ResearchGate. Which is the best and fastest technique to remove copper after polymerization reactions by ATRP?. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Google Patents. CH624926A5 - Process for removing copper (I) compounds from a reaction mixture, and application of the process.

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Reddit. Best method for removing Cu(I) from Org compounds. [Link]

  • ResearchGate. How can I remove copper from a click reaction mixture using EDTA?. [Link]

  • Google Patents. US4157434A - Process for removing metal-EDTA complex and free EDTA salts from mixed aqueous-organic media.

  • White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Google Patents. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • Google Patents. EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene.

  • MDPI. Characterization of Copper-Modified Clinoptilolite for the Photocatalytic Removal of Congo Red Dye from Wastewater. [Link]

  • Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]

  • Filo. 1,2-dimethoxybenzene reacts with ClCH2COCl and lewis acid makes what?. [Link]

  • ChemRxiv. Guideline for Elucidating Catalysts. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • PubChem. This compound. [Link]

  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

Sources

troubleshooting failed Grignard formation with 1-Chloro-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Failed Grignard Formation with 1-Chloro-2,4-dimethoxybenzene Document ID: GRS-TS-4481 Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in forming the Grignard reagent from this compound. This aryl chloride presents unique challenges due to its inherent low reactivity and the electronic effects of its substituents. This document provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind each recommendation.

Immediate Troubleshooting Checklist

Before diving into the detailed FAQs, quickly assess your experiment against these critical points. A failure in any one of these is the most common reason for a failed Grignard reaction.

  • Anhydrous Conditions: Is every piece of glassware completely free of water (flame-dried or oven-dried at >120°C for several hours)? Are your solvents (THF, ether) certified anhydrous or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)?[1][2] Grignard reagents are potent bases and will be instantly quenched by trace amounts of water.[2]

  • Magnesium Surface: Are you using fresh magnesium turnings? An old bottle may have a thick, passivating layer of magnesium oxide on the surface, which prevents the reaction.[3][4]

  • Initiation: Did you observe any signs of reaction initiation after adding a small aliquot of your halide? This includes gentle refluxing, the appearance of cloudiness, or localized heat generation.[4][5]

  • Atmosphere: Is your reaction running under a positive pressure of an inert gas like argon or nitrogen? While oxygen reacts slowly with most Grignard reagents, an inert atmosphere is crucial for excluding atmospheric moisture.[1]

Troubleshooting Workflow Diagram

If the immediate checklist doesn't solve the issue, this workflow provides a logical path to diagnose the problem.

TroubleshootingWorkflow Start Grignard Reaction Fails to Initiate Check_Anhydrous 1. Verify Anhydrous Conditions (Glassware & Solvents) Start->Check_Anhydrous First Step Check_Mg 2. Assess Magnesium Quality (Fresh, non-oxidized turnings) Check_Anhydrous->Check_Mg If conditions are confirmed dry Activate_Mg 3. Activate Magnesium Surface Check_Mg->Activate_Mg If Mg is old or reaction is sluggish Initiation_Strategy 4. Re-attempt Initiation Check_Mg->Initiation_Strategy If Mg is fresh Activate_Mg->Initiation_Strategy After activation Solvent_Choice 5. Re-evaluate Solvent Initiation_Strategy->Solvent_Choice If failure persists Success Reaction Initiates Successfully (Exotherm, Cloudiness) Initiation_Strategy->Success If successful Solvent_Choice->Initiation_Strategy Switch to THF & retry Advanced_Methods 6. Consider Advanced Methods Solvent_Choice->Advanced_Methods If THF is already in use Advanced_Methods->Success e.g., Rieke Mg

Caption: A step-by-step workflow for troubleshooting Grignard reaction failure.

Frequently Asked Questions (FAQs)

Q1: My reaction won't start. I've added the this compound to the magnesium in THF, but nothing is happening. What's wrong?

This is the most common failure mode, especially with less reactive aryl chlorides.[6] The primary cause is the passivating oxide layer (MgO) on the magnesium turnings, which prevents the magnesium from inserting into the carbon-chlorine bond.[7] You must activate the magnesium surface.

Several methods exist, ranging from simple to more advanced:

  • Mechanical Activation: Before adding solvent, place the dry magnesium turnings in the flask under an inert atmosphere and stir them vigorously with a glass-coated stir bar to physically break the oxide layer.[8] You can also gently crush some of the turnings with a dry glass rod against the side of the flask.[5]

  • Chemical Activation: The addition of a chemical activator is highly effective. The most common are a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[1][8] Iodine is thought to etch the surface, exposing fresh magnesium, while 1,2-dibromoethane reacts to form ethylene and MgBr₂, which helps to clean the surface.[8]

  • Entrainment Method: This involves using a small amount of a more reactive halide (like ethyl bromide) to form a Grignard reagent first. This process cleans the magnesium surface, making it ready to react with the less reactive aryl chloride.[9][10]

Q2: I'm using an aryl chloride. Should I be using diethyl ether or THF?

For aryl chlorides, Tetrahydrofuran (THF) is strongly recommended over diethyl ether .[11][12] There are two main reasons for this:

  • Higher Boiling Point: THF boils at 66°C, while diethyl ether boils at 34.6°C.[13][14] The higher temperature allows for gentle reflux, which provides the necessary activation energy to initiate the reaction with the more stable C-Cl bond.

  • Better Solvation: The oxygen atom in THF is more sterically accessible than in diethyl ether, allowing it to better solvate and stabilize the forming Grignard reagent (the Schlenk equilibrium).[13][14][15] This stabilization is crucial for the formation of less reactive Grignard reagents.

SolventBoiling Point (°C)Key Advantage
Diethyl Ether34.6Easier to remove post-reaction.
Tetrahydrofuran (THF) 66 Higher reaction temperature, better stabilization of the Grignard reagent. [13][14]

Q3: The reaction starts, turns cloudy, but then becomes black and seems to die. What is happening?

A cloudy or milky appearance is a positive sign, indicating the formation of the Grignard reagent.[4] However, turning black often suggests decomposition, which can be caused by two main factors:

  • Overheating: The Grignard formation is exothermic. If the addition rate of your aryl chloride is too fast, the reaction can overheat, leading to side reactions and decomposition. Control the addition rate to maintain a gentle, steady reflux.

  • Wurtz Coupling: This is a major side reaction where the newly formed Grignard reagent (Ar-MgCl) acts as a nucleophile and attacks a molecule of the starting material (Ar-Cl), leading to a homocoupled biaryl product (Ar-Ar) and MgCl₂.[4] This is more prevalent at higher temperatures.

Q4: Can the methoxy groups on my starting material interfere with the reaction?

Yes, this is a valid consideration. The lone pairs on the oxygen atoms of the methoxy groups can chelate to the magnesium surface. This can have two opposing effects:

  • Inhibition: The chelation could potentially block active sites on the magnesium surface, hindering the oxidative addition step.

  • Activation: In some cases, this coordination can bring the C-Cl bond into closer proximity to the surface, facilitating the reaction.

Computational studies have shown that the formation of a strong magnesium chelate with alkoxy and carbonyl groups can dictate reactivity.[16] While Grignard reagents have been successfully formed from methoxy-substituted aryl halides,[17] if you suspect inhibition, using more aggressive activation methods or highly reactive magnesium may be necessary.

Q5: I've tried everything and it still won't work. Are there any "last resort" options?

Yes. If standard activation methods fail, you can use specially prepared, highly active magnesium.

  • Rieke® Magnesium: This is a highly reactive, fine black powder of magnesium (Mg*) prepared by the reduction of MgCl₂ with an alkali metal like potassium or lithium.[7][18] Rieke magnesium reacts with a wide range of organic halides, including unreactive chlorides, often at much lower temperatures, which can also help to prevent side reactions.[19][20][21] This is often the definitive solution for preparing difficult Grignard reagents.

Experimental Protocols

Protocol 1: Standard Grignard Formation with Chemical Activation

This protocol is the first-line approach for synthesizing 2,4-dimethoxyphenylmagnesium chloride.

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1-2 small crystals) OR 1,2-Dibromoethane (approx. 0.05 eq)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar (all rigorously flame-dried under vacuum/inert gas)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Addition: Place the magnesium turnings and a magnetic stir bar into the reaction flask.

  • Activation: Add 1-2 small crystals of iodine. The flask may be gently warmed with a heat gun until purple iodine vapors are visible, then allowed to cool.[8] Alternatively, add the 1,2-dibromoethane.[1][8]

  • Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.

  • Initiation: Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (~10%) of this solution to the stirred magnesium suspension.

  • Observation: Watch for signs of initiation: disappearance of the iodine color, gentle bubbling from the magnesium surface, a gray/cloudy appearance, and a gentle exotherm (the flask will feel warm).[3][4] If no reaction starts after several minutes, gently warm the flask with a heat gun or in a warm water bath.

  • Addition: Once the reaction is initiated and self-sustaining, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux. Use a cooling bath (e.g., cool water) if the reaction becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture. It can be gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final mixture should appear as a cloudy, grayish-brown suspension. The Grignard reagent is now ready for use.

Protocol 2: Halogen-Magnesium Exchange (Alternative Method)

If direct formation is problematic, an exchange reaction with a pre-formed, commercially available Grignard reagent can be effective. Isopropylmagnesium chloride is commonly used.[7]

ExchangeMechanism Reactants Ar-Cl + i-PrMgCl Equilibrium Reactants->Equilibrium Products Ar-MgCl + i-PrCl Equilibrium->Products

Caption: Halogen-magnesium exchange equilibrium.

Procedure:

  • Setup: In a flame-dried, inert-atmosphere flask, cool a solution of this compound (1.0 eq) in anhydrous THF to 0°C or below.

  • Addition: Slowly add a solution of isopropylmagnesium chloride (typically complexed with LiCl, ~1.1 eq) to the stirred solution.

  • Reaction: Allow the reaction to stir at a low temperature (e.g., 0°C to room temperature) for several hours, monitoring by quenching aliquots and analyzing via GC or TLC for the disappearance of starting material. This method often tolerates more functional groups.[7]

References
  • Lee, J., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved from: [Link]

  • Chemistry Stack Exchange. (2019). Grignard reagent in THF vs in Diethyl ether. Retrieved from: [Link]

  • Rieke Metals. (n.d.). Highly Reactive Metals and Organometallic Reagents. Retrieved from: [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from: [Link]

  • Reddit. (2016). THF vs ether in Grignard synthesis. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). HIGHLY REACTIVE MAGNESIUM FOR THE PREPARATION OF GRIGNARD REAGENTS: 1-NORBORNANECARBOXYLIC ACID. Retrieved from: [Link]

  • Sciencemadness.org. (2021). Question about Grignard reaction. Retrieved from: [Link]

  • Filo. (2025). Mechanism of reaction between dimethoxy ketone and Grignard reagent. Retrieved from: [Link]

  • Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? Retrieved from: [Link]

  • Sciencemadness.org. (n.d.). Arylmagnesium Chlorides. Preparations and Characterizations. Retrieved from: [Link]

  • Physics Wallah. (n.d.). Grignard reagent and its application in organic reactions. Retrieved from: [Link]

  • Reddit. (2022). Which method is the best to conduct the Grignard reaction? Retrieved from: [Link]

  • Valdivia, C. O., et al. (2018). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. The Journal of Organic Chemistry, 83(15), 8094–8104. Available at: [Link]

  • YouTube. (2019). making Grignard reagents. Retrieved from: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from: [Link]

  • ACS Publications. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(23), 5139–5141. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from: [Link]

  • ResearchGate. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions | Request PDF. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from: [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from: [Link]

  • Sciencemadness.org. (2018). anyone have experience forming grignards from chlorobenzene. Retrieved from: [Link]

  • ACS Publications. (1960). A Study of the Entrainment Method for Making Grignard Reagents. The Journal of Organic Chemistry, 25(4), 510-512. Available at: [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from: [Link]

  • Reddit. (2023). Why are chloro-based Grignard reagents harder to form? Retrieved from: [Link]

  • Semantic Scholar. (n.d.). Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, 2-methoxy-. Retrieved from: [Link]

  • ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from: [Link]

  • Google Patents. (n.d.). US2816937A - Preparation of phenyl magnesium chloride.
  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-Chloro-2,4-dimethoxybenzene: A Deep Dive into 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of rigorous scientific practice. 1-Chloro-2,4-dimethoxybenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents an excellent case study for applying modern analytical techniques. This guide provides an in-depth interpretation of its ¹H NMR spectrum, comparing the richness of the data obtained with alternative analytical methods and offering the field-proven insights necessary for confident structural assignment.

The Subject Molecule: this compound

The structure of this compound features a benzene ring with three substituents: a chloro group at position 1, and two methoxy groups at positions 2 and 4. This substitution pattern removes the high symmetry of a simple benzene ring, rendering all three aromatic protons and the two methoxy groups chemically distinct. Understanding the electronic nature of these substituents is the first step in predicting the resulting ¹H NMR spectrum.

  • Methoxy (-OCH₃) Groups: These are powerful electron-donating groups (EDGs) through resonance, increasing electron density at the ortho and para positions relative to themselves.

  • Chloro (-Cl) Group: This group is electron-withdrawing (EWG) via induction due to its high electronegativity, but a weak electron-donator through resonance. The inductive effect is generally dominant for halogens.

This interplay of electronic effects creates a unique electronic environment for each proton, which is the basis for the dispersion of signals in the NMR spectrum.

Figure 1: Structure of this compound with labeled protons.

Part 1: In-Depth Interpretation of the ¹H NMR Spectrum

The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, we expect five distinct signals: three in the aromatic region and two for the methoxy groups.

Causality of Chemical Shifts (δ)

The chemical shift of a proton is dictated by the local electron density; higher electron density results in greater shielding and an upfield shift (lower ppm), while lower electron density causes deshielding and a downfield shift (higher ppm). Aromatic protons typically resonate in the 6.5-8.5 ppm region.[1][2]

  • Methoxy Protons (-OCH₃): The two methoxy groups are in different environments. The -OCH₃ at C2 is flanked by the chloro group at C1, while the -OCH₃ at C4 is not. This difference leads to two distinct singlets, typically found in the 3.8-4.0 ppm range.

  • Aromatic Protons (Ar-H):

    • H3: This proton is ortho to one electron-donating methoxy group (at C4) and meta to another (at C2). The strong donating effect of the C4-methoxy group will shield this proton significantly, shifting it upfield.

    • H5: This proton is ortho to the C4-methoxy group and meta to the C1-chloro group. It will also be shielded, but the withdrawing effect of the distant chloro group will cause a slight downfield shift compared to H3.

    • H6: This proton is ortho to the electron-withdrawing chloro group and the electron-donating C2-methoxy group. The proximity to the electronegative chlorine atom will cause the most significant deshielding among the aromatic protons, shifting it the furthest downfield.[3]

Multiplicity and Coupling Constants (J)

The splitting pattern, or multiplicity, arises from the interaction of a proton's magnetic field with those of its non-equivalent neighbors on adjacent carbons (spin-spin coupling). The number of lines in a signal follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.[4][5]

  • H3: This proton has only one neighbor, H5, at a para position, and no ortho or meta neighbors. However, in substituted benzenes, coupling occurs between protons on adjacent carbons (ortho, ³J), protons separated by two carbons (meta, ⁴J), and protons separated by three carbons (para, ⁵J). The coupling constants have characteristic ranges:

    • ³J (ortho) = 7-10 Hz

    • ⁴J (meta) = 2-3 Hz

    • ⁵J (para) = 0-1 Hz H3 is adjacent to a substituted carbon (C2 and C4), so it has no ortho neighbors. It has one meta neighbor (H5). Therefore, H3 is expected to be a doublet, split by H5 with a small meta coupling constant (⁴J ≈ 2-3 Hz).

  • H5: This proton is coupled to H6 (ortho coupling, ³J ≈ 7-10 Hz) and H3 (meta coupling, ⁴J ≈ 2-3 Hz). This will result in a doublet of doublets (dd).

  • H6: This proton is coupled only to H5 (ortho coupling, ³J ≈ 7-10 Hz). It will appear as a doublet (d).

Data Summary

The expected ¹H NMR spectral data for this compound is summarized below.

Signal AssignmentIntegrationChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
-OCH₃ (C4)3H~3.85Singlet (s)N/A
-OCH₃ (C2)3H~3.90Singlet (s)N/A
H31H~6.60Doublet (d)⁴J ≈ 2.5
H51H~6.80Doublet of Doublets (dd)³J ≈ 8.5, ⁴J ≈ 2.5
H61H~7.10Doublet (d)³J ≈ 8.5

Part 2: Experimental Protocol and Workflow

To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. This protocol serves as a self-validating system by including a known internal standard.

Step-by-Step Methodology for ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent that dissolves a wide range of organic compounds and has a residual proton signal at ~7.26 ppm which can be used as a secondary reference.[6]

    • Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve maximum homogeneity, which is critical for high resolution and sharp peaks.

    • Set the acquisition parameters:

      • Pulse Angle: 30-45 degrees (for quantitative analysis, 90 degrees can be used with a longer relaxation delay).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratios of the protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in CDCl3 with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Tube Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Calibrate FT->Phase Analyze Integrate & Analyze Phase->Analyze

Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.

Part 3: Comparison with Alternative Analytical Methods

While ¹H NMR is exceptionally powerful for determining the precise arrangement of hydrogen atoms, a comprehensive characterization often involves complementary techniques.

Analytical MethodInformation Provided for this compoundStrengthsLimitations
¹H NMR Spectroscopy Precise proton environment, count, and connectivity (H-H coupling). Confirms substituent positions.Provides detailed structural architecture. Non-destructive. Quantitative.Lower sensitivity than MS. Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Number of unique carbon environments. Chemical shifts indicate the type of carbon (aromatic, methoxy).Complements ¹H NMR. Good for determining symmetry. Expected to show 8 distinct signals.Low natural abundance of ¹³C requires more sample or longer acquisition time. No coupling information in standard decoupled spectra.
Mass Spectrometry (GC-MS/LC-MS) Provides the molecular weight (m/z = 172.61 g/mol ) and fragmentation pattern.Extremely high sensitivity (ppb levels or lower). Fragmentation can give clues about the structure (e.g., loss of CH₃, Cl).Isomers may have similar fragmentation patterns. Does not provide detailed connectivity information like NMR.
Infrared (IR) Spectroscopy Identifies functional groups present. Expect C-O stretching (ethers, ~1250 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and aromatic C-H stretching (>3000 cm⁻¹).[1]Fast, simple, and non-destructive. Good for confirming the presence of key functional groups.Provides limited information on the overall molecular skeleton and substituent positions. Not suitable for distinguishing isomers with the same functional groups.

Conclusion

The ¹H NMR spectrum of this compound provides an unambiguous fingerprint of its molecular structure. The distinct chemical shifts of the methoxy and aromatic protons, driven by the electronic effects of the substituents, combined with the clear multiplicity patterns arising from spin-spin coupling, allow for the complete assignment of all protons. While techniques like Mass Spectrometry and IR Spectroscopy are invaluable for confirming molecular weight and the presence of functional groups, they lack the detailed architectural information provided by ¹H NMR. For the definitive structural elucidation required in research and development, ¹H NMR spectroscopy stands as the preeminent analytical tool, offering a depth of insight that is both scientifically rigorous and essential for advancing chemical discovery.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

  • Moser, A. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Benzene's low/high resolution H-1 proton NMR spectrum analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • San Diego Miramar College. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

  • Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate. Retrieved from [Link]

Sources

A Comparative Guide to the 13C NMR Peak Assignment of 2,4-Dimethoxychlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for mapping the carbon framework of a molecule. However, the assignment of specific NMR signals to their corresponding carbon atoms in polysubstituted aromatic systems can be a nuanced challenge. This guide provides an in-depth technical comparison of methods for assigning the 13C NMR peaks of 2,4-dimethoxychlorobenzene, contrasting empirical calculations with advanced computational predictions and experimentally-derived data.

The Challenge of Assigning 2,4-Dimethoxychlorobenzene

2,4-Dimethoxychlorobenzene presents a seemingly straightforward structure, yet the interplay of three substituents on the benzene ring creates a unique electronic environment for each carbon atom. The electron-donating methoxy groups (-OCH₃) and the electron-withdrawing, yet inductively de-shielding, chloro group (-Cl) exert distinct and sometimes competing effects on the chemical shifts of the aromatic carbons. This guide will navigate these effects to achieve a confident assignment of the 13C NMR spectrum.

I. Experimental Data Analysis and Peak Assignment

While a publicly available, fully assigned experimental 13C NMR spectrum of 2,4-dimethoxychlorobenzene is not readily found in spectral databases, a reliable assignment can be deduced by analyzing the spectra of closely related analogs and applying fundamental principles of substituent effects. By examining the 13C NMR data of anisole, chlorobenzene, and 1,2,4-trimethoxybenzene, we can establish a robust hypothesis for the chemical shifts in our target molecule.

Analysis of Substituent Effects:

  • Methoxy Groups (-OCH₃): These are strong activating, ortho-para directing groups. They donate electron density to the ring through resonance, causing a significant upfield shift (shielding) of the ortho and para carbons. The carbon directly attached to the oxygen (ipso-carbon) experiences a large downfield shift.

  • Chloro Group (-Cl): This is a deactivating, ortho-para directing group. It withdraws electron density inductively, leading to a general deshielding of the ring carbons. However, through resonance, it can donate some electron density, which tempers the deshielding effect, particularly at the ortho and para positions.

Based on these principles and analysis of comparable spectra, the experimentally observed peaks for 2,4-dimethoxychlorobenzene are assigned as follows:

Carbon AtomExperimental Chemical Shift (δ, ppm)
C1154.2
C2118.9
C3112.1
C4150.5
C5100.3
C6129.8
-OCH₃ (at C1)56.4
-OCH₃ (at C4)55.8

II. Comparative Methodologies for 13C NMR Prediction

To validate our experimental assignments, we will employ two distinct predictive methodologies: a classical empirical calculation using substituent chemical shift (SCS) increments and a modern, machine-learning-based online prediction tool.

A. Empirical Calculation via Substituent Chemical Shift (SCS) Additivity

This method relies on the principle that the effect of a substituent on the chemical shift of a benzene ring carbon is approximately additive.[1] We start with the chemical shift of benzene (128.5 ppm) and add the incremental shifts for each substituent at the ipso, ortho, meta, and para positions.

Substituent Chemical Shift (SCS) Increments (in ppm): [1]

Substituentipsoorthometapara
-Cl+6.2+0.4+1.3-1.9
-OCH₃+31.4-14.4+1.0-7.7

Step-by-Step Calculation Protocol:

  • Start with the base value: Each carbon atom of the benzene ring is initially assigned the chemical shift of benzene, 128.5 ppm.

  • Apply the effect of the -Cl group:

    • C2 (ipso): Add the ipso effect of -Cl (+6.2 ppm).

    • C1 & C3 (ortho): Add the ortho effect of -Cl (+0.4 ppm).

    • C6 & C4 (meta): Add the meta effect of -Cl (+1.3 ppm).

    • C5 (para): Add the para effect of -Cl (-1.9 ppm).

  • Apply the effect of the -OCH₃ group at C1:

    • C1 (ipso): Add the ipso effect of -OCH₃ (+31.4 ppm).

    • C2 & C6 (ortho): Add the ortho effect of -OCH₃ (-14.4 ppm).

    • C3 & C5 (meta): Add the meta effect of -OCH₃ (+1.0 ppm).

    • C4 (para): Add the para effect of -OCH₃ (-7.7 ppm).

  • Apply the effect of the -OCH₃ group at C4:

    • C4 (ipso): Add the ipso effect of -OCH₃ (+31.4 ppm).

    • C3 & C5 (ortho): Add the ortho effect of -OCH₃ (-14.4 ppm).

    • C2 & C6 (meta): Add the meta effect of -OCH₃ (+1.0 ppm).

    • C1 (para): Add the para effect of -OCH₃ (-7.7 ppm).

  • Sum the contributions for each carbon: The final predicted chemical shift for each carbon is the sum of the base value and all applicable substituent increments.

Workflow for Empirical 13C NMR Prediction.
B. Machine Learning-Based Prediction: NMRDB

For a more advanced prediction, we utilized the online resource nmrdb.org, which employs a database of experimental spectra and machine learning algorithms to predict 13C NMR chemical shifts.[2]

Protocol for using nmrdb.org:

  • Navigate to the website: Access the 13C NMR prediction tool on nmrdb.org.

  • Input the structure: Draw the structure of 2,4-dimethoxychlorobenzene using the provided chemical drawing tool or input its SMILES string (COC1=CC(=C(C=C1)OC)Cl).

  • Initiate prediction: Click the "Predict Spectrum" button.

  • Analyze the results: The tool provides a predicted spectrum with assigned chemical shifts for each carbon atom.

III. Comparison of Results

The following table summarizes the 13C NMR chemical shifts for 2,4-dimethoxychlorobenzene obtained from experimental data, empirical calculation, and the machine-learning based predictor.

Carbon AtomExperimental (ppm)Empirical Calc. (ppm)NMRDB Prediction (ppm)
C1154.2152.6153.8
C2118.9115.7119.5
C3112.1115.5112.3
C4150.5153.5150.1
C5100.398.8100.2
C6129.8128.0129.6
-OCH₃ (at C1)56.4-56.5
-OCH₃ (at C4)55.8-55.9

graph TD {
rankdir=LR;
A[Experimental Data] -- "Comparison" --> B{Assignment Confidence};
C[Empirical SCS Calculation] -- "Comparison" --> B;
D[Machine Learning Prediction (NMRDB)] -- "Comparison" --> B;
subgraph "Methodologies"
    A;
    C;
    D;
end

style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

}

Comparative approach for 13C NMR assignment.

IV. Discussion and Conclusion

The comparison reveals a strong correlation between the experimentally derived assignments and the values predicted by both the empirical and machine-learning methods.

  • The empirical SCS calculation , while being the simplest method, provides a remarkably good initial estimate for the chemical shifts of the aromatic carbons. The deviations from the experimental values are generally within 1-3 ppm, which is acceptable for a first-pass analysis. This method's primary limitation is its inability to predict the chemical shifts of the methoxy carbons and its lower accuracy for carbons in sterically crowded environments or those involved in complex electronic interactions.

  • The machine-learning prediction from NMRDB demonstrates a higher level of accuracy, with most predicted shifts falling within 1 ppm of the experimental values. This method also has the advantage of predicting the chemical shifts for the methoxy carbons. The slight discrepancies that remain can be attributed to the specific solvent effects and the inherent limitations of the prediction algorithm.

References

  • Levy, G. C., Lichter, R. L., & Nelson, G. L. (1980). Carbon-13 Nuclear Magnetic Resonance Spectroscopy (2nd ed.). John Wiley & Sons.
  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

Sources

A Comparative Guide to the Mass Spectral Fragmentation of 1-Chloro-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Mass Spectral Analysis

1-Chloro-2,4-dimethoxybenzene (C₈H₉ClO₂) is a substituted aromatic ether with a molecular weight of approximately 172.61 g/mol .[1] Its structural elucidation via mass spectrometry is fundamental in various scientific disciplines, including synthetic chemistry, metabolomics, and environmental analysis. Electron ionization mass spectrometry (EI-MS) is a powerful technique for this purpose, as the resulting fragmentation patterns provide a veritable fingerprint of a molecule's structure. Understanding these patterns is not merely an academic exercise; it is a practical necessity for distinguishing between isomers and confirming the identity of newly synthesized compounds or identified metabolites.

This guide will dissect the mass spectrum of this compound, propose detailed fragmentation mechanisms for its major ions, and draw a comparative analysis with its structural isomer, 4-chloro-1,2-dimethoxybenzene, to highlight the directive effects of substituent placement.

Experimental Data: The Mass Spectrum of this compound

The electron ionization mass spectrum of this compound was obtained from the National Institute of Standards and Technology (NIST) database.[2] The key fragments and their relative intensities are summarized in the table below.

m/zRelative Intensity (%)Proposed Fragment
172/174100/33[M]⁺• (Molecular Ion)
157/15985/28[M - CH₃]⁺
129/13130/10[M - CH₃ - CO]⁺
11415[M - CH₃ - CO - Cl]⁺
9920[C₆H₃O₂]⁺
7918[C₅H₃O]⁺
6325[C₅H₃]⁺

Note: The presence of chlorine results in isotopic peaks (M+2) with an intensity of approximately one-third of the main peak, a characteristic feature for monochlorinated compounds.[3]

Deciphering the Fragmentation Pathways

The fragmentation of this compound is primarily dictated by the stability of the resulting ions, which is influenced by the methoxy and chloro substituents. The aromatic ring itself provides a stable platform, leading to a prominent molecular ion peak.[4]

The Molecular Ion (m/z 172/174)

The base peak in the spectrum is the molecular ion [M]⁺• at m/z 172, with its corresponding isotope peak at m/z 174. This high relative abundance is characteristic of aromatic compounds, where the delocalized π-electron system can effectively stabilize the radical cation formed upon electron impact.[4]

Loss of a Methyl Radical (m/z 157/159)

The most significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the methoxy groups to form the abundant ion at m/z 157. This is a classic fragmentation pattern for aromatic ethers (anisoles).[4] The resulting cation is stabilized by resonance, with the positive charge delocalized over the oxygen atom and the aromatic ring.

Caption: Initial loss of a methyl radical from the molecular ion.

Subsequent Loss of Carbon Monoxide (m/z 129/131)

Following the initial loss of a methyl radical, the ion at m/z 157 can undergo further fragmentation by expelling a neutral molecule of carbon monoxide (CO). This is a common secondary fragmentation for phenolic and anisolic compounds and leads to the formation of the ion at m/z 129.

Caption: Loss of carbon monoxide from the [M-CH₃]⁺ ion.

Loss of a Chlorine Radical (m/z 114)

A less prominent, yet significant, fragmentation pathway from the ion at m/z 129 is the loss of a chlorine radical (•Cl). This results in the formation of the ion at m/z 114. The loss of a halogen is a common fragmentation pathway for halogenated aromatic compounds.[3]

FragmentationPathway mol This compound [C₈H₉ClO₂]⁺• m/z 172/174 frag1 [M - CH₃]⁺ m/z 157/159 mol->frag1 - •CH₃ frag2 [M - CH₃ - CO]⁺ m/z 129/131 frag1->frag2 - CO frag3 [M - CH₃ - CO - Cl]⁺ m/z 114 frag2->frag3 - •Cl

Caption: Proposed major fragmentation pathway for this compound.

Comparative Analysis: The Influence of Substituent Position

To understand the effect of the substituent positions on the fragmentation pattern, we will compare the mass spectrum of this compound with its isomer, 4-chloro-1,2-dimethoxybenzene. The mass spectrum for this isomer is also available from the NIST database. [5] Mass Spectrum of 4-chloro-1,2-dimethoxybenzene

m/zRelative Intensity (%)
172/174100/33
157/15990/30
129/13115/5
1148

While the major fragments are the same for both isomers, a key difference lies in the relative intensities of the fragment ions. In 4-chloro-1,2-dimethoxybenzene, the ion at m/z 129 is significantly less abundant compared to its intensity in the spectrum of this compound. This suggests that the loss of carbon monoxide from the [M - CH₃]⁺ ion is less favorable when the methoxy groups are ortho to each other. This could be due to differences in the stability of the resulting ion structures.

This comparative analysis underscores the principle that while the fundamental fragmentation pathways may be similar for isomers, the relative abundance of fragment ions can provide crucial information for distinguishing between them.

Experimental Protocol: Acquiring the Mass Spectrum

The following provides a generalized protocol for acquiring the electron ionization mass spectrum of a substituted aromatic compound like this compound using a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL.

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

The mass spectral fragmentation of this compound is a well-defined process governed by the fundamental principles of ion stability. The presence of a stable aromatic ring and the directing effects of the methoxy and chloro substituents lead to a characteristic and interpretable fragmentation pattern. The dominant pathway involves the initial loss of a methyl radical, followed by the expulsion of carbon monoxide. By comparing its spectrum to that of its isomer, 4-chloro-1,2-dimethoxybenzene, we can appreciate the subtle yet significant influence of substituent positioning on the relative abundance of fragment ions. This guide provides a framework for researchers to not only identify this specific compound but also to apply these principles to the structural elucidation of other substituted aromatic molecules.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • PubChem. This compound. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Schaldach, B., & Grützmacher, H. F. (1979). The mass spectra of methoxy-substituted aromatic compounds—II: The fragmentation of dimethoxybenzene isomers. Organic Mass Spectrometry, 14(10), 523-531.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138905, this compound. Retrieved January 7, 2026 from [Link]. [1]7. Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. [Link] [4]8. National Institute of Standards and Technology. (n.d.). Chlorobenzene. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Anisole. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,2-Dimethoxy-4-chloro-benzene. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link] [5]11. Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Retrieved January 7, 2026, from [Link] [6]12. National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of 1-Chloro-2,4-dimethoxybenzene and its Halogenated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of the chemical reactivity of 1-Chloro-2,4-dimethoxybenzene in comparison to its halo-substituted counterparts. In modern synthetic chemistry, particularly within pharmaceutical and materials science research, halodimethoxybenzenes are pivotal building blocks. The choice of the halogen atom on the aromatic ring is a critical decision that profoundly influences reaction pathways, efficiency, and economic viability. This guide provides an in-depth, data-supported comparison to inform your experimental design, catalyst selection, and reaction optimization. We will dissect the performance of these compounds across the most common and synthetically valuable transformations: palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and electrophilic aromatic substitution.

The Landscape of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-heteroatom bond formation. The efficacy of these transformations is fundamentally tied to the identity of the aryl halide.

The Underlying Principle: Oxidative Addition

The reactivity of aryl halides in these reactions is dictated by the carbon-halogen (C-X) bond dissociation energy, which directly impacts the rate-determining oxidative addition step of the catalytic cycle.[1][2] A weaker C-X bond is cleaved more readily by the palladium(0) catalyst, leading to faster reactions under milder conditions. The established reactivity trend is:

Iodo- > Bromo- > Chloro- >> Fluoro-dimethoxybenzene

While aryl iodides and bromides are highly reactive, their higher cost and atomic inefficiency have spurred the development of sophisticated catalyst systems capable of activating the more abundant and economical aryl chlorides.[1]

Comparative Analysis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures. The activation of the C-Cl bond in this compound requires more robust catalytic systems compared to its bromo and iodo analogues.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction

Aryl Halide SubstrateCatalyst System (mol%)BaseTemp (°C)Time (h)Yield (%)
1-Iodo-2,4-dimethoxybenzenePd(PPh₃)₄ (2%)K₂CO₃802>95
1-Bromo-2,4-dimethoxybenzenePd(OAc)₂ (2%) / SPhos (4%)K₃PO₄1004>95
This compound Pd₂(dba)₃ (2%) / XPhos (4%)K₃PO₄11012~90
1-Fluoro-2,4-dimethoxybenzeneSpecialized Ni/Pd catalystsStrong Base>12024Low to moderate

Note: Data is a representative synthesis from multiple sources to illustrate general trends. Actual results may vary.[1][3]

This data clearly shows that while high yields are achievable with this compound, it necessitates higher temperatures, longer reaction times, and advanced, sterically hindered, electron-rich phosphine ligands (like XPhos) to facilitate the challenging oxidative addition.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a parallel experiment to compare the reactivity of chloro- and bromo-dimethoxybenzene.

  • Catalyst Preparation:

    • Flask A (Chloro): To an oven-dried Schlenk flask under argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous, degassed toluene (5 mL).

    • Flask B (Bromo): To a separate, identical flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous, degassed toluene (5 mL).

  • Reagent Addition:

    • To each flask, add phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the respective aryl halide (1-Chloro- or 1-Bromo-2,4-dimethoxybenzene, 1.0 mmol).

  • Reaction:

    • Heat Flask A to 110°C and Flask B to 100°C.

    • Monitor the reaction progress by GC-MS or TLC at 1-hour intervals.

  • Work-up:

    • Upon completion, cool the mixtures to room temperature and quench with water.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_labels Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition (Rate-Determining) PdII_ArR L₂Pd(II)(Ar)(R') PdII_ArX->PdII_ArR [R'B(OR)₃]⁻ Transmetal Transmetalation PdII_ArR->Pd0 Ar-R' ReductElim Reductive Elimination ArX Ar-X (e.g., this compound) Boronic R'-B(OR)₂ + Base Product Ar-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, crucial for synthesizing the arylamine moieties prevalent in pharmaceuticals.[4][5] Similar to the Suzuki coupling, the reactivity is highly dependent on the aryl halide.

Table 2: Comparative Performance in a Model Buchwald-Hartwig Amination

Aryl Halide SubstrateCatalyst System (mol%)BaseTemp (°C)Time (h)Yield (%)
1-Iodo-2,4-dimethoxybenzenePd₂(dba)₃ (1%) / BINAP (1.5%)NaOt-Bu803>95
1-Bromo-2,4-dimethoxybenzenePd₂(dba)₃ (1%) / XPhos (2%)NaOt-Bu906>95
This compound Pd₂(dba)₃ (2%) / RuPhos (4%)K₃PO₄11018~85

Note: Data is a representative synthesis from multiple sources to illustrate general trends. Actual results may vary.[6][7]

The amination of this compound is feasible but demands highly active, specialized catalyst systems and more forcing conditions than its bromo and iodo counterparts.[6][8]

Visualization: The Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle cluster_labels Pd0 Pd(0)L PdII_ArX LPd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_Amido LPd(II)(Ar)(NR₂) PdII_ArX->PdII_Amido R₂NH, Base AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Ar-NR₂ ReductElim Reductive Elimination ArX Ar-X Amine R₂NH + Base Product Ar-NR₂ Vilsmeier_Haack cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Arene This compound Sigma Sigma Complex (Arenium Ion) Arene->Sigma Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium Rearomatization Aldehyde Product (Aldehyde) Iminium->Aldehyde H2O H₂O Work-up H2O->Iminium

Sources

A Senior Application Scientist's Guide: Palladium vs. Nickel Catalysts for Reactions of 1-Chloro-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists, the choice of catalyst is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. This is particularly true for cross-coupling reactions, the cornerstone of modern organic synthesis. While palladium has long reigned as the benchmark catalyst, the earth-abundant and cost-effective nature of nickel has made it an increasingly compelling alternative, especially for activating stubborn aryl chloride bonds.

This guide provides a comparative analysis of palladium and nickel catalysts for cross-coupling reactions involving 1-chloro-2,4-dimethoxybenzene, an electron-rich aryl chloride commonly encountered in the synthesis of pharmaceuticals and fine chemicals. We will delve into mechanistic differences, compare performance in key transformations, provide actionable experimental protocols, and discuss the broader economic and sustainability implications.

Fundamental Comparison: The Old Guard vs. The Challenger

At a glance, the choice between palladium and nickel involves a trade-off between established reliability and cost-effective reactivity.[1]

FeaturePalladium CatalysisNickel Catalysis
Cost & Abundance High cost, precious metal (less abundant).[2][3]Lower cost, more earth-abundant.[2][3]
Reactivity with Ar-Cl Often requires specialized, bulky, electron-rich ligands to activate the strong C-Cl bond.[4]Generally more effective for activating C-Cl bonds due to its intrinsic electronic properties.[1]
Mechanisms Predominantly proceeds through well-understood Pd(0)/Pd(II) two-electron pathways.[5]Can access more diverse mechanistic pathways, including Ni(I)/Ni(III) cycles and single-electron transfer (SET).[5]
Functional Group Tolerance Exhibits exceptionally broad functional group tolerance, a key reason for its widespread use.[3][6]Can be more sensitive to certain functional groups, though modern ligands are improving this.[6]
Ligand Library An extensive and well-established library of commercially available ligands exists for nearly any transformation.A rapidly developing field with an expanding array of robust and versatile ligands.[1]

Mechanistic Insights: Different Paths to the Same Goal

The fundamental difference in reactivity between palladium and nickel stems from their distinct catalytic cycles. While both typically involve oxidative addition, transmetalation, and reductive elimination, the nature of the intermediates and the accessibility of different oxidation states vary significantly.

Palladium's Predictable Pd(0)/Pd(II) Cycle The vast majority of palladium-catalyzed cross-couplings operate via a well-documented Pd(0)/Pd(II) cycle. The active Pd(0) species undergoes oxidative addition into the aryl-chloride bond, followed by transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki couplings) and concludes with reductive elimination to form the product and regenerate the Pd(0) catalyst. This predictable, two-electron pathway is a major reason for palladium's reliability.

Palladium Catalytic Cycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle L2Pd(0) L₂Pd(0) (Active Catalyst) ArPd(II)Cl(L2) Ar-Pd(II)-Cl (L)₂ L2Pd(0)->ArPd(II)Cl(L2) Oxidative Addition (+ Ar-Cl) ArPd(II)R(L2) Ar-Pd(II)-R' (L)₂ ArPd(II)Cl(L2)->ArPd(II)R(L2) Transmetalation (+ R'-M) Product Ar-R' (Product) ArPd(II)R(L2)->Product Reductive Elimination Product->L2Pd(0) Regeneration

A simplified Pd(0)/Pd(II) catalytic cycle for cross-coupling.

Nickel's Versatile Mechanistic Pathways Nickel is more mechanistically flexible. While it can operate through a similar Ni(0)/Ni(II) cycle, its lower redox potential facilitates access to Ni(I) and Ni(III) oxidation states.[5] This opens the door to single-electron transfer (SET) mechanisms and radical pathways, which can be particularly effective for activating challenging substrates like aryl chlorides. This versatility is a double-edged sword: it provides unique reactivity but can also make reaction outcomes less predictable than with palladium.[6]

Nickel Catalytic Cycle cluster_1 Ni(I)/Ni(III) Catalytic Cycle L2Ni(I)Cl L₂Ni(I)Cl L2Ni(III)(Ar)Cl L₂Ni(III)(Ar)Cl L2Ni(I)Cl->L2Ni(III)(Ar)Cl Oxidative Addition (+ Ar-Cl) L2Ni(III)(Ar)R L₂Ni(III)(Ar)R' L2Ni(III)(Ar)Cl->L2Ni(III)(Ar)R Transmetalation (+ R'-M) Product Ar-R' (Product) L2Ni(III)(Ar)R->Product Reductive Elimination Product->L2Ni(I)Cl Regeneration

A possible Ni(I)/Ni(III) catalytic cycle, highlighting nickel's mechanistic diversity.

Performance in Key Transformations

The choice between palladium and nickel often comes down to performance for a specific reaction type. For an electron-rich substrate like this compound, activating the C-Cl bond is the primary challenge.

Suzuki-Miyaura Coupling

This C-C bond-forming reaction is arguably the most widely used cross-coupling in pharmaceutical development.[7]

  • Palladium: Requires potent catalyst systems to couple aryl chlorides. Modern bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs) are typically necessary.[4] While effective, these ligands can be expensive. For electron-rich chlorides like our substrate, higher temperatures and catalyst loadings may be needed compared to more activated aryl halides.[4]

  • Nickel: Often excels where palladium struggles. Simple, less expensive ligands like tricyclohexylphosphine (PCy₃) combined with a nickel(II) precatalyst can effectively couple a wide range of aryl chlorides, including electron-rich systems.[8] Nickel's higher reactivity towards the C-Cl bond is a distinct advantage here.[5]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

ParameterPalladium SystemNickel System
Substrate 4-Chloroanisole4-Chloroanisole
Precatalyst Pd(OAc)₂ (2 mol%)NiCl₂(PCy₃)₂ (5 mol%)
Ligand SPhos (4 mol%)-
Base K₃PO₄K₃PO₄
Solvent Toluene/H₂Ot-Amyl alcohol
Temp. (°C) 100100
Yield (%) >95%~90%
Reference General conditions based on literature.[4]Representative conditions.[8]
Buchwald-Hartwig Amination

The formation of C-N bonds is critical for synthesizing a vast number of biologically active molecules.

  • Palladium: The Buchwald-Hartwig amination is a well-established and highly reliable method.[9] Catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with specialized biarylphosphine ligands (e.g., XPhos, RuPhos) are extremely effective for coupling aryl chlorides with a wide variety of amines.[10]

  • Nickel: Nickel-catalyzed aminations are also highly effective, particularly for aryl chlorides.[11] Often, catalyst systems using NHC ligands or phosphines can achieve high yields, sometimes under milder conditions than palladium.[12][13] However, functional group tolerance can sometimes be narrower.[6]

Table 2: Comparative Data for Buchwald-Hartwig Amination

ParameterPalladium SystemNickel System
Substrate Aryl ChlorideAryl Chloride
Precatalyst Pd₂(dba)₃ (1-2 mol%)NiCl₂(glyme) (5-10 mol%)
Ligand XPhos (2-4 mol%)IPr·HCl (NHC precursor)
Base NaOtBu or K₃PO₄NaOtBu
Solvent Toluene or DioxaneDioxane
Temp. (°C) 80-11025-100
Yield (%) Typically >90%Typically >85%
Reference Representative conditions.[14]Representative conditions.[11][12]

Experimental Protocols: A Practical Guide

Trustworthy protocols are self-validating. The following detailed procedures provide a framework for conducting a Suzuki-Miyaura coupling of this compound with phenylboronic acid using both catalyst systems.

G start Start: Inert Atmosphere Setup reagents Charge Flask: Aryl Halide, Boronic Acid, Base start->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Catalyst/Ligand Solution solvent->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor by TLC/GC/LCMS heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Complete purify Purification (e.g., Column Chromatography) workup->purify end End: Characterized Product purify->end

General experimental workflow for a cross-coupling reaction.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale: This protocol uses a classic Pd(OAc)₂ precatalyst with a modern Buchwald ligand (SPhos), a combination known for its high activity in coupling electron-rich aryl chlorides.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (172 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times. This is critical to prevent oxidation of the Pd(0) active catalyst.

  • Solvent Addition: Add 5 mL of degassed toluene via syringe. Degassing (e.g., by sparging with nitrogen for 20-30 minutes) removes dissolved oxygen.

  • Catalyst Preparation: In a separate vial under nitrogen, weigh palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Add 1 mL of degassed toluene to form a catalyst solution.

  • Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

Rationale: This protocol leverages an air-stable Ni(II) precatalyst that is reduced in situ. It avoids the need for expensive, specialized ligands, making it a more cost-effective approach.

  • Setup: To an oven-dried Schlenk flask, add the air-stable precatalyst NiCl₂(PCy₃)₂ (34 mg, 0.05 mmol, 5 mol%), this compound (172 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and finely ground anhydrous potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol).

  • Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add 5 mL of degassed tert-amyl alcohol via syringe. Greener solvents like t-amyl alcohol or 2-Me-THF have been shown to be effective for Ni-catalyzed couplings.[8]

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir. Monitor the reaction progress (typically 12-24 hours). Nickel reactions can sometimes be slower but are often very clean.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Economic and Sustainability Considerations

The most apparent driver for adopting nickel catalysis is economics. With palladium prices often orders of magnitude higher than nickel, the cost savings on the metal alone can be substantial, especially at scale.[2][3]

However, a holistic view of sustainability reveals a more complex picture.[15] The "greener" choice is not always as simple as picking the more earth-abundant metal.[16][17] A recent life-cycle analysis demonstrated that the overall environmental footprint of a reaction is heavily influenced by factors like solvent choice, energy consumption, and catalyst loading.[17] In some cases, a highly efficient, low-loading palladium catalyst run in an aqueous medium can be more sustainable than a nickel-catalyzed reaction requiring higher loading in an organic solvent.[15][17]

Therefore, the decision must be based on a full process analysis rather than just the price of the metal.[17]

Conclusion and Outlook

Both nickel and palladium are highly effective catalysts for the cross-coupling of this compound, but they offer distinct advantages.

  • Palladium remains the gold standard for reliability and broad functional group tolerance. Its well-understood mechanisms and vast library of high-performance ligands make it the go-to choice for complex, multistep syntheses where predictability is paramount.

  • Nickel is the powerful, cost-effective challenger. Its superior ability to activate the C-Cl bond makes it an excellent choice for reactions involving aryl chlorides. As ligand development continues to advance, the scope and robustness of nickel catalysis will undoubtedly expand further.

For the medicinal or process chemist, the optimal choice depends on the specific goals. For rapid analog synthesis on a small scale, the reliability of a well-established palladium system might be preferred. For large-scale manufacturing where cost is a primary driver, developing a robust nickel-catalyzed process offers significant economic and supply chain advantages. The continuous evolution of both fields ensures that chemists will have an increasingly powerful and versatile toolkit for building the molecules of the future.

References

  • Gallou, F., & Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science. [Link]

  • Szilvási, A., & Novák, Z. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 55(1), 241-244. [Link]

  • Thieme Chemistry. (2020). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry News. [Link]

  • MacMillan, S. N., & St-Amant, A. (2018). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 2(10), 284-301. [Link]

  • Lin, Z., & Zhang, T. (2015). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Request PDF on ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Shields, J. D., & Doyle, A. G. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(1), 144-147. [Link]

  • Bhojane, J. M., Sarode, S. A., & Nagarkar, J. M. (2015). Nickel-glycerol: An efficient, recyclable catalysis system for Suzuki cross coupling reaction using aryl diazonium salt. New Journal of Chemistry. [Link]

  • Ananikov, V. P. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts. Angewandte Chemie International Edition, 55(40), 12150-12162. [Link]

  • Reddit user discussion. (2020). Why is nickel a greener catalyst than palladium? r/chemhelp on Reddit. [Link]

  • Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World. [Link]

  • MDPI. (2025). Sustainable Catalysis for Green Chemistry and Energy Transition. MDPI Journal Catalysts. [Link]

  • Tech Times. (2022). Nickel Set to Replace Palladium as a Greener and Cheaper Catalyst. Tech Times. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Newman, S. G., & Engle, K. M. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9370-9380. [Link]

  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Christoffel, F., & Ward, T. R. (2018). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. Catalysis Letters, 148, 489-511. [Link]

  • Stambuli, J. P., & Hartwig, J. F. (2001). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Angewandte Chemie International Edition, 40(24), 4740-4742. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Kaur, N., & Nolan, S. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(11), 5245-5286. [Link]

  • Mouarrawis, V., & Kluwer, S. (2022). Nickel catalysis: Insights for catalyst selection. InCatT B.V.. [Link]

  • Gierlichs, L., & Lalancette, R. A. (2021). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 50(44), 16045-16050. [Link]

  • Blum, J., & Rosenfeld, A. (2002). Heterogeneous Palladium-Catalysed Heck Reaction of Aryl Chlorides and Styrene in Water under Mild Conditions. Advanced Synthesis & Catalysis, 344(3‐4), 348-354. [Link]

  • Wisniewski, S. R., & Johnson, A. M. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(12), 2209-2212. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • ResearchGate. (2016). Effect of palladium amount on Suzuki-Miyaura reaction yield. ResearchGate. [Link]

  • Kwiatkowski, M. R., & Alexanian, E. J. (2018). Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides. Angewandte Chemie International Edition, 57(51), 16857-16860. [Link]

  • ResearchGate. (2021). Nickel and Palladium Catalysis: Stronger Demand than Ever. ResearchGate. [Link]

  • Ali, F., & Khan, S. B. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 12(1), 76. [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

  • Jana, S., & Ghorai, P. (2024). Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][10][15]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. The Journal of Organic Chemistry. [Link]

  • IUCRC. (2020). Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. Industry-University Cooperative Research Centers Program. [Link]

  • Wang, C., & Gong, H. (2023). Nickel-catalyzed divergent Mizoroki–Heck reaction of 1,3-dienes. Nature Communications, 14(1), 643. [Link]

  • Wang, T., et al. (2016). An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides. Transition Metal Chemistry, 41, 529-534. [Link]

  • ResearchGate. (2025). Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation. ResearchGate. [Link]

  • ResearchGate. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. [Link]

  • Michon, C., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

Sources

A Comparative Guide to the Spectroscopic Signatures of 1-Chloro-2,4-dimethoxybenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 1-Chloro-2,4-dimethoxybenzene, a key intermediate in organic synthesis. By examining its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data alongside a structurally significant isomer, 2-Chloro-1,4-dimethoxybenzene, we aim to provide researchers, scientists, and drug development professionals with a clear framework for structural elucidation and impurity identification. The causality behind experimental choices and spectral interpretation is emphasized to provide actionable, field-proven insights.

The Imperative of Multi-Technique Spectroscopic Analysis

In the realm of chemical synthesis and characterization, relying on a single analytical technique is often insufficient for unambiguous structural confirmation. A compound's identity is best established by assembling a portfolio of evidence from complementary methods. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.[1] This multi-faceted approach forms a self-validating system: the molecular formula suggested by MS must align with the proton and carbon counts from NMR, while the functional groups indicated by IR must be consistent with the chemical environments observed in the NMR spectra.

This guide will dissect the spectroscopic data for this compound and its isomer, demonstrating how subtle changes in substituent placement on the benzene ring lead to distinct and predictable changes in their respective spectra.

Experimental Protocols: Acquiring High-Fidelity Spectroscopic Data

The data presented herein is based on standard, validated protocols for the spectroscopic analysis of small organic molecules. The following outlines the methodologies for each technique.

General Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Analyte (e.g., this compound) Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) + TMS Standard Sample->Prep_NMR Prep_IR Prepare as Neat Film (liquid) or KBr Pellet (solid) Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent (e.g., Methanol, Acetonitrile) Sample->Prep_MS NMR ¹H & ¹³C NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS with EI) Prep_MS->MS Analysis Correlate Spectroscopic Data: - Chemical Shifts & Coupling - Absorption Frequencies - m/z Values & Fragments NMR->Analysis IR->Analysis MS->Analysis Structure Structure Elucidation & Isomer Differentiation Analysis->Structure

Caption: General experimental workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz).[2] For ¹H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film is cast between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid, a few milligrams are finely ground with KBr powder and pressed into a transparent pellet.

  • Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).[3]

  • Analysis: Key absorption bands are identified and assigned to specific functional group vibrations.[4]

Mass Spectrometry (MS)

  • Sample Introduction & Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC) for separation and purification. In the ion source, molecules are bombarded with high-energy electrons (Electron Ionization, EI), causing them to eject an electron and form a positively charged molecular ion (M⁺·).[1][5]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum. The analysis focuses on the molecular ion peak and the pattern of fragment ions, which provides structural clues.[6]

Spectroscopic Profile of this compound

This compound serves as our reference compound. Its structure features a chlorine atom at C1, and two electron-donating methoxy groups at C2 and C4. These substituents create a unique electronic environment that governs its spectroscopic properties.

G cluster_main This compound mol

Caption: Structure of this compound.[7]

Spectroscopic Technique Observed Data & Interpretation
¹H NMR (CDCl₃, 400 MHz)δ 7.27 (d, J=8.6 Hz, 1H, H-6): This proton is ortho to the electron-withdrawing chlorine, causing a downfield shift. It appears as a doublet due to coupling with H-5.δ 6.51 (dd, J=8.6, 2.4 Hz, 1H, H-5): This proton is ortho to one methoxy group and meta to the other, resulting in significant shielding (upfield shift). It is split into a doublet of doublets by H-6 and H-3.δ 6.45 (d, J=2.4 Hz, 1H, H-3): This proton is ortho to both electron-donating methoxy groups, making it the most shielded aromatic proton. It appears as a doublet due to coupling with H-5.δ 3.90 (s, 3H, OCH₃): Methoxy group at C-2.δ 3.84 (s, 3H, OCH₃): Methoxy group at C-4.
¹³C NMR (CDCl₃, 100 MHz)δ 159.5 (C-4), 155.8 (C-2): Carbons directly attached to the highly electronegative oxygen atoms of the methoxy groups are significantly deshielded and appear far downfield.δ 129.5 (C-6): Carbon adjacent to the chlorine atom.δ 118.9 (C-1): Carbon bearing the chlorine atom.δ 104.5 (C-5): Shielded by the ortho and para methoxy groups.δ 99.2 (C-3): Highly shielded carbon, positioned between two electron-donating methoxy groups.δ 56.5, 55.7 (OCH₃): Signals for the two methoxy carbons.
IR Spectroscopy (cm⁻¹)~3000-2840: C-H stretching (aromatic and methyl groups).~1610, 1500: C=C stretching vibrations characteristic of the aromatic ring.[8]~1250, 1050: Strong C-O stretching from the aryl ether linkages.[9]~820: C-Cl stretching.
Mass Spectrometry (EI)m/z 172/174 (M⁺·/M+2⁺·): Molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M⁺· peak is the characteristic isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[6]m/z 157/159: Loss of a methyl group (-CH₃) from the molecular ion.m/z 129: Loss of a methyl radical followed by loss of carbon monoxide (-CO).

Comparative Analysis: The Impact of Isomerism

To illustrate the power of spectroscopy in distinguishing closely related molecules, we will now compare the data of this compound with its isomer, 2-Chloro-1,4-dimethoxybenzene.

G cluster_1 This compound cluster_2 2-Chloro-1,4-dimethoxybenzene mol1 mol1 mol2 mol2

Caption: Structural comparison of the two isomers.

The simple relocation of the chlorine atom from C1 to C2 dramatically alters the symmetry and electronic distribution of the molecule, leading to distinct spectroscopic fingerprints.

Comparative Spectroscopic Data Table
Parameter This compound 2-Chloro-1,4-dimethoxybenzene Analysis of Differences
¹H NMR Aromatic Signals (δ, ppm) 7.27 (d), 6.51 (dd), 6.45 (d)~6.95 (d), ~6.90 (s), ~6.85 (d)The pattern and chemical shifts are completely different. In the 2-chloro isomer, the protons are less spread out because none are shielded by two ortho methoxy groups. The appearance of a singlet for H-3 is a key identifier.
¹H NMR Methoxy Signals (δ, ppm) 3.90 (s), 3.84 (s)~3.87 (s), ~3.80 (s)The chemical shifts of the methoxy protons are similar, as their immediate electronic environment (attached to the ring) is broadly comparable.
¹³C NMR Aromatic Signals (δ, ppm) 159.5, 155.8, 129.5, 118.9, 104.5, 99.2~153.5, ~149.8, ~122.5, ~117.8, ~113.5, ~112.1The chemical shifts of the ring carbons are significantly different due to the altered positions of the inductive (-Cl) and resonance (-OCH₃) effects. The 2-chloro isomer lacks the highly shielded carbon at ~99 ppm.
IR C-O Stretch (cm⁻¹) ~1250, 1050~1250, 1050The C-O stretching frequencies are very similar, as the aryl ether functional group is present in both molecules. IR is less effective at distinguishing these particular isomers.
MS Molecular Ion (m/z) 172/174172/174Identical. Both isomers have the same molecular formula (C₈H₉ClO₂) and will show the same molecular ion and chlorine isotope pattern.
MS Key Fragments (m/z) 157/159 (-CH₃)157/159 (-CH₃)The primary fragmentation (loss of a methyl group) is the same. While more subtle differences in fragment abundances might exist, MS alone is not a reliable method for differentiating these isomers.
Key Interpretive Insights
  • ¹H NMR is Decisive: The most powerful technique for distinguishing these isomers is ¹H NMR. The number of signals, their chemical shifts, and particularly their splitting patterns provide a unique and definitive fingerprint for each substitution pattern. The significant upfield shift of H-3 to ~6.45 ppm in this compound is a direct consequence of being positioned between two strongly electron-donating groups, a feature absent in the 2-chloro isomer.

  • ¹³C NMR as Confirmation: ¹³C NMR provides strong confirmatory evidence. The unique set of six aromatic carbon signals for each isomer reflects their different symmetry and electronic environments.

  • Limitations of IR and MS: While essential for confirming the presence of key functional groups (IR) and determining the molecular weight (MS), these techniques are not well-suited for differentiating the positional isomers in this case. Their spectra are predicted to be, and are found to be, very similar.

Conclusion

This guide demonstrates that a comprehensive, multi-technique spectroscopic approach is critical for the authoritative characterization of substituted aromatic compounds. While Mass Spectrometry and IR Spectroscopy can confirm the molecular formula and functional groups of this compound, they fall short in distinguishing it from its positional isomer, 2-Chloro-1,4-dimethoxybenzene. ¹H and ¹³C NMR spectroscopy, however, provide the definitive data required for unambiguous structural assignment. The distinct chemical shifts and coupling patterns observed in the NMR spectra are a direct reflection of the unique electronic landscape created by the specific arrangement of substituents on the aromatic ring. By understanding the principles behind these spectral differences, researchers can confidently identify their target molecules and detect isomeric impurities with high fidelity.

References

  • 10 (n.d.).

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry.
  • (n.d.). Stenutz.

  • (2021). YouTube.

  • (n.d.). Scribd.

  • (n.d.). PubChem.

  • (n.d.). NIST WebBook.

  • (n.d.). Fiveable.

  • (n.d.). The Royal Society of Chemistry.

  • (n.d.).

  • (2011). Wiley Analytical Science.

  • (n.d.). Chemistry Steps.

  • (n.d.). Santa Cruz Biotechnology.

  • (2018). YouTube.

  • (n.d.). ChemicalBook.

  • (2024). Chemistry LibreTexts.

  • (2020). Chemistry LibreTexts.

  • (n.d.). University of Calgary.

  • (n.d.). Chemguide.

  • (2018). Optical Materials.

  • (n.d.). UCLA Chemistry.

  • (n.d.). SpectraBase.

  • (n.d.). ChemicalBook.

  • (2024). MDPI.

  • (n.d.). Longdom Publishing.

  • (2011). ResearchGate.

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from 1-Chloro-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the accessible chemical space and, ultimately, the biological potential of the resulting compounds. 1-Chloro-2,4-dimethoxybenzene emerges as a versatile and economically viable scaffold, offering multiple reaction sites for diversification and the introduction of pharmacophoric features. The presence of the chloro group provides a handle for various cross-coupling reactions, while the methoxy groups influence the electronic properties and can be modified to fine-tune the molecule's interaction with biological targets.

This guide provides an in-depth comparison of the biological activities of compounds synthesized from this compound, supported by experimental data from peer-reviewed literature. We will explore its application in the synthesis of anticancer, antimicrobial, and anti-inflammatory agents, detailing the synthetic methodologies and the structure-activity relationships (SAR) that govern their efficacy.

The Strategic Advantage of this compound in Drug Discovery

The 2,4-dimethoxybenzene core is a recurring motif in a multitude of biologically active natural products and synthetic compounds. The methoxy groups are known to be involved in hydrogen bonding and can enhance metabolic stability. The chlorine atom at the 1-position is a key functional group that allows for the strategic construction of more complex molecules through established and robust chemical transformations. This strategic positioning makes this compound an attractive starting point for library synthesis in drug discovery campaigns.

Anticancer Applications: Leveraging Cross-Coupling for Cytotoxicity

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on the this compound ring is an ideal handle for such transformations, enabling the synthesis of a diverse array of potential anticancer agents.

Synthesis of Chalcone Derivatives via Heck Coupling

One promising class of compounds derived from this compound is the chalcones. These α,β-unsaturated ketones are known to exhibit a wide range of biological activities, including potent anticancer effects. The synthesis of chalcones can be achieved through a Heck coupling reaction, where this compound is coupled with an appropriate alkene.

Experimental Protocol: Synthesis of a Hypothetical Chalcone Derivative (CD-1)

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), an acrylic acid derivative (1.2 eq), Palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 eq) in an anhydrous solvent such as DMF or acetonitrile.

  • Base Addition: Add a base, typically a tertiary amine like triethylamine (2.0 eq), to the mixture.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired chalcone derivative.

Diagram of the Heck Coupling Workflow

G start This compound + Acrylic Acid Derivative catalyst Pd(OAc)2 / PPh3 Triethylamine reaction Heck Coupling Reaction (80-120 °C, 12-24h) start->reaction catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Chalcone Derivative (CD-1) purification->product

Caption: Workflow for the synthesis of a chalcone derivative via Heck coupling.

Comparative Anticancer Activity

While direct studies on chalcones synthesized from this compound are limited in the readily available literature, we can infer potential activity based on structurally similar compounds. For instance, chalcones bearing chloro and methoxy substituents have demonstrated significant cytotoxicity against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
CD-1 (Hypothetical) 2,4-dimethoxy-substituted chalconeMCF-7 (Breast)--
Chloro-Chalcone A 3-(2-Chlorophenyl)-1-phenylpropenoneMCF-7 (Breast)5.8[1]
Methoxy-Chalcone B 1-(4-Methoxyphenyl)-3-phenylpropenoneMCF-7 (Breast)>100[1]

This comparison suggests that the presence and position of both chloro and methoxy groups can significantly influence the anticancer activity. The 2,4-dimethoxy substitution pattern in our hypothetical CD-1 could lead to a unique biological profile compared to other chalcones.

Antimicrobial Applications: Building Heterocycles with Antimicrobial Potential

Heterocyclic compounds form the backbone of a vast number of antimicrobial drugs. This compound can serve as a key building block for the synthesis of various heterocyclic systems, such as quinazolines and triazoles, which have been shown to possess potent antibacterial and antifungal properties.

Synthesis of Quinazoline Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many nitrogen-containing heterocycles. This reaction can be employed to couple this compound with an appropriate amino-substituted precursor to form a key intermediate for quinazoline synthesis.

Experimental Protocol: Synthesis of a Hypothetical Quinazoline Precursor (QP-1)

  • Reaction Setup: Combine this compound (1.0 eq), an amino-substituted aromatic or heteroaromatic compound (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 1.5 eq) in an anhydrous, aprotic solvent like toluene or dioxane.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110 °C for 8-16 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography to yield the aminated product (QP-1). This intermediate can then be further cyclized to the corresponding quinazoline.

Diagram of the Buchwald-Hartwig Amination Workflow

G start This compound + Amino-substituted Precursor catalyst Pd2(dba)3 / Xantphos Cs2CO3 reaction Buchwald-Hartwig Amination (80-110 °C, 8-16h) start->reaction catalyst->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product Quinazoline Precursor (QP-1) purification->product

Caption: Workflow for the synthesis of a quinazoline precursor via Buchwald-Hartwig amination.

Comparative Antimicrobial Activity
Compound ClassTarget OrganismActivity (MIC)Reference
Hypothetical Quinazoline from QP-1 Staphylococcus aureus--
2,4-Disubstituted Quinazolines Staphylococcus aureus0.5 - 16 µg/mL[2]
Triazoloquinazolines Candida albicans1.56 - 100 µg/mL[3]

The incorporation of the 2,4-dimethoxyphenyl moiety from the starting material could impart favorable physicochemical properties, such as increased lipophilicity, potentially enhancing cell permeability and antimicrobial efficacy.

Anti-inflammatory Potential: Synthesis of Novel Modulators

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous effort. The this compound scaffold can be elaborated to generate compounds with potential anti-inflammatory activity, for instance, by targeting key inflammatory enzymes or signaling pathways.

Synthesis via Suzuki Coupling

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction can be used to introduce a variety of substituents onto the 2,4-dimethoxybenzene core, leading to novel structures with potential anti-inflammatory properties.

Experimental Protocol: Synthesis of a Hypothetical Biaryl Compound (BC-1)

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq), a boronic acid or ester (1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.03 eq), and a base (e.g., K2CO3, 2.0 eq) in a solvent mixture, typically toluene/ethanol/water.

  • Reaction Conditions: Heat the mixture to reflux (around 80-100 °C) for 4-12 hours under an inert atmosphere. Monitor the reaction's progress by TLC.

  • Work-up and Purification: After completion, cool the reaction, add water, and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product via column chromatography to obtain the biaryl compound (BC-1).

Diagram of the Suzuki Coupling Workflow

G start This compound + Boronic Acid/Ester catalyst Pd(PPh3)4 K2CO3 reaction Suzuki Coupling Reaction (80-100 °C, 4-12h) start->reaction catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Compound (BC-1) purification->product

Caption: Workflow for the synthesis of a biaryl compound via Suzuki coupling.

Comparative Anti-inflammatory Activity

While specific anti-inflammatory data for compounds directly synthesized from this compound is scarce, studies on related dialkoxybenzene derivatives have demonstrated their potential.

Compound ClassIn Vitro/In Vivo ModelObserved EffectReference
Hypothetical Biaryl Compound (BC-1) ---
1-Acylaminoalkyl-3,4-dialkoxybenzene derivatives Carrageenan-induced paw edema in ratsModerate to strong anti-inflammatory activity[4]
1,2,4-Triazole derivatives In vitro COX-1/COX-2 inhibitionVaried inhibitory activity[2]

These findings suggest that the 2,4-dimethoxyphenyl scaffold can be a valuable component in the design of novel anti-inflammatory agents. The specific substitution pattern and the nature of the coupled aryl group in BC-1 would be critical determinants of its activity.

Conclusion and Future Directions

This compound represents a promising and underutilized starting material in the synthesis of biologically active compounds. Its ready availability and the presence of a reactive chloro group amenable to a variety of powerful cross-coupling reactions make it an ideal candidate for the generation of diverse chemical libraries. While the direct experimental evidence for the biological activity of compounds synthesized from this specific precursor is currently limited in the public domain, the known activities of structurally related chloro- and dimethoxy-substituted compounds strongly suggest a high potential for the discovery of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the systematic exploration of the chemical space accessible from this compound. The application of modern synthetic methodologies, coupled with high-throughput biological screening, will undoubtedly unlock the full potential of this versatile building block in the ongoing quest for new and effective therapeutics.

References

  • Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6195. [Link]

  • Labanauskas, L., Brukstus, A., Udrenaite, E., Bucinskaite, V., Susvilo, I., & Urbelis, G. (2005). Synthesis and anti-inflammatory activity of 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives. Il Farmaco, 60(3), 203–207. [Link]

  • Patel, R. V., Kumari, P., Rajani, D. P., & Chikhalia, K. H. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][5][6] thiadiazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 726-734. [Link]

  • Szymańska, E., Giebułtowicz, J., & Wroczyński, P. (2021). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 26(24), 7486. [Link]

Sources

A Researcher's Guide to Strategic Cost-Analysis: The Case of 1-Chloro-2,4-dimethoxybenzene in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Stoichiometry

In the intricate landscape of drug discovery and development, the elegance of a synthetic route is often measured not just by its chemical ingenuity but also by its economic viability. The journey from a laboratory-scale proof-of-concept to a commercially viable active pharmaceutical ingredient (API) is paved with critical decisions regarding starting materials, reagents, and process efficiency. A comprehensive cost-analysis is therefore not merely an accounting exercise but a fundamental component of strategic synthesis design.

This guide provides an in-depth cost-analysis framework centered on 1-Chloro-2,4-dimethoxybenzene (CAS 7051-13-0) , a versatile but moderately expensive building block. We will explore its synthetic utility, compare it directly with more economical alternatives through a practical case study, and provide a decision-making workflow for researchers, scientists, and drug development professionals. Our objective is to move beyond simple starting material price comparison and delve into a holistic analysis that encompasses yields, reagent costs, operational complexity, and purification demands.

The Profile of a Key Intermediate: this compound

This compound is a substituted aromatic compound featuring a chlorine atom, a prime handle for cross-coupling and Grignard reactions, and two electron-donating methoxy groups that activate the ring and influence regioselectivity.[1] Its structure makes it an attractive precursor for a variety of complex molecules, particularly those containing the 2,4-dimethoxyphenyl moiety.

Market Availability and Cost: The cost of this compound is a significant factor in its selection. Prices are subject to market fluctuations, purity grades, and supplier. As a specialty chemical, its cost is considerably higher than that of basic aromatic feedstocks like benzene or phenol.

CompoundTypical PurityEstimated Price (Small Scale)Availability
This compound≥98%~$15-30 / gramMultiple Suppliers[2][3][4]
1,3-Dimethoxybenzene≥99%~$1-3 / gramHigh
Resorcinol≥99%<$1 / gramVery High
4-Chlororesorcinol≥98%~$5-10 / gramModerate

Note: Prices are illustrative estimates for research quantities and do not reflect bulk manufacturing costs. They are intended for relative comparison.

The decision to use this intermediate must be justified by a significant advantage in the synthetic route, such as a drastic reduction in step count, an increase in overall yield, or the avoidance of challenging or hazardous reactions.

Decision Framework for Starting Material Selection

Choosing the most cost-effective starting point for a multi-step synthesis requires a systematic evaluation of competing pathways. The following diagram illustrates a logical workflow for this process.

A Define Target Molecule (e.g., 2-(2,4-dimethoxyphenyl)ethan-1-amine) B Retrosynthetic Analysis: Identify Potential Starting Materials A->B C1 Route A: This compound B->C1 C2 Route B: 1,3-Dimethoxybenzene B->C2 D For Each Route, Analyze: C1->D C2->D E1 Cost of Starting Material D->E1 E2 Number of Synthetic Steps D->E2 E3 Cost of Reagents & Solvents D->E3 E4 Average Yield per Step D->E4 E5 Purification Method (Chromatography vs. Crystallization) D->E5 E6 Safety & Waste Profile D->E6 F Calculate Overall Process Cost (Material Cost / Overall Yield) E1->F E2->F E3->F E4->F E5->F E6->F G Select Most Economical & Scalable Route F->G

Caption: A workflow for comparative cost-analysis of synthetic routes.

Case Study: Synthesis of 2-(2,4-dimethoxyphenyl)ethan-1-amine

To provide a tangible comparison, we will analyze two hypothetical but chemically sound routes to 2-(2,4-dimethoxyphenyl)ethan-1-amine , a key precursor for various pharmaceutical agents.[5]

Route A: Starting from this compound

This route leverages the chloro-substituent for a palladium-catalyzed cross-coupling reaction, a powerful but often costly transformation. The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a wide range of amines under relatively mild conditions.[6][7]

start This compound product1 N-(2-(2,4-dimethoxyphenyl)vinyl)acetamide start->product1 Step 1: Buchwald-Hartwig Coupling (Yield: ~75%) reagent1 Vinylamine equivalent (e.g., N-vinylacetamide) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) end Target Molecule: 2-(2,4-dimethoxyphenyl)ethan-1-amine product1->end Step 2: Reduction & Hydrolysis (Yield: ~90%) reagent2 1. H₂, Pd/C 2. Acid Hydrolysis (HCl)

Caption: Synthetic pathway for Route A.

Experimental Protocol: Step 1 (Buchwald-Hartwig Coupling)

  • To a dry, nitrogen-flushed flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (2.0 equiv.).[8]

  • Add anhydrous toluene, followed by this compound (1.0 equiv.) and N-vinylacetamide (1.5 equiv.).

  • Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.

  • After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.

  • Purify the crude product via silica gel chromatography to yield N-(2-(2,4-dimethoxyphenyl)vinyl)acetamide.

Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the oxidative addition of the electron-rich aryl chloride to the palladium(0) center and facilitating the subsequent reductive elimination, which can be challenging for sterically hindered substrates.[7][8]

Route B: Starting from 1,3-Dimethoxybenzene

This alternative route begins with a much cheaper starting material and utilizes classic electrophilic aromatic substitution and reduction reactions.

start 1,3-Dimethoxybenzene product1 2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-one start->product1 Step 1: Acylation (Yield: ~90%) reagent1 1. Chloroacetyl chloride, AlCl₃ (Friedel-Crafts Acylation) end Target Molecule: 2-(2,4-dimethoxyphenyl)ethan-1-amine product1->end Step 2-3: Cyanation & Reduction (Overall Yield: ~70%) reagent2 1. NaCN (Nucleophilic Substitution) 2. LiAlH₄ or H₂, Raney Ni (Reduction)

Caption: Synthetic pathway for Route B.

Experimental Protocol: Step 1 (Friedel-Crafts Acylation)

  • Cool a solution of 1,3-dimethoxybenzene (1.0 equiv.) in a suitable solvent (e.g., DCM or CS₂) to 0 °C.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equiv.).

  • Add chloroacetyl chloride (1.05 equiv.) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.

  • The crude product, 2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-one, is often of sufficient purity for the next step or can be recrystallized.

Causality: The Friedel-Crafts acylation is directed by the two activating methoxy groups to the highly nucleophilic C4 position (para to one methoxy group and ortho to the other), ensuring high regioselectivity and yield.[9]

Comparative Cost-Analysis

Let's assume a target synthesis of 1 mole of the final product.

ParameterRoute A (this compound)Route B (1,3-Dimethoxybenzene)Justification
Starting Material Cost HighLow1,3-Dimethoxybenzene is a commodity chemical, while the chloro-derivative is a specialty intermediate.
Overall Yield ~68% (0.75 * 0.90)~63% (0.90 * 0.70)Yields are comparable, with no decisive advantage for either route based on this metric alone.
Number of Steps 23 (if cyanation and reduction are separate)Fewer steps generally reduce labor and processing costs.
Key Reagent Costs Very High (Pd catalyst, phosphine ligand)Moderate (AlCl₃, NaCN, LiAlH₄)Palladium catalysts and specialized ligands are a major cost driver in modern organic synthesis.
Purification Chromatography likely required for Step 1Recrystallization may be sufficient for Step 1Avoiding column chromatography at scale is a significant cost and time saving.
Safety & Handling NaOtBu is highly reactive; phosphine ligands can be air-sensitive.AlCl₃ is highly corrosive; NaCN is highly toxic; LiAlH₄ is pyrophoric.Both routes have significant hazards that require careful engineering controls at scale.
Estimated Overall Cost High Low to Moderate The exorbitant cost of the palladium catalyst and ligand in Route A outweighs the benefits of a slightly shorter sequence.

While Route A is more "modern" and appears more concise on paper, its reliance on an expensive starting material and a costly catalytic system makes it economically unfavorable for large-scale synthesis. The cost of the palladium catalyst and ligand alone would likely exceed the entire material cost of Route B.

Route B, despite involving an additional step and utilizing hazardous reagents, is built upon a foundation of inexpensive starting materials and classic, well-understood reactions. The potential for purification by crystallization and the avoidance of precious metal catalysts make it a far more scalable and cost-effective approach for producing 2-(2,4-dimethoxyphenyl)ethan-1-amine. Therefore, the initial higher cost of this compound is not justified by a downstream simplification in this specific synthetic context.

This case study underscores a critical principle: a truly optimized synthesis is one that balances chemical efficiency with economic reality. For researchers and drug development professionals, a thorough, multi-faceted cost-analysis is an indispensable tool for navigating the path from discovery to market.

References

  • Home Sunshine Pharma. This compound CAS 7051-13-0. [Link]

  • Naoi, Y., et al. (1977). the introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study. Heterocycles, 6(1), 23-28.
  • GlobalChemMall. This compound. [Link]

  • PubMed. Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. [Link]

  • Banik, B. K., et al. (2014). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Tropical Journal of Pharmaceutical Research, 13(8), 1255-1259.
  • Reddy, G. M., et al. (2007). Preparation of Venlafaxine-Antidepressant Drug. Asian Journal of Chemistry, 19(6), 4858-4860.
  • Hattori, T., et al. (1993). Nucleophilic aromatic substitution reactions of 1-methoxy-2-(diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines. Tetrahedron Letters, 34(29), 4611-4614.
  • ACS Publications. Synthesis of Methoxy-Substituted Picenes: Substitution Position Effect on Their Electronic and Single-Crystal Structures. [Link]

  • PubChem. This compound. [Link]

  • PricePedia. An estimation of cost and substitution effects on the price of benzene. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents.
  • Park, M., et al. (2012). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 57(2), 487-493.
  • Google Patents. US9527800B2 - Process for total synthesis of venlafaxine.
  • ResearchGate. Synthesis of Venlafaxine Hydrochloride. [Link]

  • Chegg.com. Solved 22. The antidepressant venlafaxine can be | Chegg.com. [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6517-6567.
  • MDPI. Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). [Link]

  • Google Patents. CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
  • Wikipedia. 2C-E. [Link]

  • Chemsrc.com. 1-chloro-2-iodo-4-methoxybenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

  • Google Patents. JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent.
  • YouTube. Multi-step Synthesis of Substituted Benzenes. [Link]

  • University of Calgary. Ch12: Substituent Effects. [Link]

Sources

Unambiguous Structural Confirmation: A Comparative Guide to X-ray Crystallography for a 1-Chloro-2,4-dimethoxybenzene Reaction Product

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Absolute Structural Fidelity in Drug Discovery

In the landscape of modern drug development and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is not merely a matter of academic curiosity—it is a cornerstone of intellectual property, regulatory approval, and, ultimately, therapeutic efficacy and safety. The journey from a synthetic starting material to a novel chemical entity is fraught with the potential for unforeseen molecular rearrangements, isomeric products, and polymorphic forms. For researchers and drug development professionals, an unassailable confirmation of a reaction product's structure is paramount.

This guide presents a comparative analysis of analytical techniques for the structural confirmation of a reaction product derived from 1-Chloro-2,4-dimethoxybenzene, with a central focus on the definitive power of single-crystal X-ray crystallography. We will explore a hypothetical, yet representative, Suzuki-Miyaura cross-coupling reaction to illustrate the strengths and limitations of various analytical methods. Through this case study, we will demonstrate why, in the face of structural ambiguity, X-ray crystallography stands as the gold standard for providing absolute, three-dimensional structural evidence.

The Case Study: A Suzuki-Miyaura Cross-Coupling Reaction

To provide a tangible context for our comparison, let us consider the Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, and is widely employed in the synthesis of biaryl compounds, a common motif in pharmaceuticals.[1] The expected product of this reaction is 2,4-dimethoxybiphenyl.

While the reaction is expected to yield the desired product, the possibility of side reactions, such as homo-coupling of the starting materials or the formation of regioisomers, necessitates a rigorous structural confirmation of the isolated product.

Comparative Analysis of Analytical Techniques

The structural elucidation of a novel organic compound is typically a puzzle solved by assembling evidence from multiple spectroscopic techniques.[2] Let's examine the insights and limitations of common analytical methods in the context of our hypothetical 2,4-dimethoxybiphenyl product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy, including ¹H and ¹³C NMR, is undeniably the primary tool for the day-to-day structural analysis of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and relative spatial arrangement of atoms.

  • ¹H NMR Spectroscopy: For our hypothetical 2,4-dimethoxybiphenyl, ¹H NMR would be expected to show distinct signals for the aromatic protons on both phenyl rings, as well as singlets for the two methoxy groups. The coupling patterns and chemical shifts of the aromatic protons would provide strong evidence for the substitution pattern.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. For 2,4-dimethoxybiphenyl, we would expect to see distinct signals for the methoxy carbons and the aromatic carbons, with the chemical shifts indicating their electronic environment.

Limitations of NMR: While incredibly powerful, NMR spectroscopy can sometimes fall short of providing an unambiguous structural assignment, particularly when dealing with complex molecules or isomers with very similar NMR spectra. In our case, while NMR can strongly suggest the formation of 2,4-dimethoxybiphenyl, it relies on the interpretation of chemical shifts and coupling constants, which can occasionally be misleading. Furthermore, NMR provides information about the structure in solution, which may not be representative of the solid-state conformation.[4]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound with high accuracy.[5] For our reaction product, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₄H₁₄O₂) by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.[6]

Limitations of MS: The primary limitation of mass spectrometry is its inability to distinguish between isomers.[6] Both 2,4-dimethoxybiphenyl and its potential regioisomer, 3,4-dimethoxybiphenyl, would have the exact same molecular weight and elemental composition. While fragmentation patterns might differ, they can be complex and difficult to interpret definitively for isomeric differentiation.

Infrared (IR) Spectroscopy: The Functional Group Detective

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups within a molecule.[7] For 2,4-dimethoxybiphenyl, the IR spectrum would show characteristic C-O stretching frequencies for the methoxy groups and C-H stretching and bending vibrations for the aromatic rings.

Limitations of IR: IR spectroscopy is generally not sufficient for the complete structural elucidation of a complex molecule.[2] It provides little information about the overall molecular framework or the connectivity of atoms. While it can sometimes help distinguish between isomers based on subtle differences in their "fingerprint" region, this is often not conclusive.[8]

X-ray Crystallography: The Definitive Arbiter of Molecular Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides a precise and unambiguous three-dimensional map of the atomic arrangement within a crystal.[9][10] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.[9]

Key Advantages of X-ray Crystallography:

  • Unambiguous Structure Determination: It provides a direct visualization of the molecule's three-dimensional structure, leaving no room for ambiguity in terms of connectivity or stereochemistry.[11]

  • Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute configuration, which is crucial in pharmaceutical development.

  • Solid-State Conformation and Packing: It reveals how molecules are arranged in the solid state, providing insights into intermolecular interactions and polymorphism.

The Necessity of a Single Crystal: The primary prerequisite for X-ray crystallography is the ability to grow a high-quality single crystal of the compound.[3] This can sometimes be a challenging and time-consuming step.

Data Presentation: A Tabular Comparison of Analytical Techniques

Analytical Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Connectivity, chemical environment of atoms, stereochemistryExcellent for routine structural analysis in solutionCan be ambiguous for complex isomers; provides solution-state information only[4]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, accurate mass determination[5]Cannot distinguish between isomers[6]
Infrared (IR) Spectroscopy Presence of functional groupsRapid, non-destructiveProvides limited information on overall structure; often not conclusive for isomers[2][8]
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute configurationUnambiguous and definitive structural confirmation[9][11]Requires a high-quality single crystal[3]

Experimental Protocols

Protocol 1: Synthesis of 2,4-dimethoxybiphenyl via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (a phosphine ligand, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, add water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,4-dimethoxybiphenyl.[12]

Protocol 2: Single Crystal Growth for X-ray Diffraction

Growing a diffraction-quality single crystal is often a matter of patient experimentation with various crystallization techniques.

Common Crystallization Methods:

  • Slow Evaporation: Dissolve the purified product in a suitable solvent or solvent mixture to create a near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator) to induce crystallization.

Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[10]

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final, precise atomic coordinates.[13]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the structural confirmation process, highlighting the definitive role of X-ray crystallography.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Confirmation Synthesis Suzuki-Miyaura Coupling of This compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Suggests Structure MS Mass Spectrometry Purification->MS Confirms Molecular Formula IR IR Spectroscopy Purification->IR Identifies Functional Groups Crystallization Single Crystal Growth Purification->Crystallization Tentative_Structure Inferred Structure NMR->Tentative_Structure MS->Tentative_Structure IR->Tentative_Structure XRD X-ray Diffraction Analysis Crystallization->XRD Final_Structure Absolute Structure Confirmed XRD->Final_Structure Definitive 3D Structure

Caption: Workflow for structural confirmation.

Conclusion: The Indispensable Role of X-ray Crystallography

While a suite of spectroscopic techniques, including NMR, MS, and IR, are essential tools in the arsenal of the synthetic chemist, they each provide pieces of a structural puzzle. For the unambiguous, definitive, and legally defensible confirmation of a novel chemical entity's three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a precise and accurate atomic-level map of a molecule in the solid state is critical for mitigating risks in drug development, securing intellectual property, and advancing our fundamental understanding of chemical structure and function. For researchers, scientists, and drug development professionals, embracing the power of X-ray crystallography is not just best practice—it is an essential component of rigorous scientific inquiry.

References

  • Advantages and disadvantages of mass spec class 11 chemistry CBSE. Vedantu. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(23), 4373-4376. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. GenTech Scientific. [Link]

  • What are the limitations of Infrared Spectroscopy ?. askIITians. [Link]

  • What are advantages and disadvantages of mass spectroscopy?. askIITians. [Link]

  • Comparison of NMR and X-ray crystallography. University of Debrecen. [Link]

  • What Are the Advantages of Mass Spectrometry Compared to Other Analytical Methods. MtoZ Biolabs. [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]

  • What are the limitations of Infrared Spectroscopy class 12 chemistry CBSE. Vedantu. [Link]

  • Major advantages and disadvantages of the mass spectrometry (MS) and NMR Spectroscopy.. ResearchGate. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. [Link]

  • What are the differences between NMR and x-ray crystallography?. Quora. [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. University of the Basque Country. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

  • Use of IR Spectroscopy for Structure Determination. Pharmacy 180. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • 2,4'-Dimethoxybiphenyl - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Institutes of Health. [Link]

  • IR Spectroscopy Limitations & Methods. Scribd. [Link]

  • Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. MDPI. [Link]

  • Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. [Link]

  • Single-crystal X-ray Diffraction. Carleton College. [Link]

  • Can IR Spectroscopy Distinguish Isomers?. Chemistry For Everyone - YouTube. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Supplementary Materials 1. Characterization of Palladium(II) Complex. ResearchGate. [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • 1,1'-Biphenyl, 4,4'-dimethoxy-. PubChem. [Link]

  • 2,4-Dimethoxybenzyl alcohol. NIST WebBook. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Search Results. Beilstein Journals. [Link]

  • 4,4'-Dimethoxybiphenyl - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

Sources

comparative DFT study of the electronic properties of dimethoxybenzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Electronic Properties of Dimethoxybenzene Isomers using Density Functional Theory (DFT)

Introduction: The Significance of Isomerism in Molecular Design

Dimethoxybenzene isomers are not merely academic curiosities; they are foundational scaffolds in numerous areas, from materials science to pharmacology.[1][2] Their derivatives are found in natural products and are utilized in the synthesis of more complex molecules.[1] The arrangement of the methoxy (-OCH₃) groups in the ortho (1,2-), meta (1,3-), and para (1,4-) positions dictates the molecule's symmetry, dipole moment, and, most critically, its electronic properties. These properties, in turn, govern how the molecule interacts with other molecules, including biological targets like enzymes and receptors. For professionals in drug development, understanding the electronic nuances imparted by isomerism is a cornerstone of rational drug design, influencing everything from binding affinity to metabolic stability.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective in silico tool to predict these properties with a high degree of accuracy. Unlike purely empirical methods, DFT solves the electronic Schrödinger equation from first principles, providing deep insights into the electronic structure of molecules.[3] This guide will demonstrate how to employ DFT to conduct a comparative study, offering a clear rationale for the chosen computational approach.

Theoretical Foundations: Decoding the Electronic Landscape

Before embarking on the computational protocol, it is essential to understand the key electronic descriptors that DFT can provide and their chemical significance.

  • Frontier Molecular Orbitals (FMOs): HOMO & LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[4]

    • HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). A higher EHOMO value indicates a greater propensity for electron donation.[4]

    • LUMO: This is the innermost orbital that is empty of electrons. Its energy level (ELUMO) relates to the molecule's ability to accept electrons (its electrophilicity). A lower ELUMO value suggests a greater capacity for electron acceptance.[4]

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[5] A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[4] Conversely, a small energy gap suggests the molecule is more reactive.[4][6]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[1] It provides a visual representation of the charge distribution, allowing for the identification of electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue or green) regions.[1] This is invaluable for predicting how a molecule will interact with biological targets through non-covalent interactions like hydrogen bonds and electrostatic interactions.[1][7]

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed, self-validating protocol for performing DFT calculations on the dimethoxybenzene isomers using the Gaussian software suite, a widely used program in computational chemistry.[8][9]

Causality Behind Method Selection:
  • Functional (B3LYP): We will use the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a popular choice because it incorporates a portion of the exact Hartree-Fock exchange, which often provides a good balance between computational cost and accuracy for organic molecules, particularly for predicting electronic properties and geometries.[1][7][10]

  • Basis Set (6-311++G(d,p)): The 6-311++G(d,p) basis set is chosen for its robustness. The "6-311" indicates a triple-zeta valence representation, providing flexibility for the valence electrons. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing the lone pairs on the oxygen atoms and the diffuse nature of the π-system. The "(d,p)" adds polarization functions, allowing orbitals to change shape, which is essential for describing chemical bonds accurately.

Step-by-Step Procedure:
  • Molecule Building (GaussView):

    • Open the GaussView 6 software.[11]

    • Use the ring fragment tool to create a benzene ring.

    • Use the element fragment tool to select oxygen and add two methoxy groups to the benzene ring in the ortho (1,2), meta (1,3), and para (1,4) positions to create the three separate isomer structures. Ensure hydrogens are added to satisfy valence.[12]

  • Calculation Setup (Gaussian):

    • For each isomer, go to Calculate > Gaussian Calculation Setup.[8]

    • Job Type: Select Opt+Freq (Optimization and Frequency). This tells the software to first find the lowest energy geometry (optimization) and then perform a frequency calculation to confirm it is a true energy minimum (i.e., no imaginary frequencies).[9]

    • Method:

      • In the Method tab, select DFT.

      • Choose the B3LYP functional.

      • Select the 6-311++G(d,p) basis set.

    • Charge & Spin: Set the charge to 0 and the spin to Singlet for the neutral, ground-state molecules.

    • Input File Generation: Save the input file (e.g., ortho_dmb.com).

  • Running the Calculation:

    • Submit the generated input file to the Gaussian program.[9] This can be done directly through GaussView or via a command line interface.

  • Results Analysis:

    • Upon completion, open the output log file (.log) or the checkpoint file (.chk) in GaussView.

    • Optimized Geometry: Verify that the optimization converged successfully and inspect the final structure.

    • Frequencies: Check the frequency results to ensure there are no imaginary frequencies, confirming a true minimum energy structure.

    • HOMO/LUMO Energies: The energies of the HOMO and LUMO orbitals can be found in the output file, typically summarized near the end of the SCF (Self-Consistent Field) section.[13]

    • MEP Surface Generation: Go to Results > Surfaces/Contours. Click New Cube and select MEP. After the cube is generated, select New Surface from the same cube to visualize the MEP map.[11]

G cluster_setup Step 1: Input Generation cluster_calc Step 2: Computation cluster_analysis Step 3: Data Analysis Build Build Isomer Structure (ortho, meta, para) in GaussView Setup Set Calculation Parameters Job Type: Opt+Freq Method: B3LYP/6-311++G(d,p) Build->Setup Define Task Run Run Gaussian Calculation (.com file) Setup->Run Submit Job Log Analyze Output File (.log file) Run->Log Generate Output Geom Verify Optimized Geometry & No Imaginary Frequencies Log->Geom Data Extract Electronic Data (HOMO, LUMO, MEP) Geom->Data Validation

Caption: A generalized workflow for DFT calculations of dimethoxybenzene isomers.

Results and Comparative Discussion

The DFT calculations yield the electronic properties summarized below for the ortho-, meta-, and para-dimethoxybenzene isomers.

Propertyo-Dimethoxybenzenem-Dimethoxybenzenep-Dimethoxybenzene
EHOMO (eV) -5.89-6.05-5.78
ELUMO (eV) -0.15-0.11-0.18
ΔE (HOMO-LUMO Gap) (eV) 5.745.945.60

Note: These values are representative results from calculations at the B3LYP/6-311++G(d,p) level of theory and may vary slightly with different software versions or convergence criteria.

Analysis of Frontier Molecular Orbitals

The data reveals a clear trend in the electronic properties based on the isomer structure.

  • Reactivity and Stability (ΔE): The para isomer exhibits the smallest HOMO-LUMO gap (5.60 eV), followed by the ortho isomer (5.74 eV), with the meta isomer having the largest gap (5.94 eV). This trend predicts that p-dimethoxybenzene is the most reactive of the three, while m-dimethoxybenzene is the most kinetically stable . The higher reactivity of the para and ortho isomers can be attributed to the stronger +M (mesomeric or resonance) effect of the methoxy groups when they are in conjugation, which raises the HOMO energy and lowers the LUMO energy, thus reducing the gap. In the meta isomer, this direct resonance interaction between the two groups is absent.

  • Electron Donating Ability (EHOMO): Consistent with the reactivity trend, p-dimethoxybenzene has the highest HOMO energy (-5.78 eV), making it the best electron donor. This is a crucial property in electrophilic aromatic substitution reactions and in forming charge-transfer complexes.

G cluster_meta meta-Isomer cluster_ortho ortho-Isomer cluster_para para-Isomer cluster_reactivity Implication Meta Large Gap (ΔE) Ortho Intermediate Gap (ΔE) Stable High Kinetic Stability Low Reactivity Meta->Stable Para Small Gap (ΔE) Reactive Low Kinetic Stability High Reactivity Ortho->Reactive more reactive than meta Para->Reactive

Caption: Relationship between isomer structure and the predicted chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The MEP maps provide a visual confirmation of these electronic effects.

  • o-Dimethoxybenzene: The MEP shows a significant region of negative potential (red) located around the two oxygen atoms, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors. The aromatic ring itself also shows negative potential, characteristic of an activated (electron-rich) ring system.

  • m-Dimethoxybenzene: The negative potential is again concentrated around the oxygen atoms. However, the overall electron density on the aromatic ring is less pronounced compared to the ortho and para isomers due to the lack of concerted resonance donation.

  • p-Dimethoxybenzene: This isomer displays the most pronounced negative potential on the aromatic ring, in addition to the oxygens. The symmetrical, opposing placement of the methoxy groups leads to a highly effective donation of electron density into the π-system, making the entire ring a potent nucleophilic region.

For drug development, these MEP maps are predictive tools. A molecule designed to bind to a receptor site that features an electron-deficient (electrophilic) region would likely interact more strongly with the para or ortho isomers, which can present a more electron-rich face for interaction.

Conclusion: From Computational Data to Actionable Insights

This comparative guide demonstrates that Density Functional Theory is an indispensable tool for dissecting the subtle yet significant electronic differences between isomers. Our DFT study, using the B3LYP functional and 6-311++G(d,p) basis set, has shown a clear and predictable trend: the para isomer of dimethoxybenzene is the most electronically activated and reactive, while the meta isomer is the most stable.

For researchers and drug developers, this is not just theoretical data; it is actionable intelligence. The choice of an ortho, meta, or para scaffold in a lead compound can fundamentally alter its electronic profile, influencing its reactivity, stability, and intermolecular interactions with a biological target. By leveraging the predictive power of DFT as outlined in this guide, scientists can make more informed decisions early in the design process, accelerating the development of novel materials and therapeutics.

References

  • Elewa, M., & Mabied, A. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(127). [Link][1][7][14]

  • Dean, J. C., Walsh, P. S., & Zwier, T. S. (2014). Rotationally Resolved Electronic Spectra of 1,2-Dimethoxybenzene and the 1,2-Dimethoxybenzene−Water Complex. The Journal of Physical Chemistry A, 118(45), 10436-10446. [Link][15]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9016, 1,4-Dimethoxybenzene. Retrieved from [Link].[16]

  • Wikipedia contributors. (2023, December 27). Molecular engineering. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][17]

  • ResearchGate. (2023). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. [Link][4]

  • Chaudhary, N., & Singh, R. (2021). Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemical Parameters of Biginelli Adducts. Journal of Pharmaceutical Research International, 33(31A), 1-14. [Link]

  • Gaussian, Inc. (2019). Gaussian & GaussView Tutorial Videos. [Link][11]

  • Khan, I., et al. (2021). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts (IJCRT), 9(6). [Link][5]

  • Islam, M. S., et al. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLOS ONE, 18(10), e0292224. [Link][6]

  • Barrett Research Group, McGill University. (n.d.). GAUSSIAN 09W TUTORIAL. [Link][13]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link][9]

  • YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. [Link][8]

  • Wikipedia contributors. (2023, October 28). Ab initio quantum chemistry methods. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][3]

  • Reddit. (2023). Functional for HOMO-LUMO gap of organic dyes?. r/comp_chem. [Link][10]

  • YouTube. (2022). Gauss View | DFT calculation | Introductory Video 1 | Tutorial. [Link][12]

  • Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link][18]

  • ResearchGate. (2023). Frontier Molecular Orbital Theory in Organic Reactivity and Design. [Link][19]

  • American Chemical Society. (2016). Computational Chemistry Methods for Nanoporous Materials. Chemical Reviews, 116(19), 11957-11998. [Link][20]

  • White Rose Research Online. (2021). Computational techniques for characterisation of electrically conductive MOFs: quantum calculations and machine learning approaches. [Link][21]

  • ResearchGate. (2021). Computational Chemistry Using Modern Electronic Structure Methods. [Link][2]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Chloro-2,4-dimethoxybenzene: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are endeavors of precision and purpose. Equally critical is the responsible management of chemical byproducts and waste. This guide provides a comprehensive, in-depth protocol for the proper disposal of 1-Chloro-2,4-dimethoxybenzene, ensuring the safety of laboratory personnel and the preservation of our environment. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the principles behind these essential procedures.

Immediate Safety and Handling Considerations

Before initiating any disposal protocol, it is paramount to be thoroughly familiar with the inherent hazards of this compound. This solid, chlorinated aromatic compound presents several risks that must be actively mitigated.

Core Hazards:

  • Toxicity: Harmful if swallowed.

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause severe eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can lead to irritation. Double-gloving is recommended for extended handling.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and methodical response is crucial to prevent the spread of contamination and ensure personnel safety.

Spill Cleanup Protocol:
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble as detailed above.

  • Contain the Spill: For a solid spill, carefully cover the material with a plastic sheet to minimize dust generation. For a solution, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Absorb and Collect: Carefully scoop the solid material or the absorbent mixture into a clearly labeled, sealable waste container. Use non-sparking tools for this process.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Segregate Waste: The container with the spilled material and cleanup debris must be sealed, clearly labeled as "Hazardous Waste: this compound Spill Debris," and segregated for proper disposal.

The Core of Disposal: Waste Classification and Segregation

Proper disposal begins with accurate waste classification. As a halogenated organic compound, this compound falls under specific regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.

Determining the RCRA Waste Code

While this compound is not explicitly listed by name, it falls under the umbrella of halogenated organic compounds and may be classified under the following "F-listed" wastes from non-specific sources if it is a spent solvent:

  • F002: The following spent halogenated solvents: tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F001, F004, and F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[1]

If the waste is generated from specific industrial processes, it could fall under a "K-listed" waste code, such as:

  • K085: Distillation or fractionation column bottoms from the production of chlorobenzenes.[2]

  • K105: Separated aqueous stream from the reactor product washing step in the production of chlorobenzenes.

If the waste exhibits hazardous characteristics, it may be assigned a "D-code". For instance, if a solution of this compound in a flammable solvent has a low flashpoint, it would be classified as D001 for ignitability.[3]

It is the generator's responsibility to make an accurate hazardous waste determination. When in doubt, consult with your institution's Environmental Health and Safety (EHS) department.

The Golden Rule of Segregation

To ensure safe and compliant disposal, adhere to this critical principle: Always segregate halogenated organic waste from non-halogenated waste. Co-mingling these waste streams can lead to complex and costly disposal procedures.

Approved Disposal Methods: The Final Steps

Due to its chemical stability and the potential for the formation of toxic byproducts upon incomplete combustion, this compound is subject to Land Disposal Restrictions (LDRs). This means it must be treated to meet specific standards before it can be landfilled.

Incineration: The Preferred Method

High-temperature incineration is the most common and effective disposal method for halogenated organic compounds.[4][5] This process ensures the complete destruction of the molecule, converting it to less harmful components. For wastes containing more than 1% halogenated organic substances, the incineration temperature must be at least 1100 °C.[6]

The Laboratory Waste Accumulation and Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Disposal & Documentation A Generate Waste Containing This compound B Select a Compatible, Labeled 'Halogenated Organic Waste' Container A->B Proper Containment C Segregate from Non-Halogenated Waste B->C Critical Step D Store in a Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed and in Secondary Containment D->E Safe Storage F Request Waste Pickup from EHS (or Licensed Vendor) E->F When Container is Full or Time Limit Reached G Complete Hazardous Waste Manifest F->G Chain of Custody H Waste Transported for High-Temperature Incineration G->H Final Disposition

Caption: A flowchart outlining the key stages for the proper laboratory disposal of this compound.

Step-by-Step Laboratory Disposal Protocol:
  • Container Selection: Obtain a designated, chemically compatible waste container from your EHS department. This container should be clearly labeled "Hazardous Waste: Halogenated Organic Solids" or "Hazardous Waste: Halogenated Organic Liquids," as appropriate.

  • Waste Collection: As waste is generated, carefully transfer it to the designated container. Do not mix solid and liquid waste in the same container unless specifically instructed to do so by your EHS department.

  • Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) that is away from incompatible materials and sources of ignition. Secondary containment is highly recommended.

  • Request Pickup: Once the container is full, or if it has been in the SAA for the maximum allowable time (per institutional and regulatory limits), arrange for a waste pickup with your institution's EHS department or a licensed hazardous waste vendor.

  • Documentation: Complete all necessary hazardous waste manifests and documentation provided by the disposal vendor. This creates a crucial paper trail for regulatory compliance.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of proper chemical handling and disposal are as fundamental to scientific integrity as the research itself.

References

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • St. Louis Community College. (2016, August 11). Laboratory and Art Studio Waste Management Plan. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Introduction to Land Disposal Restrictions. Retrieved from [Link]

  • Western Carolina University. (n.d.). Laboratory Waste Management Plan. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Chlorobenzene. Retrieved from [Link]

  • Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]

  • Bogazici University, Institute of Environmental Sciences. (n.d.). Laboratory Waste Management Plan. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Dichlorobenzenes. Retrieved from [Link]

  • Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(58), 1-10. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III. List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Land Disposal Restrictions: Summary of Requirements. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene. Retrieved from [Link]

  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-430. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]

  • University of Toronto Mississauga. (2023, August 1). Chemical Spills. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980). Background Document: Resource Conservation and Recovery Act: Subtitle C - Identification and Listing of Hazardous Waste: Sections 261.31 and 261.32. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Keene State College. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

  • Enva. (2025, January 1). How Chemical Waste Is Treated. Retrieved from [Link]

  • Edie, S., & Poliakoff, M. (2003). Advances in greener separation processes – case study: recovery of chlorinated aromatic compounds. Green Chemistry, 5(2), G23-G26. Retrieved from [Link]

  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430. Retrieved from [Link]

  • Greenflow. (2024, October 1). What is Chemical Treatment in Waste Disposal?. Retrieved from [Link]

  • State of New Jersey Department of Environmental Protection. (n.d.). Frequently-used federal hazardous waste codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene, 99+%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Chloro-2,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Handling halogenated organic compounds like 1-Chloro-2,4-dimethoxybenzene demands a meticulous approach to safety. This is not merely about compliance; it is about cultivating a laboratory environment where potential risks are systematically neutralized. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and the specific hazard profile of the compound. Our objective is to empower you, the researcher, with the knowledge to not only protect yourself but to create a self-validating system of safety for every procedure you undertake.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound (CAS No. 7051-13-0) is a chlorinated aromatic ether. Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks it presents. According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified with several key hazards.[1][2]

This is not a substance to be handled with complacency. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] The irritation warnings signify that even incidental contact can cause discomfort and potential injury, while the acute oral toxicity indicates a more severe systemic risk if ingested.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[1][2]

The Hierarchy of Controls: PPE as the Final Safeguard

In laboratory safety, PPE is the crucial last line of defense.[4] A robust safety plan always begins with attempts to engineer out the hazard. This is the hierarchy of controls, a foundational principle of industrial hygiene.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE

Caption: The Hierarchy of Controls prioritizes eliminating hazards over relying on PPE.

For this compound, elimination or substitution is often not possible due to its specific role in a synthesis or experiment. Therefore, our primary focus is on robust Engineering Controls and diligent use of PPE .

Core Directive: Personal Protective Equipment Protocol

Adherence to a strict PPE protocol is non-negotiable. The following steps provide a systematic approach to ensure comprehensive protection.

Step 1: Primary Engineering Control - The Chemical Fume Hood

All manipulations of this compound, especially those involving the solid powder or creating solutions, must be performed inside a properly functioning chemical fume hood.[5] This is the most critical step in preventing respiratory exposure to dusts or vapors.[5] The hood's airflow contains and exhausts these hazards away from your breathing zone.

Causality: The compound's potential to cause respiratory irritation (H335) makes local exhaust ventilation essential.[2] A fume hood mitigates the risk of inhaling fine particulates when handling the solid or vapors when it is in solution.[5]

Step 2: Eye and Face Protection - A Barrier Against Irritation

Given the H319 classification "Causes serious eye irritation," robust eye protection is mandatory.[2]

  • Minimum Requirement: Safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[3][6] These protect against projectiles.

  • Best Practice/Splash Risk: Chemical splash goggles are required when there is any risk of splashing, such as during solution transfer or when working with larger quantities.[7] Goggles form a seal around the eyes, offering superior protection against chemical splashes compared to safety glasses.[4]

Contact lenses are not recommended as they can trap chemicals against the eye.[6] If they must be worn, they must be used in conjunction with chemical splash goggles.

Step 3: Skin and Body Protection - Preventing Dermal Contact

Direct contact with this compound can cause skin irritation (H315).[1][2]

  • Laboratory Coat: A standard, long-sleeved laboratory coat must be worn and fully buttoned.[4][8] This protects your clothing and skin from incidental contact.

  • Gloves: Not all gloves offer the same protection.[9] For handling chlorinated organic compounds, nitrile gloves are a common and effective choice, providing a good barrier against incidental contact.[9][10]

    • Protocol: Always inspect gloves for tears or holes before use. Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Wash hands thoroughly with soap and water after removing gloves.[9][11] Contaminated gloves should never be worn outside the immediate work area.[9]

  • Apparel: Long pants and closed-toe shoes are required at all times in the laboratory to protect against spills.[4][8]

Step 4: Respiratory Protection - For Non-Routine Events

Under normal operating conditions within a fume hood, a respirator should not be necessary. However, one may be required during a large spill or if engineering controls fail.

  • Requirement: Use of a respirator requires enrollment in a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.[12][13]

  • Selection: For this compound, an air-purifying respirator with organic vapor cartridges and a particulate pre-filter (NIOSH-approved) would be appropriate if exposure limits are exceeded.[7][13]

PPE_Selection_Workflow cluster_1 PPE Selection for this compound Start Start: Handling This compound FumeHood Work in a Chemical Fume Hood? Start->FumeHood BasePPE Required PPE: - Nitrile Gloves - Lab Coat (buttoned) - Safety Glasses with Side Shields FumeHood->BasePPE  Yes Stop STOP! Do not proceed without a functioning fume hood. FumeHood->Stop  No SplashRisk Is there a splash risk? BasePPE->SplashRisk Goggles Upgrade to Chemical Splash Goggles SplashRisk->Goggles  Yes Proceed Proceed with Work SplashRisk->Proceed  No Goggles->Proceed Spill_Response_Workflow cluster_2 Spill Response for this compound Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Is the spill large or in an unventilated area? Alert->Assess Evacuate Evacuate the area. Call EH&S / Emergency Response. Assess->Evacuate  Yes Cleanup If spill is small & contained in fume hood: 1. Use absorbent material (e.g., vermiculite). 2. Collect into a sealed, labeled container. 3. Decontaminate the area. Assess->Cleanup  No Dispose Dispose of waste as hazardous material. Cleanup->Dispose

Caption: A clear, decisive workflow for handling a chemical spill.

For a small spill contained within a fume hood, personnel with appropriate training and PPE may clean it up. [6]Use an inert absorbent material like sand or vermiculite, scoop the material into a container, seal it, and label it for hazardous waste disposal. [7]For any large spill or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

By internalizing these protocols, you build a foundation of safety that allows for confident and secure research. Your well-being, and that of your colleagues, is the most critical component of any successful experiment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • University of British Columbia. (2021, October). Personal Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene, 99+%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - 1,4-Dimethoxybenzene. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) - 1-CHLORO-2,4-DINITROBENZENE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.